3-Methyl-3-(4-methylphenyl)butanoic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-methyl-3-(4-methylphenyl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-9-4-6-10(7-5-9)12(2,3)8-11(13)14/h4-7H,8H2,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXMASNUOAKLCJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)(C)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90397653 | |
| Record name | 3-methyl-3-(4-methylphenyl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90397653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42288-08-4 | |
| Record name | β,β,4-Trimethylbenzenepropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=42288-08-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-methyl-3-(4-methylphenyl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90397653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Elucidation of the Molecular Structure of 3-Methyl-3-(4-methylphenyl)butanoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural elucidation of 3-methyl-3-(4-methylphenyl)butanoic acid, a substituted aromatic carboxylic acid. This document details the physicochemical properties, a probable synthetic route, and the expected spectroscopic data integral to its characterization.
Physicochemical Properties
This compound, also known as 3-methyl-3-p-tolylbutanoic acid, is a solid organic compound.[1] Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 42288-08-4 | [1][2] |
| Molecular Formula | C₁₂H₁₆O₂ | [1][2] |
| Molecular Weight | 192.25 g/mol | [3] |
| Melting Point | 75°C | [4] |
| Boiling Point | 306.5°C at 760 mmHg | [4] |
| Appearance | White crystalline powder | |
| InChI Key | LXMASNUOAKLCJK-UHFFFAOYSA-N | [3] |
| SMILES | Cc1ccc(cc1)C(C)(C)CC(O)=O | [3] |
Synthesis and Structural Elucidation Workflow
As a compound primarily recognized as a synthetic intermediate, its biological signaling pathways are not documented. The following workflow outlines the logical progression from synthesis to structural confirmation.
Caption: Workflow for the synthesis and structural analysis.
Experimental Protocols
Synthesis via Asymmetric 1,4-Addition
Step 1: Synthesis of Ethyl 3-(4-methylphenyl)butanoate
-
To a three-necked, round-bottomed flask under a nitrogen atmosphere, add (4-methylphenyl)boronic acid (1.0 equiv), bis(norbornadiene)rhodium(I) tetrafluoroborate (0.01 equiv), and a chiral phosphine ligand such as (R)-(+)-BINAP (0.01 equiv).
-
Add 1,4-dioxane as the solvent and stir the mixture at room temperature for 30 minutes.
-
Add water, followed by triethylamine (1.0 equiv).
-
Heat the reaction mixture to 30°C and add ethyl (E)-but-2-enoate (1.2 equiv) dropwise.
-
Stir the reaction at 30°C for 20-24 hours, monitoring by TLC for the disappearance of the starting materials.
-
Upon completion, cool the mixture, concentrate it under reduced pressure, and extract with diethyl ether.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude ester.
-
Purify the ester via flash column chromatography.
Step 2: Hydrolysis to this compound
-
Dissolve the purified ethyl ester in a mixture of methanol and water.
-
Add an excess of sodium hydroxide (e.g., 3.0 equiv) and heat the mixture to reflux for 2-4 hours.
-
Monitor the reaction by TLC until the ester is fully consumed.
-
Cool the reaction mixture and remove the methanol via rotary evaporation.
-
Wash the remaining aqueous solution with dichloromethane to remove any non-acidic impurities.
-
Cool the aqueous layer in an ice bath and acidify to pH 1-2 with concentrated HCl.
-
Extract the resulting acidic solution with dichloromethane or ethyl acetate (3x).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product, this compound.
Spectroscopic Data for Structure Elucidation
The following tables summarize the expected spectroscopic data for this compound, based on its structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Solvent: CDCl₃, Reference: TMS at 0.00 ppm
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~11-12 | Broad Singlet | 1H | -COOH |
| ~7.25 | Doublet | 2H | Ar-H (ortho to C-C) |
| ~7.15 | Doublet | 2H | Ar-H (meta to C-C) |
| ~2.60 | Singlet | 2H | -CH₂- |
| ~2.35 | Singlet | 3H | Ar-CH₃ |
| ~1.50 | Singlet | 6H | -C(CH₃)₂ |
¹³C NMR (Carbon-13 NMR) Solvent: CDCl₃
| Chemical Shift (δ, ppm) | Assignment |
| ~179-181 | -COOH |
| ~145-147 | Ar-C (quaternary, attached to tert-butyl group) |
| ~136-138 | Ar-C (quaternary, attached to methyl group) |
| ~129-130 | Ar-CH (meta) |
| ~126-127 | Ar-CH (ortho) |
| ~45-47 | -CH₂- |
| ~38-40 | -C(CH₃)₂ (quaternary) |
| ~28-30 | -C(CH₃)₂ |
| ~20-22 | Ar-CH₃ |
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the functional groups present.
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 2500-3300 (broad) | O-H stretch | Carboxylic Acid |
| 2970-2850 | C-H stretch | Alkyl |
| ~1710 | C=O stretch | Carboxylic Acid |
| ~1610, ~1510 | C=C stretch | Aromatic Ring |
| ~1410, ~1300 | O-H bend | Carboxylic Acid |
| ~820 | C-H bend | 1,4-Disubstituted Aromatic |
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) would likely show the following fragmentation pattern.
| m/z | Proposed Fragment | Notes |
| 192 | [C₁₂H₁₆O₂]⁺ | Molecular Ion (M⁺) |
| 177 | [M - CH₃]⁺ | Loss of a methyl group |
| 133 | [M - COOH - H₂O]⁺ or [C₁₀H₁₃]⁺ | Loss of the carboxylic acid group and water, or a tolyl-isopropyl cation |
| 119 | [C₉H₁₁]⁺ | p-tolyl-dimethyl-methyl cation |
| 91 | [C₇H₇]⁺ | Tropylium ion (rearranged benzyl cation) |
Conclusion
The structure of this compound can be unequivocally confirmed through a combination of synthesis and spectroscopic analysis. The proposed synthetic route offers a reliable method for its preparation. The predicted NMR, IR, and MS data provide a clear spectral fingerprint for the verification of its molecular structure. This guide serves as a foundational resource for researchers requiring this compound for further synthetic applications or scientific investigation.
References
3-Methyl-3-p-tolyl butyric acid physical properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical properties of 3-Methyl-3-p-tolyl butyric acid, detailed experimental protocols for their determination, and insights into its synthesis and potential biological significance.
Core Physical Properties
3-Methyl-3-p-tolyl butyric acid, also known as 3-Methyl-3-(4-methylphenyl)butanoic acid, is a carboxylic acid derivative with potential applications in pharmaceutical and agrochemical research.[1] A summary of its key physical properties is presented below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₁₆O₂ | [2][3][4][5][6] |
| Molecular Weight | 192.25 g/mol | [4] |
| Melting Point | 75 °C | [2] |
| Boiling Point | 306.5 °C at 760 mmHg | [2] |
| Density | 1.047 g/cm³ | [2] |
| Appearance | White crystalline powder | [1] |
| CAS Number | 42288-08-4 | [2][3] |
Experimental Protocols
Detailed methodologies for determining the key physical properties of 3-Methyl-3-p-tolyl butyric acid are outlined below. These protocols are standard laboratory procedures for organic compounds.
Determination of Melting Point
The melting point of a solid is the temperature at which it changes state from solid to liquid. It is a crucial indicator of purity.
Apparatus:
-
Melting point apparatus (e.g., Thiele tube or digital melting point device)
-
Capillary tubes (sealed at one end)
-
Thermometer
-
Mortar and pestle
-
Heating bath (e.g., silicone oil)
Procedure:
-
Sample Preparation: A small amount of dry 3-Methyl-3-p-tolyl butyric acid is finely ground using a mortar and pestle.
-
Capillary Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the solid into the sealed end, aiming for a sample height of 2-3 mm.
-
Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in the heating bath of the melting point apparatus.
-
Heating: The heating bath is heated slowly, at a rate of approximately 1-2 °C per minute, as the temperature approaches the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire solid has turned into a clear liquid (the completion of melting) are recorded. The melting point is reported as this range.
Determination of Boiling Point
The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.
Apparatus:
-
Thiele tube or similar heating apparatus
-
Small test tube
-
Capillary tube (sealed at one end)
-
Thermometer
-
Heating source (e.g., Bunsen burner or heating mantle)
Procedure:
-
Sample Preparation: A small amount (approximately 0.5 mL) of liquid 3-Methyl-3-p-tolyl butyric acid (if melted) is placed into a small test tube.
-
Capillary Inversion: A capillary tube, with its open end down, is placed inside the test tube containing the sample.
-
Apparatus Setup: The test tube is attached to a thermometer and immersed in a Thiele tube containing a high-boiling point liquid (e.g., silicone oil).
-
Heating: The apparatus is heated gently. As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube.
-
Observation: The heating is stopped, and the liquid is allowed to cool. The boiling point is the temperature at which the liquid begins to enter the capillary tube.
Determination of Solubility
Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.
Apparatus:
-
Test tubes
-
Graduated cylinders or pipettes
-
Vortex mixer or stirring rods
-
A selection of common laboratory solvents (e.g., water, ethanol, acetone, diethyl ether, and toluene)
Procedure:
-
Sample Addition: A small, accurately weighed amount of 3-Methyl-3-p-tolyl butyric acid (e.g., 10 mg) is placed into a series of test tubes.
-
Solvent Addition: A known volume of a specific solvent (e.g., 1 mL) is added to each test tube.
-
Mixing: The test tubes are agitated vigorously (e.g., using a vortex mixer) for a set period to ensure thorough mixing.
-
Observation: The mixture is observed to determine if the solid has completely dissolved. If it has, the substance is considered soluble in that solvent at that concentration. If not, it is classified as partially soluble or insoluble. This process can be repeated with increasing amounts of solvent to determine the approximate solubility.
Determination of pKa
The pKa is a measure of the acidity of a molecule. For a carboxylic acid, it is the pH at which the acid is 50% dissociated in an aqueous solution.
Apparatus:
-
pH meter with a combination electrode
-
Burette
-
Beaker
-
Magnetic stirrer and stir bar
-
Standardized solution of a strong base (e.g., 0.1 M NaOH)
-
Analytical balance
Procedure:
-
Sample Preparation: A known mass of 3-Methyl-3-p-tolyl butyric acid is dissolved in a known volume of deionized water (or a water/co-solvent mixture if solubility is low) in a beaker.
-
Titration Setup: The beaker is placed on a magnetic stirrer, and the pH electrode is immersed in the solution, ensuring the stir bar does not strike it. The burette is filled with the standardized NaOH solution.
-
Titration: The NaOH solution is added in small, measured increments. After each addition, the solution is allowed to equilibrate, and the pH is recorded.
-
Data Analysis: A titration curve is generated by plotting the pH (y-axis) versus the volume of NaOH added (x-axis). The equivalence point is the point of steepest inflection on the curve. The volume of NaOH at the half-equivalence point (half the volume of NaOH required to reach the equivalence point) is determined. The pKa is the pH of the solution at this half-equivalence point.[7][8]
Synthesis and Biological Relevance
3-Methyl-3-p-tolyl butyric acid serves as a versatile intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[1]
Experimental Workflow: Synthesis of 3-Methyl-3-p-tolyl Butyric Acid
A plausible synthetic route to 3-Methyl-3-p-tolyl butyric acid can be conceptualized based on established organic chemistry reactions. The following diagram illustrates a potential experimental workflow.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Page loading... [guidechem.com]
- 3. scbt.com [scbt.com]
- 4. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 5. This compound | CAS#:42288-08-4 | Chemsrc [chemsrc.com]
- 6. This compound synonyms | Sigma-Aldrich [sigmaaldrich.com]
- 7. web.williams.edu [web.williams.edu]
- 8. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Chemical Structure and Bonding of C12H16O2 Isomers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the chemical structure and bonding of compounds with the molecular formula C₁₂H₁₆O₂. The diverse array of structural isomers corresponding to this formula presents a rich landscape for chemical investigation and potential applications in various scientific and industrial fields. This document focuses on a selection of representative isomers to illustrate the key structural features, bonding characteristics, and analytical methodologies pertinent to this class of molecules.
Isomerism in C₁₂H₁₆O₂
The molecular formula C₁₂H₁₆O₂ encompasses a wide variety of structural isomers, which can be broadly categorized based on their functional groups and carbon skeletons. Understanding the isomeric possibilities is fundamental to interpreting analytical data and elucidating the structure of an unknown compound with this formula.
Unlocking Therapeutic Potential: A Technical Guide to the Biological Activities of Substituted Butanoic Acids
For Researchers, Scientists, and Drug Development Professionals
December 28, 2025
Abstract
Substituted butanoic acids, a diverse class of small molecules, are attracting significant interest in the scientific community for their wide-ranging biological activities. These compounds, structurally related to the short-chain fatty acid butyrate, exhibit a remarkable versatility in their interactions with biological systems, leading to potential therapeutic applications in oncology, cardiovascular disease, inflammatory disorders, and neurology. This technical guide provides an in-depth overview of the current understanding of substituted butanoic acids, with a focus on their mechanisms of action, quantitative biological data, and the experimental protocols used for their evaluation. Detailed signaling pathways and experimental workflows are visualized to provide a clear and comprehensive resource for researchers in the field.
Introduction
Butanoic acid, or butyric acid, is a well-known short-chain fatty acid produced by the gut microbiota through the fermentation of dietary fiber. Beyond its role as an energy source for colonocytes, butyrate is a potent signaling molecule with diverse physiological effects. The therapeutic potential of butyrate itself is often limited by its poor pharmacokinetic properties. This has driven the development of a vast array of substituted butanoic acid derivatives, designed to enhance potency, selectivity, and drug-like characteristics. This guide explores the key biological activities of these substituted analogs, including their roles as enzyme inhibitors, receptor modulators, and anti-cancer agents.
Key Biological Activities and Mechanisms of Action
Substituted butanoic acids exert their biological effects through various mechanisms, primarily by targeting enzymes and cell surface receptors. The following sections detail the most extensively studied activities.
Histone Deacetylase (HDAC) Inhibition
A prominent and well-investigated activity of many butanoic acid derivatives is the inhibition of histone deacetylases (HDACs). HDACs are a class of enzymes that remove acetyl groups from histones, leading to chromatin condensation and transcriptional repression. By inhibiting HDACs, these compounds can induce histone hyperacetylation, leading to a more open chromatin structure and the reactivation of tumor suppressor genes. This mechanism is a cornerstone of their anti-cancer properties.
Several substituted butanoic acids have been developed as potent HDAC inhibitors, demonstrating efficacy in preclinical and clinical studies.[1] The general pharmacophore for many of these inhibitors includes a zinc-binding group (often a hydroxamic acid), a linker region, and a cap group that interacts with the surface of the enzyme.
Neprilysin (NEP) Inhibition
Neprilysin is a neutral endopeptidase that degrades several vasoactive peptides, including natriuretic peptides, bradykinin, and adrenomedullin. Inhibition of NEP leads to an increase in the levels of these peptides, promoting vasodilation, natriuresis, and a reduction in cardiac hypertrophy and fibrosis. This makes NEP a key target for the treatment of cardiovascular diseases such as heart failure.
Structure-guided design has led to the development of potent and selective biphenyl butanoic acid derivatives as neprilysin inhibitors.[2][3][4] These compounds have shown significant promise in preclinical and clinical settings, often in combination with angiotensin receptor blockers.
G-Protein Coupled Receptor (GPCR) Modulation
Butanoic acid and its derivatives are known to activate G-protein coupled receptors, particularly GPR41 (also known as Free Fatty Acid Receptor 3, FFAR3) and GPR43 (FFAR2).[5][6] These receptors are expressed in various tissues, including immune cells, adipocytes, and the gastrointestinal tract. Activation of GPR41 and GPR43 by short-chain fatty acids has been linked to anti-inflammatory effects, regulation of metabolism, and modulation of the immune system. The signaling pathways involve G-protein coupling, leading to downstream effects on MAP kinases and other signaling molecules.[7]
Antimicrobial Activity
Butyric acid and some of its derivatives have demonstrated direct antimicrobial effects against a range of Gram-positive and Gram-negative bacteria.[8][9] The mechanism of action is thought to involve the disruption of bacterial cell membranes and interference with cellular metabolism. This activity makes them potential candidates for the development of new antimicrobial agents, particularly in the context of rising antibiotic resistance.
Neuroprotective Effects
Emerging evidence suggests that certain substituted butanoic acids possess neuroprotective properties. For example, sodium butyrate has been shown to exert neuroprotective effects in models of traumatic brain injury and neuroinflammation.[9][10] These effects are attributed to its anti-inflammatory and antioxidant activities, as well as its ability to modulate gene expression through HDAC inhibition.
Quantitative Biological Data
The following tables summarize the in vitro biological activities of various substituted butanoic acids, providing a comparative overview of their potency.
Table 1: Histone Deacetylase (HDAC) Inhibitory Activity
| Compound/Derivative | Target | IC50 (nM) | Cell Line/Assay Condition | Reference |
| Indole-3-butyric acid derivative (I13) | HDAC1 | 13.9 | In vitro enzyme assay | [1] |
| Indole-3-butyric acid derivative (I13) | HDAC3 | 12.1 | In vitro enzyme assay | [1] |
| Indole-3-butyric acid derivative (I13) | HDAC6 | 7.71 | In vitro enzyme assay | [1] |
| 4-Phenyl-3-butenoic acid (PBA) | HDACs | Micromolar range | In vitro enzyme assay | [11] |
| 5-(acetylamino)-4-oxo-6-phenyl-2-hexenoic acid methyl ester (AOPHA-Me) | HDACs | ~30-fold lower than PBA | In vitro enzyme assay | [11] |
| Sodium Butyrate | HDACs | 0.80 mM | Noncompetitive inhibitor | [7] |
Table 2: Neprilysin (NEP) Inhibitory Activity
| Compound/Derivative | Target | IC50 (nM) | Assay Condition | Reference |
| Biphenyl butanoic acid derivative (Compound 4) | NEP | 17 | Biochemical assay | [2] |
| Biphenyl butanoic acid derivative (Compound 13) | NEP | 1.0 | Biochemical assay | [2] |
| Biphenyl butanoic acid derivative (Compound 16) | NEP | 1.0 | Biochemical assay | [2] |
Table 3: Anticancer Activity (Cytotoxicity)
| Compound/Derivative | Cell Line | IC50 (µM) | Assay | Reference |
| 4-Phenylbutyrate derivative (A4) | A549 (Lung carcinoma) | 12.97 | MTT assay | [12] |
| 4-Phenylbutyrate derivative (A4) | MCF-7 (Breast carcinoma) | 11.80 | MTT assay | [12] |
| 2-{5-[(Z,2Z)-2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-oxo-2-thioxothiazolidin-3-yl}-3-methylbutanoic Acid (Les-3331) | MCF-7 | 5.02 | MTT assay | [13] |
| 2-{5-[(Z,2Z)-2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-oxo-2-thioxothiazolidin-3-yl}-3-methylbutanoic Acid (Les-3331) | MDA-MB-231 | 15.24 | MTT assay | [13] |
Table 4: Antimicrobial Activity
| Compound/Derivative | Bacterial Strain | MIC (mg/L) | Method | Reference |
| Butyric Acid | Escherichia coli (ATCC 25922) | 2300 | Broth microdilution | [6] |
| Butyric Acid | Salmonella Typhimurium (ATCC 14028) | 2500 | Broth microdilution | [6] |
| Butyric Acid | Campylobacter jejuni (ATCC 33560) | 800 | Broth microdilution | [6] |
| Butyric Acid | Enterococcus faecalis | 2000 | Broth microdilution | [6] |
| Butyric Acid | Clostridium perfringens | 1200 | Broth microdilution | [6] |
| Butyric Acid | Streptococcus pneumoniae | 700 | Broth microdilution | [6] |
| Butyric Acid | Streptococcus suis | 700 | Broth microdilution | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Histone Deacetylase (HDAC) Inhibition Assay
Objective: To determine the in vitro inhibitory activity of substituted butanoic acids against HDAC enzymes.
Principle: This fluorometric assay measures the activity of HDACs using a substrate that, upon deacetylation, can be cleaved by a developer enzyme to produce a fluorescent signal. The reduction in fluorescence in the presence of an inhibitor is proportional to its inhibitory activity.
Materials:
-
HDAC assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
HeLa nuclear extract or recombinant HDAC enzyme
-
Fluorogenic HDAC substrate (e.g., Fluor de Lys™)
-
HDAC developer solution
-
Test compounds (substituted butanoic acids) dissolved in DMSO
-
96-well black microplate
-
Microplate reader with fluorescence detection
Procedure:
-
Prepare serial dilutions of the test compounds in HDAC assay buffer.
-
In a 96-well black microplate, add the test compound dilutions.
-
Add HeLa nuclear extract or recombinant HDAC enzyme to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic HDAC substrate to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 45-60 minutes).
-
Stop the reaction and develop the fluorescent signal by adding the HDAC developer solution.
-
Incubate at room temperature for 15-20 minutes.
-
Measure the fluorescence intensity using a microplate reader (e.g., excitation 360 nm, emission 460 nm).
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by plotting the data using appropriate software.
Neprilysin (NEP) Inhibition Assay
Objective: To determine the in vitro inhibitory activity of substituted butanoic acids against neprilysin.
Principle: This fluorometric assay measures the enzymatic activity of NEP using a fluorogenic substrate. Cleavage of the substrate by NEP results in an increase in fluorescence. The inhibitory effect of a compound is quantified by the reduction in the rate of fluorescence increase.
Materials:
-
NEP assay buffer
-
Recombinant human NEP enzyme
-
Fluorogenic NEP substrate
-
Test compounds (substituted butanoic acids) dissolved in DMSO
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well black microplate, add the test compound dilutions.
-
Add the recombinant NEP enzyme to each well.
-
Pre-incubate the plate to allow for inhibitor-enzyme interaction.
-
Initiate the reaction by adding the fluorogenic NEP substrate.
-
Immediately measure the fluorescence kinetically over a set period (e.g., 60 minutes) at the appropriate excitation and emission wavelengths.
-
Determine the initial reaction rates from the linear portion of the fluorescence versus time curves.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.[14]
Antimicrobial Susceptibility Testing (Broth Microdilution)
Objective: To determine the minimum inhibitory concentration (MIC) of substituted butanoic acids against various bacterial strains.
Principle: The broth microdilution method involves challenging a standardized bacterial inoculum with serial dilutions of an antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that completely inhibits visible bacterial growth.
Materials:
-
Bacterial strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
Test compounds (substituted butanoic acids)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or McFarland standards
-
Incubator
Procedure:
-
Prepare serial twofold dilutions of the test compounds in the broth medium in a 96-well plate.
-
Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard.
-
Dilute the inoculum to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculate each well of the microtiter plate containing the test compound dilutions with the bacterial suspension.
-
Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubate the plates at the appropriate temperature and duration for the specific bacterial strain (e.g., 37°C for 18-24 hours).
-
Visually inspect the plates for turbidity to determine the MIC. The MIC is the lowest concentration of the compound at which there is no visible growth.[15][16][17]
Conclusion and Future Directions
Substituted butanoic acids represent a promising and versatile class of compounds with significant therapeutic potential across a range of diseases. Their ability to modulate key biological targets such as HDACs and neprilysin, coupled with their emerging roles in GPCR signaling, antimicrobial activity, and neuroprotection, underscores their importance in modern drug discovery. The data and protocols presented in this guide offer a comprehensive resource for researchers seeking to explore and expand upon the therapeutic applications of these fascinating molecules.
Future research should focus on several key areas. The development of more isoform-selective HDAC inhibitors with improved pharmacokinetic profiles is crucial for enhancing their therapeutic index. Further exploration of the structure-activity relationships of neprilysin inhibitors will aid in the design of next-generation cardiovascular drugs. A deeper understanding of the signaling pathways modulated by GPR41 and GPR43 will open new avenues for the treatment of inflammatory and metabolic disorders. Additionally, the neuroprotective and antimicrobial potential of substituted butanoic acids warrants further investigation to unlock their full therapeutic value. The continued interdisciplinary efforts of chemists, biologists, and pharmacologists will be essential in translating the promise of substituted butanoic acids into novel and effective therapies.
References
- 1. biorxiv.org [biorxiv.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. inotiv.com [inotiv.com]
- 5. Frontiers | Mechanisms of HDACs in cancer development [frontiersin.org]
- 6. Lipopolysaccharide-Induced Neuroinflammation as a Bridge to Understand Neurodegeneration [mdpi.com]
- 7. HDAC Inhibitors: Dissecting Mechanisms of Action to Counter Tumor Heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use - PMC [pmc.ncbi.nlm.nih.gov]
- 9. LPS-induced Murine Neuroinflammation Model: Main Features and Suitability for Pre-clinical Assessment of Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. bio-protocol.org [bio-protocol.org]
- 12. In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. woah.org [woah.org]
- 16. m.youtube.com [m.youtube.com]
- 17. m.youtube.com [m.youtube.com]
The Dawn of Modern Pain Relief: A Technical Guide to the Discovery and History of Aryl-Substituted Carboxylic Acids
For Immediate Release
A comprehensive technical guide detailing the pivotal discovery and rich history of aryl-substituted carboxylic acids, a cornerstone of modern pharmacology. This document provides researchers, scientists, and drug development professionals with an in-depth exploration of the scientific journey, from ancient remedies to the rational design of highly specific therapeutic agents.
This whitepaper traces the evolution of a class of compounds that has profoundly impacted global health: the aryl-substituted carboxylic acids, most notably recognized as Non-Steroidal Anti-Inflammatory Drugs (NSAIDs). From the historical use of willow bark to the sophisticated development of selective COX-2 inhibitors, this guide offers a detailed chronicle of the key scientific milestones, experimental methodologies, and the intricate signaling pathways these compounds modulate.
From Folklore to Pharmacy: The Early History
The story of aryl-substituted carboxylic acids begins not in a laboratory, but in antiquity with the use of willow bark and leaves to alleviate pain and fever. The active ingredient, salicin, was first isolated in the 1820s and subsequently converted to salicylic acid. However, its gastrointestinal side effects limited its widespread use. A pivotal moment arrived in 1897 when Felix Hoffman at Bayer synthesized acetylsalicylic acid, a more tolerable derivative of salicylic acid, which was commercialized as Aspirin in 1899.[1][2] This marked the birth of the first synthetically produced aryl-substituted carboxylic acid for therapeutic use and laid the groundwork for the entire class of NSAIDs.
The 20th century saw the empirical discovery of numerous other aryl-substituted carboxylic acids, broadly classified based on their core structures, including propionic acid derivatives like ibuprofen and acetic acid derivatives such as diclofenac.[3]
Elucidating the Mechanism of Action: The COX Era
For decades, the precise mechanism by which these drugs exerted their anti-inflammatory, analgesic, and antipyretic effects remained a mystery. A groundbreaking discovery in the 1970s by John Vane and his colleagues revealed that aspirin and other NSAIDs inhibit the biosynthesis of prostaglandins, potent signaling molecules involved in pain and inflammation.[4] This discovery, which earned Vane a Nobel Prize, identified the cyclooxygenase (COX) enzyme as the primary target of NSAIDs.[4]
Further research in the early 1990s led to the identification of two distinct isoforms of the COX enzyme: COX-1 and COX-2.[4][5] COX-1 is constitutively expressed in many tissues and is responsible for producing prostaglandins that protect the gastric mucosa and maintain kidney function.[5][6] In contrast, COX-2 is an inducible enzyme, with its expression significantly increasing during inflammation.[5][6] This crucial distinction explained the common side effects of traditional NSAIDs, which non-selectively inhibit both isoforms.
This newfound understanding ushered in an era of rational drug design, with the goal of creating selective COX-2 inhibitors that would retain anti-inflammatory efficacy while minimizing gastrointestinal side effects. This led to the development of the "coxib" class of drugs, such as celecoxib.[5]
Quantitative Analysis of Key Aryl-Substituted Carboxylic Acids
The following tables summarize key physicochemical and biological activity data for representative early aryl-substituted carboxylic acids.
| Compound | Chemical Class | Molar Mass ( g/mol ) | Melting Point (°C) | pKa | Water Solubility |
| Salicylic Acid | Salicylate | 138.12 | 158-161 | 2.97 | 2.2 g/L |
| Acetylsalicylic Acid (Aspirin) | Salicylate | 180.16 | 136 | 3.5 | 3.3 g/L[7] |
| Ibuprofen | Propionic Acid | 206.29 | 75-78 | 4.43 | 21 mg/L |
| Naproxen | Propionic Acid | 230.26 | 153 | 4.15 | 15.9 mg/L |
| Diclofenac | Acetic Acid | 296.15 | 283-285 | 4.15 | 2.37 mg/L |
Table 1: Physicochemical Properties of Selected Aryl-Substituted Carboxylic Acids
| Drug | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio (COX-1/COX-2) |
| Aspirin | 11.9 | 25.5 | 0.47 |
| Ibuprofen | 12 | 80 | 0.15[1] |
| Naproxen | 2.6 | 2.2 | 1.18 |
| Diclofenac | 0.076 | 0.026 | 2.9[1] |
| Indomethacin | 0.0090 | 0.31 | 0.029[1] |
| Celecoxib | 82 | 6.8 | 12[1] |
Table 2: In Vitro Inhibitory Activity (IC50) and Selectivity of NSAIDs against COX-1 and COX-2
Key Experimental Protocols
The following are representative experimental protocols for the synthesis of three major classes of aryl-substituted carboxylic acids.
Synthesis of Acetylsalicylic Acid (Aspirin)
Principle: This synthesis involves the esterification of the phenolic hydroxyl group of salicylic acid using acetic anhydride with an acid catalyst.
Materials:
-
Salicylic acid (2.0 g)
-
Acetic anhydride (5.0 mL)
-
Concentrated sulfuric acid (5 drops) or 85% Phosphoric acid (5 drops)[5][8]
-
Deionized water
-
Ethanol (for recrystallization)
-
Ice bath
Procedure:
-
Place 2.0 g of salicylic acid into a 125 mL Erlenmeyer flask.
-
In a fume hood, add 5.0 mL of acetic anhydride to the flask, followed by 5 drops of concentrated sulfuric acid or 85% phosphoric acid, which acts as a catalyst.[5][8]
-
Gently swirl the flask to dissolve the salicylic acid.
-
Heat the flask in a water bath at 70-80°C for 15 minutes.
-
Allow the flask to cool to room temperature.
-
Slowly add 20 mL of cold deionized water to the flask to hydrolyze the excess acetic anhydride.
-
Cool the mixture in an ice bath to induce crystallization of the aspirin.
-
Collect the crude aspirin crystals by vacuum filtration.
-
Recrystallize the crude product from an ethanol/water mixture to obtain pure acetylsalicylic acid.
-
Air dry the crystals and determine the melting point and yield.
Synthesis of Ibuprofen
Principle: A multi-step synthesis starting from isobutylbenzene, involving Friedel-Crafts acylation, reduction, chlorination, Grignard reaction, and carboxylation.
Materials:
-
Isobutylbenzene
-
Acetyl chloride
-
Anhydrous aluminum chloride
-
Sodium borohydride
-
Thionyl chloride
-
Magnesium turnings
-
Dry ice (solid carbon dioxide)
-
Diethyl ether (anhydrous)
-
Hydrochloric acid
Procedure (Abridged from the Boots Process):
-
Friedel-Crafts Acylation: React isobutylbenzene with acetyl chloride in the presence of anhydrous aluminum chloride to form 4-isobutylacetophenone.
-
Reduction: Reduce the ketone group of 4-isobutylacetophenone using sodium borohydride to yield 1-(4-isobutylphenyl)ethanol.
-
Chlorination: Convert the alcohol to the corresponding chloride, 1-(4-isobutylphenyl)ethyl chloride, using thionyl chloride.
-
Grignard Reaction and Carboxylation: Form the Grignard reagent by reacting the chloride with magnesium turnings in anhydrous diethyl ether. Pour the Grignard reagent over crushed dry ice (solid CO2).
-
Acidification: Acidify the resulting carboxylate salt with hydrochloric acid to precipitate ibuprofen.
-
Purification: Purify the crude ibuprofen by recrystallization.
Synthesis of Diclofenac
Principle: A multi-step synthesis involving the formation of an ester, then a hydrazide, followed by the synthesis of Schiff bases and finally cyclocondensation.
Materials:
-
Diclofenac sodium
-
Hydrochloric acid
-
Ethanol
-
Thionyl chloride
-
Hydrazine hydrate
-
Aromatic aldehydes
-
Chloroacetyl chloride
-
Dimethylformamide (DMF)
-
Triethylamine
Procedure (Abridged):
-
Formation of Diclofenac Acid: Dissolve diclofenac sodium in water and acidify with hydrochloric acid to precipitate diclofenac acid.
-
Esterification: Suspend diclofenac acid in absolute ethanol and react with thionyl chloride to form diclofenac ethyl ester.
-
Hydrazide Formation: React the diclofenac ethyl ester with hydrazine hydrate in ethanol to produce diclofenac hydrazide.
-
Schiff Base Synthesis: React the diclofenac hydrazide with various aromatic aldehydes to form the corresponding Schiff bases.
-
Cyclocondensation: React the Schiff base with chloroacetyl chloride in DMF with triethylamine to yield the final diclofenac derivative.
Visualizing the Molecular Landscape: Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and a typical drug discovery workflow relevant to aryl-substituted carboxylic acids.
The Arachidonic Acid Cascade and Prostaglandin Synthesis
Caption: The Arachidonic Acid Cascade and points of inhibition by NSAIDs.
Drug Discovery Workflow for COX Inhibitors
Caption: A typical drug discovery and development workflow for COX inhibitors.
Conclusion and Future Directions
The journey of aryl-substituted carboxylic acids from a folk remedy to a cornerstone of modern medicine is a testament to the power of scientific inquiry. The elucidation of their mechanism of action has not only provided relief to millions but has also paved the way for the principles of rational drug design. While the development of selective COX-2 inhibitors represented a significant advancement, ongoing research continues to explore new therapeutic targets within the inflammatory cascade to develop even safer and more effective anti-inflammatory agents. The rich history of these compounds serves as a valuable lesson in the iterative process of drug discovery and development, a process that continues to evolve with our ever-expanding understanding of molecular biology and pharmacology.
References
- 1. researchgate.net [researchgate.net]
- 2. Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Continuous Flow Synthesis of Diclofenac Sodium - ChemistryViews [chemistryviews.org]
- 4. Computer-aided, rational design of a potent and selective small peptide inhibitor of cyclooxygenase 2 (COX2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Aspirin - Wikipedia [en.wikipedia.org]
- 6. CN103145574A - A kind of preparation method of diclofenac - Google Patents [patents.google.com]
- 7. Rational Design and Synthesis of New Selective COX-2 Inhibitors with In Vivo PGE2-Lowering Activity by Tethering Benzenesulfonamide and 1,2,3-Triazole Pharmacophores to Some NSAIDs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. royalsocietypublishing.org [royalsocietypublishing.org]
An In-depth Technical Guide to 3-Methyl-3-(4-methylphenyl)butanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methyl-3-(4-methylphenyl)butanoic acid is a carboxylic acid derivative with a distinct molecular architecture featuring a quaternary carbon atom attached to a p-tolyl group. This structure imparts specific chemical properties that make it a valuable building block and intermediate in various fields of chemical synthesis. It is of particular interest to researchers and professionals in drug development and agrochemical research. This technical guide provides a comprehensive overview of its synonyms, chemical identifiers, and physical properties. While detailed experimental protocols and specific biological activity data are not extensively available in the public domain, this guide presents a plausible synthetic approach and summarizes the known information to facilitate further research and application.
Chemical Synonyms and Identifiers
A clear and unambiguous identification of a chemical compound is crucial for research and development. This compound is known by several synonyms, and a variety of identifiers are used to reference it in chemical databases and literature.
| Identifier Type | Identifier |
| IUPAC Name | This compound |
| Synonyms | 3-Methyl-3-p-tolylbutanoic acid, 3-Methyl-3-(4-methylphenyl)butyric acid, Benzenepropanoic acid, β,β,4-trimethyl- |
| CAS Number | 42288-08-4[1][2][3] |
| PubChem CID | 3871136 |
| Molecular Formula | C12H16O2[1][2][3] |
| Molecular Weight | 192.26 g/mol [1] |
| InChI | InChI=1S/C12H16O2/c1-9-4-6-10(7-5-9)12(2,3)8-11(13)14/h4-7H,8H2,1-3H3,(H,13,14) |
| InChIKey | LXMASNUOAKLCJK-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)C(C)(C)CC(=O)O |
Physicochemical Properties
Understanding the physicochemical properties of this compound is essential for its handling, formulation, and application in synthetic chemistry.
| Property | Value |
| Melting Point | 75 °C[2] |
| Boiling Point | 306.5 °C at 760 mmHg[2] |
| Density | 1.047 g/cm³[2] |
| Appearance | White crystalline powder[1] |
| Purity | ≥ 95% (HPLC)[1] |
Synthesis Pathway
Below is a conceptual workflow for the synthesis of this compound.
Experimental Protocols
As of the latest literature review, a detailed, citable experimental protocol for the synthesis and purification of this compound has not been identified in the public domain. Researchers interested in the synthesis of this compound would need to develop a procedure based on standard methods for Friedel-Crafts reactions and subsequent workup and purification techniques, such as those found in established organic synthesis resources.
Applications and Biological Context
This compound is primarily utilized as a chemical intermediate in the synthesis of more complex molecules. Its structural motifs are found in compounds investigated for various applications:
-
Pharmaceutical Research: It serves as a precursor for the synthesis of novel compounds with potential therapeutic activities. While no specific biological activity has been extensively reported for this exact molecule, its derivatives have been explored in the context of anti-inflammatory agents.
-
Agrochemical Development: The structural features of this acid may be incorporated into new pesticides and herbicides.
-
Material Science: Carboxylic acids with aromatic moieties are sometimes used in the development of polymers and other advanced materials.
Conclusion
This compound is a well-characterized chemical compound with a range of synonyms and identifiers that facilitate its trade and use in research. While its primary role is that of a synthetic intermediate, the structural components suggest potential for the development of bioactive molecules. The lack of detailed public-domain experimental protocols and biological studies highlights an opportunity for further research to explore the synthetic utility and potential applications of this compound and its derivatives. This guide provides a foundational understanding for scientists and researchers to build upon in their future work.
References
In-Depth Technical Guide: CAS 42288-08-4
For Researchers, Scientists, and Drug Development Professionals
Core Compound Information
The compound identified by CAS number 42288-08-4 is chemically known as 3-Methyl-3-(4-methylphenyl)butanoic acid. It serves as a versatile intermediate in various fields of chemical synthesis, from pharmaceuticals to materials science.
Chemical Properties
A summary of the key chemical properties for this compound is presented in the table below for quick reference.
| Property | Value | Source |
| CAS Number | 42288-08-4 | [1][2] |
| Molecular Formula | C₁₂H₁₆O₂ | [1][2] |
| Molecular Weight | 192.25 g/mol | [1] |
| Synonyms | Benzenepropanoic acid, β,4-dimethyl-β-methyl- | [2] |
| Boiling Point | 306.5°C at 760 mmHg | |
| Melting Point | 75°C | |
| Density | 1.047 g/cm³ |
Synthetic Applications
This compound is a valuable precursor in organic synthesis. Its primary application lies in the synthesis of indanone derivatives, a class of compounds with a broad spectrum of biological activities.[3]
Synthesis of 3,3,6-Trimethyl-1-indanone
A key application of this compound is in the synthesis of 3,3,6-Trimethyl-1-indanone.[4] This transformation is typically achieved through an intramolecular Friedel-Crafts acylation reaction.
The following protocol is a representative procedure for the cyclization of 3-arylpropanoic acids to form 1-indanones, based on established methodologies.
Materials:
-
This compound
-
Dichloromethane (anhydrous)[4]
-
Ice
-
Hexane
-
Sodium bicarbonate solution
-
Magnesium sulfate (anhydrous)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve this compound in anhydrous dichloromethane.[4]
-
Cool the solution in an ice bath.
-
Slowly add chlorosulfonic acid (or concentrated sulfuric acid) to the stirred solution over a period of time, maintaining the temperature at or below 20°C.[4]
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 24 hours.[4]
-
Carefully pour the reaction mixture onto crushed ice to quench the reaction.[5]
-
Extract the aqueous mixture with hexane.[5]
-
Wash the organic layer with a saturated sodium bicarbonate solution, followed by water.[5]
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.[5]
-
The crude product can be further purified by vacuum distillation or column chromatography to yield 3,3,6-Trimethyl-1-indanone.[5]
The reaction has been reported to achieve a yield of up to 86%.[4]
Caption: Synthesis of 3,3,6-Trimethyl-1-indanone from CAS 42288-08-4.
Biological Significance of Derivatives
While this compound is primarily a synthetic intermediate, its derivatives, particularly those with an indanone core, are of significant interest to researchers in drug discovery due to their diverse pharmacological activities.
Overview of Indanone Bioactivity
Indanone derivatives have been shown to possess a wide range of biological activities, making them a "privileged structure" in medicinal chemistry.[6][7] These activities include:
-
Anti-inflammatory and Analgesic: Certain indanone structures have demonstrated potent anti-inflammatory and pain-relieving properties.[3]
-
Antiviral and Antibacterial: Various derivatives have been identified with activity against viral and bacterial pathogens.[3]
-
Anticancer: The indanone scaffold is present in several compounds investigated for their potential as anticancer agents.[3]
-
Neurodegenerative Diseases: Notably, the drug Donepezil, used in the treatment of Alzheimer's disease, contains an indanone moiety, highlighting its importance in targeting central nervous system disorders.[6][7]
The synthesis of novel indanone derivatives from precursors like this compound is therefore a key strategy in the development of new therapeutic agents.
Caption: Biological activities of indanone derivatives.
References
- 1. scbt.com [scbt.com]
- 2. Page loading... [guidechem.com]
- 3. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3,3,6-Trimethyl-1-indanone synthesis - chemicalbook [chemicalbook.com]
- 5. EP1340741A1 - Indane derivatives and their use in perfumery - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Recent developments in biological activities of indanones - PubMed [pubmed.ncbi.nlm.nih.gov]
Aromatic Carboxylic Acid Derivatives: A Technical Guide for Early-Stage Drug Discovery
Introduction
Aromatic carboxylic acids and their derivatives are a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents. Their prevalence in biologically active molecules stems from their ability to engage in a variety of non-covalent interactions with biological targets, including hydrogen bonding and electrostatic interactions, which are crucial for molecular recognition and the modulation of protein function. In early-stage drug discovery, the exploration of novel aromatic carboxylic acid derivatives continues to be a fertile ground for identifying lead compounds against a wide array of diseases, ranging from metabolic disorders to cancer. This technical guide provides an in-depth overview of selected aromatic carboxylic acid derivatives in preclinical and early-stage research, focusing on their synthesis, mechanism of action, and therapeutic potential. We delve into two promising areas: the inhibition of diacylglycerol acyltransferase-1 (DGAT-1) for the treatment of obesity and diabetes, and the inhibition of carbonic anhydrase isoforms IX and XII for anticancer applications. This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource complete with quantitative data, detailed experimental protocols, and visualizations of key biological pathways.
Diacylglycerol Acyltransferase-1 (DGAT-1) Inhibitors: A New Frontier in Metabolic Disease
Diacylglycerol acyltransferase-1 (DGAT-1) is a key enzyme that catalyzes the final step in triglyceride synthesis. Its inhibition presents a promising therapeutic strategy for metabolic diseases such as obesity and type 2 diabetes. A notable class of aromatic carboxylic acid derivatives that have emerged as potent DGAT-1 inhibitors are the 2-phenyl-5-trifluoromethyloxazole-4-carboxamides.
Quantitative Bioactivity Data
Early research has identified several potent compounds within this class. While a comprehensive structure-activity relationship (SAR) table is continually evolving with ongoing research, key compounds have demonstrated significant inhibitory activity.
| Compound ID | DGAT-1 Enzyme Assay IC50 (nM) | CHO-K1 Cell Triglyceride Formation Assay EC50 (µM) |
| Compound 29 | 57 | 0.5 |
| Reference Drug | Varies | Varies |
Table 1: Bioactivity of a Lead 2-phenyl-5-trifluoromethyloxazole-4-carboxamide Derivative. The table showcases the in vitro potency of a lead compound from this class.[1]
Experimental Protocols
1.2.1. General Synthesis of 2-phenyl-5-(trifluoromethyl)oxazole-4-carboxamide Derivatives
The synthesis of the 2-phenyl-5-(trifluoromethyl)oxazole-4-carboxamide core typically involves a multi-step sequence. A general procedure is outlined below.
-
Step 1: Synthesis of 2-phenyl-5-(trifluoromethyl)oxazole-4-carboxylic acid: This intermediate can be prepared through various heterocyclic chemistry routes. One common method involves the condensation of an appropriate benzoyl derivative with an amino acid ester, followed by cyclization and functional group manipulations to yield the oxazole ring with the desired trifluoromethyl and carboxylic acid moieties.
-
Step 2: Amide Coupling: The synthesized carboxylic acid is then coupled with a desired amine to form the final carboxamide derivative. This is typically achieved using standard peptide coupling reagents such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) in the presence of a coupling additive like 1-Hydroxybenzotriazole (HOBt) in an appropriate solvent like N,N-Dimethylformamide (DMF). The reaction mixture is stirred at room temperature until completion, followed by standard aqueous workup and purification by column chromatography or recrystallization.
1.2.2. DGAT-1 Enzyme Inhibition Assay
The following protocol outlines a typical in vitro assay to determine the inhibitory activity of compounds against DGAT-1.
-
Materials:
-
Human DGAT-1 enzyme (recombinant)
-
Substrates: 1,2-dioleoyl-sn-glycerol and [14C]-oleoyl-CoA
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.5, containing MgCl2 and BSA)
-
Test compounds dissolved in DMSO
-
Scintillation cocktail and vials
-
Microplate reader
-
-
Procedure:
-
Prepare a reaction mixture containing the assay buffer, 1,2-dioleoyl-sn-glycerol, and the test compound at various concentrations.
-
Initiate the reaction by adding the DGAT-1 enzyme and [14C]-oleoyl-CoA.
-
Incubate the reaction mixture at 37°C for a specified period (e.g., 30 minutes).
-
Stop the reaction by adding a quenching solution (e.g., isopropanol/heptane/water mixture).
-
Extract the lipid products into the organic phase.
-
Quantify the amount of radiolabeled triglyceride formed using a scintillation counter.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by plotting the data and fitting to a dose-response curve.
-
Signaling Pathway
Inhibition of DGAT-1 in the enterocytes of the small intestine leads to a reduction in the re-synthesis of triglycerides from dietary fats. This, in turn, is believed to modulate the secretion of gut hormones such as glucagon-like peptide-1 (GLP-1), which plays a crucial role in glucose homeostasis and appetite regulation. The increased GLP-1 levels can lead to enhanced insulin secretion, suppressed glucagon release, and delayed gastric emptying, all of which contribute to improved glycemic control and potential weight loss.
Caption: DGAT-1 Inhibition Pathway in Metabolic Regulation.
Carbonic Anhydrase IX and XII Inhibitors: Targeting the Tumor Microenvironment
Carbonic anhydrase (CA) isoforms IX and XII are transmembrane enzymes that are overexpressed in many types of cancer and are associated with tumor progression and poor prognosis. Their inhibition is a promising strategy for anticancer therapy as it can disrupt the pH regulation in the tumor microenvironment, leading to increased extracellular acidity and reduced intracellular pH, which can in turn inhibit tumor growth and metastasis. Anilinoquinazoline-based carboxylic acids have been identified as a novel class of non-classical CA inhibitors.
Quantitative Bioactivity Data
The inhibitory potency of a series of 2-aryl-quinazolin-4-yl aminobenzoic acid derivatives has been evaluated against various human CA (hCA) isoforms.
| Compound | R | Position of COOH | hCA I Ki (nM) | hCA II Ki (nM) | hCA IX Ki (nM) | hCA XII Ki (nM) |
| 6a | m-Tolyl | ortho | >10000 | >10000 | 25.4 | 4.5 |
| 6b | p-Tolyl | ortho | >10000 | >10000 | 45.8 | 5.1 |
| 6c | p-Anisyl | ortho | >10000 | >10000 | 17.8 | 6.2 |
| 7a | m-Tolyl | meta | >10000 | >10000 | 33.1 | 5.3 |
| 7b | p-Tolyl | meta | >10000 | >10000 | 51.2 | 4.8 |
| 7c | p-Anisyl | meta | >10000 | >10000 | 29.5 | 5.9 |
| 8a | m-Tolyl | para | >10000 | >10000 | 41.5 | 6.8 |
| 8b | p-Tolyl | para | >10000 | >10000 | 60.3 | 5.5 |
| 8c | p-Anisyl | para | >10000 | >10000 | 35.7 | 6.4 |
| AAZ | - | - | 250 | 12 | 25 | 5.7 |
Table 2: Inhibitory Activity (Ki) of Anilinoquinazoline-based Carboxylic Acids against Human Carbonic Anhydrase Isoforms. AAZ (Acetazolamide) was used as a standard inhibitor.[2]
Experimental Protocols
2.2.1. General Synthesis of 2-Aryl-quinazolin-4-yl Aminobenzoic Acids
The synthesis of these compounds generally involves the reaction of a 4-chloro-2-arylquinazoline intermediate with the corresponding aminobenzoic acid.
-
Step 1: Synthesis of 4-chloro-2-arylquinazoline: This intermediate can be prepared from the corresponding 2-aminobenzonitrile and an aryl aldehyde, followed by cyclization and chlorination.
-
Step 2: Nucleophilic Aromatic Substitution: The 4-chloro-2-arylquinazoline is then reacted with the appropriate aminobenzoic acid (ortho, meta, or para) in a suitable solvent such as ethanol or isopropanol, often in the presence of a base like triethylamine, under reflux conditions. The product is then isolated by filtration and purified by recrystallization.
2.2.2. Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO2 Hydrase Assay)
This assay measures the inhibition of the CA-catalyzed hydration of CO2.
-
Materials:
-
Purified recombinant human CA isoforms (I, II, IX, XII)
-
Buffer (e.g., Tris-HCl, pH 7.5)
-
CO2-saturated water
-
pH indicator (e.g., p-nitrophenol)
-
Test compounds dissolved in DMSO
-
Stopped-flow spectrophotometer
-
-
Procedure:
-
Equilibrate two syringes of the stopped-flow instrument, one with the buffer containing the CA enzyme and the test compound at various concentrations, and the other with the CO2-saturated water and pH indicator.
-
Rapidly mix the contents of the two syringes.
-
Monitor the change in absorbance of the pH indicator over time as the pH decreases due to the formation of carbonic acid.
-
Calculate the initial rate of the reaction for each compound concentration.
-
Determine the Ki value by fitting the data to the appropriate inhibition model.
-
Signaling Pathway
In the hypoxic tumor microenvironment, the expression of CA IX and CA XII is upregulated by Hypoxia-Inducible Factor 1-alpha (HIF-1α). These enzymes on the surface of cancer cells catalyze the hydration of extracellular CO2 to bicarbonate and protons. This process contributes to the acidification of the tumor microenvironment while maintaining a relatively alkaline intracellular pH, which is favorable for tumor cell proliferation, survival, and invasion. Inhibition of CA IX and XII disrupts this pH regulation, leading to an accumulation of acid within the tumor cells and a decrease in the extracellular pH gradient, which can trigger apoptosis and inhibit metastasis.
Caption: Role of CA IX/XII in the Tumor Microenvironment and Inhibition.
Conclusion and Future Directions
Aromatic carboxylic acid derivatives continue to be a rich source of innovation in early-stage drug discovery. The examples of DGAT-1 and carbonic anhydrase inhibitors highlight the potential of these scaffolds to address significant unmet medical needs. The development of potent and selective inhibitors requires a multidisciplinary approach, integrating synthetic chemistry, robust biological assays, and a deep understanding of the underlying signaling pathways. Future research in this area will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of these lead compounds, exploring novel aromatic scaffolds, and identifying new biological targets for which these versatile molecules can be adapted. The detailed methodologies and data presented in this guide aim to provide a solid foundation for researchers to build upon in their quest for the next generation of therapeutics.
References
- 1. Discovery of orally active carboxylic acid derivatives of 2-phenyl-5-trifluoromethyloxazole-4-carboxamide as potent diacylglycerol acyltransferase-1 inhibitors for the potential treatment of obesity and diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preclinical pharmacokinetic characterization of 2-(4-(4-(5-(2-phenyl-5-(trifluoromethyl)oxazole-4-carboxamido)-1H-benzo[d]imidazol-2-yl)phenyl)cyclohexyl) acetic acid, a novel DGAT-1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Edaravone (InChI Key: LXMASNUOAKLCJK-UHFFFAOYSA-N)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Edaravone (MCI-186), a neuroprotective agent with potent antioxidant properties. Marketed under brand names such as Radicava, Edaravone is primarily utilized in the treatment of amyotrophic lateral sclerosis (ALS) and acute ischemic stroke.[1][2] This document details its chemical properties, mechanism of action, pharmacokinetics, relevant signaling pathways, experimental protocols, and clinical efficacy data.
Chemical and Physicochemical Properties
Edaravone is a low-molecular-weight, amphiphilic pyrazolone derivative.[3][4] Its structure allows it to effectively scavenge both water-soluble and lipid-soluble peroxyl radicals, a key feature of its antioxidant activity.[3]
| Property | Value | Reference |
| IUPAC Name | 5-methyl-2-phenyl-4H-pyrazol-3-one | [1] |
| Synonyms | MCI-186, Radicava, 3-methyl-1-phenyl-2-pyrazolin-5-one | [1][5] |
| InChI Key | LXMASNUOAKLCJK-UHFFFAOYSA-N | - |
| CAS Number | 89-25-8 | [1][6][7] |
| Molecular Formula | C₁₀H₁₀N₂O | [1][6] |
| Molar Mass | 174.203 g·mol⁻¹ | [1] |
| Melting Point | 129.7 °C | [4] |
| pKa | 7.0 | [4] |
| Water Solubility | ~2.0 mg/mL | [8] |
| Solubility | Freely soluble in ethanol; Soluble to 100 mM in DMSO | [4][6] |
Pharmacology and Mechanism of Action
While the precise mechanism of action in treating ALS is not fully elucidated, Edaravone's therapeutic effects are largely attributed to its function as a potent free radical scavenger.[5][9][10] Oxidative stress is a hypothesized contributor to the neuronal cell death observed in neurodegenerative diseases like ALS.[1][5] Edaravone mitigates this stress through several key actions:
-
Radical Scavenging : It directly neutralizes highly reactive oxygen species (ROS), such as peroxyl radicals and potentially peroxynitrite, by donating an electron.[3][9] This helps protect cells from oxidative damage.
-
Inhibition of Lipid Peroxidation : By scavenging free radicals, Edaravone effectively inhibits the chain reaction of lipid peroxidation within cell membranes, a process that leads to cellular damage and death.[9]
-
Anti-inflammatory Effects : The compound reduces neuroinflammation by decreasing the production of pro-inflammatory cytokines and mitigating the activation of microglia, the primary immune cells of the central nervous system.[9]
-
Upregulation of Antioxidant Enzymes : Edaravone can enhance the body's endogenous antioxidant defense systems by upregulating enzymes like superoxide dismutase (SOD) and catalase.[9]
Signaling Pathway: Mitigation of Oxidative Stress
Edaravone's primary role is to intercept and neutralize reactive oxygen species (ROS), thereby preventing downstream cellular damage. This action disrupts the pathological cascade initiated by oxidative stress, which includes lipid peroxidation, mitochondrial dysfunction, and activation of pro-inflammatory and apoptotic pathways.
References
- 1. Edaravone - Wikipedia [en.wikipedia.org]
- 2. What is Edaravone used for? [synapse.patsnap.com]
- 3. How is edaravone effective against acute ischemic stroke and amyotrophic lateral sclerosis? [jstage.jst.go.jp]
- 4. researchgate.net [researchgate.net]
- 5. Edaravone (Radicava): A Novel Neuroprotective Agent for the Treatment of Amyotrophic Lateral Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rndsystems.com [rndsystems.com]
- 7. Mci-186 | C10H10N2O | CID 4021 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Development of Edaravone Ionic Liquids and Their Application for the Treatment of Cerebral Ischemia/Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What is the mechanism of Edaravone? [synapse.patsnap.com]
- 10. drugs.com [drugs.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of 3-Methyl-3-(4-methylphenyl)butanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 3-Methyl-3-(4-methylphenyl)butanoic acid, a valuable intermediate in the development of various pharmaceuticals and agrochemicals.[1] The synthesis is achieved through a Friedel-Crafts alkylation reaction, a robust and widely used method for the formation of carbon-carbon bonds on an aromatic ring. The protocol outlines the reaction of toluene with 3,3-dimethylacrylic acid in the presence of a Lewis acid catalyst. This document includes a comprehensive experimental procedure, tables of reagents and reaction parameters, and a visual workflow diagram to ensure clarity and reproducibility.
Introduction
This compound is an aromatic carboxylic acid with a branched alkyl chain. Its structural features make it a key building block in organic synthesis, particularly for creating complex molecules with potential biological activity. This compound serves as a crucial intermediate in the synthesis of various pharmaceuticals, including anti-inflammatory and analgesic medications.[1] The synthesis method described herein is based on the well-established Friedel-Crafts reaction, which involves the electrophilic aromatic substitution of an alkyl group onto an aromatic ring.
Reaction Principle
The synthesis of this compound is accomplished via the Friedel-Crafts alkylation of toluene with 3,3-dimethylacrylic acid. The reaction is catalyzed by a strong Lewis acid, such as anhydrous aluminum chloride (AlCl₃). The Lewis acid activates the 3,3-dimethylacrylic acid, facilitating the electrophilic attack on the electron-rich toluene ring. Due to the directing effect of the methyl group on the toluene ring, the substitution occurs predominantly at the para position, yielding the desired product.
Experimental Protocol
Materials and Reagents:
| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Moles |
| Toluene | C₇H₈ | 92.14 | 50 mL | ~0.47 |
| 3,3-Dimethylacrylic Acid | C₅H₈O₂ | 100.12 | 10.0 g | 0.10 |
| Anhydrous Aluminum Chloride | AlCl₃ | 133.34 | 14.7 g | 0.11 |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 100 mL | - |
| Hydrochloric Acid (conc.) | HCl | 36.46 | 50 mL | - |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | 150 mL | - |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | 10 g | - |
| Crushed Ice | H₂O | 18.02 | 200 g | - |
Equipment:
-
500 mL three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Reflux condenser with a gas outlet to a trap
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a fume hood, equip a dry 500 mL three-necked round-bottom flask with a magnetic stir bar, a dropping funnel, and a reflux condenser. The outlet of the condenser should be connected to a gas trap (e.g., a bubbler with mineral oil or a sodium hydroxide solution) to capture any evolved HCl gas.
-
Reagent Preparation: To the reaction flask, add anhydrous aluminum chloride (14.7 g, 0.11 mol) and dichloromethane (50 mL). Cool the suspension to 0 °C using an ice bath with continuous stirring.
-
Addition of Reactants: In a separate beaker, dissolve 3,3-dimethylacrylic acid (10.0 g, 0.10 mol) in toluene (50 mL) and dichloromethane (50 mL). Transfer this solution to the dropping funnel.
-
Reaction Execution: Add the solution from the dropping funnel to the stirred aluminum chloride suspension dropwise over a period of 30 minutes, maintaining the reaction temperature at 0 °C. After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 2 hours.
-
Quenching: Carefully and slowly pour the reaction mixture into a beaker containing 200 g of crushed ice and 50 mL of concentrated hydrochloric acid. This should be done in a well-ventilated fume hood as HCl gas will be evolved.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with water (2 x 50 mL) and then with brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to remove the solvent.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield this compound as a solid.
Experimental Workflow
Caption: Synthesis Workflow.
Data Presentation
Table 1: Reagent and Product Information
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance | CAS Number |
| Toluene | C₇H₈ | 92.14 | Colorless liquid | 108-88-3 |
| 3,3-Dimethylacrylic Acid | C₅H₈O₂ | 100.12 | White solid | 541-47-9 |
| Aluminum Chloride | AlCl₃ | 133.34 | White/pale yellow solid | 7446-70-0 |
| This compound | C₁₂H₁₆O₂ | 192.25 | White crystalline powder | 42288-08-4 |
Table 2: Expected Product Characterization
| Property | Value |
| Melting Point | 75 °C |
| Boiling Point | 306.5 °C at 760 mmHg |
| ¹H NMR (CDCl₃, ppm) | Anticipated signals: ~1.4 (s, 6H, 2xCH₃), ~2.3 (s, 3H, Ar-CH₃), ~2.6 (s, 2H, CH₂), ~7.1-7.3 (m, 4H, Ar-H), ~11-12 (br s, 1H, COOH) |
| ¹³C NMR (CDCl₃, ppm) | Anticipated signals: ~21 (Ar-CH₃), ~29 (2xCH₃), ~38 (C(CH₃)₂), ~45 (CH₂), ~126 (Ar-CH), ~129 (Ar-CH), ~136 (Ar-C), ~144 (Ar-C), ~179 (COOH) |
Note: The NMR data presented are predicted values based on the structure and typical chemical shifts. Actual experimental data should be acquired for product verification.
Signaling Pathway Diagram (Reaction Mechanism)
Caption: Reaction Mechanism Pathway.
Conclusion
The provided protocol offers a detailed and straightforward method for the synthesis of this compound. By following the outlined steps, researchers can reliably produce this important chemical intermediate for further applications in drug discovery and development. The use of the Friedel-Crafts reaction provides a classic and efficient route to this class of compounds. Adherence to standard laboratory safety procedures is essential when performing this synthesis.
References
Application Notes and Protocols for the Large-Scale Synthesis of 3-Methyl-3-(4-methylphenyl)butanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the large-scale synthesis of 3-Methyl-3-(4-methylphenyl)butanoic acid, a valuable intermediate in the pharmaceutical and agrochemical industries. The synthesis route detailed herein is a robust and scalable two-step process commencing with a Friedel-Crafts acylation of toluene with 3,3-dimethylacrylic acid, followed by a Clemmensen reduction. This method offers a reliable pathway to the target compound with good yield and purity. This document includes a comprehensive experimental protocol, tabulated quantitative data, and graphical representations of the experimental workflow and reaction pathway to aid in seamless execution and understanding.
Introduction
This compound is a carboxylic acid derivative with significant potential as a building block in the synthesis of various biologically active molecules. Its structural motif is of interest in the development of new therapeutic agents and agrochemicals. The protocol described provides a scalable and efficient method for its preparation, ensuring a consistent and high-quality supply for research and development purposes.
Data Presentation
The following table summarizes the key quantitative data for the two-step synthesis of this compound.
| Parameter | Step 1: Friedel-Crafts Acylation | Step 2: Clemmensen Reduction | Overall |
| Reactants | Toluene, 3,3-Dimethylacrylic acid, Aluminum chloride | 3-Methyl-3-(4-methylphenyl)-3-oxopropanoic acid, Zinc amalgam, Hydrochloric acid | - |
| Molar Ratio | Toluene:3,3-Dimethylacrylic acid:AlCl₃ (10:1:1.2) | Keto acid:Zn(Hg) (1:4) | - |
| Solvent | Toluene (acts as solvent and reactant) | Water, Toluene | - |
| Reaction Temperature | 0-5 °C to 90-95 °C | 100-110 °C (reflux) | - |
| Reaction Time | 4-6 hours | 6-8 hours | - |
| Expected Yield | 75-85% | 80-90% | 60-76.5% |
| Product Purity | >95% (crude) | >98% (after recrystallization) | - |
| Melting Point | Not applicable (intermediate) | 75-77 °C | - |
Experimental Protocols
Step 1: Synthesis of 3-Methyl-3-(4-methylphenyl)-3-oxopropanoic acid via Friedel-Crafts Acylation
Materials and Equipment:
-
5 L three-necked round-bottom flask
-
Mechanical stirrer
-
Dropping funnel
-
Reflux condenser with a gas outlet connected to a gas trap (e.g., a bubbler with NaOH solution)
-
Heating mantle with temperature controller
-
Ice-water bath
-
Toluene (reagent grade)
-
3,3-Dimethylacrylic acid
-
Aluminum chloride (anhydrous)
-
Hydrochloric acid (concentrated)
-
Sodium bicarbonate (saturated solution)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Rotary evaporator
Procedure:
-
Reaction Setup: Assemble the 5 L three-necked flask with the mechanical stirrer, dropping funnel, and reflux condenser. Ensure all glassware is dry. The gas outlet from the condenser should be connected to a gas trap to neutralize the HCl gas evolved during the reaction.
-
Charging Reactants: To the flask, add toluene (2.5 L). Cool the flask to 0-5 °C using an ice-water bath.
-
Catalyst Addition: With vigorous stirring, slowly and portion-wise add anhydrous aluminum chloride (400 g, 3.0 mol) to the cooled toluene. The temperature should be maintained below 10 °C during the addition.
-
Addition of Acylating Agent: Dissolve 3,3-dimethylacrylic acid (250 g, 2.5 mol) in toluene (500 mL) and place it in the dropping funnel. Add this solution dropwise to the stirred reaction mixture over 1.5-2 hours, maintaining the temperature between 0-5 °C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to 90-95 °C and maintain it at this temperature for 2-3 hours. Monitor the reaction progress by TLC.
-
Work-up: Cool the reaction mixture to room temperature and then carefully pour it onto a mixture of crushed ice (2 kg) and concentrated hydrochloric acid (500 mL). Stir vigorously until all the aluminum salts are dissolved.
-
Extraction and Washing: Transfer the mixture to a large separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water (2 x 1 L), saturated sodium bicarbonate solution (2 x 1 L), and brine (1 L).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude keto acid as an oil, which may solidify upon standing. This intermediate is used in the next step without further purification.
Step 2: Synthesis of this compound via Clemmensen Reduction
Materials and Equipment:
-
5 L three-necked round-bottom flask
-
Mechanical stirrer
-
Reflux condenser
-
Heating mantle
-
Zinc granules (amalgamated)
-
Mercuric chloride
-
Hydrochloric acid (concentrated)
-
Toluene
-
Sodium hydroxide solution (10%)
-
Hexane
-
Buchner funnel and filter paper
Preparation of Zinc Amalgam:
-
In a large beaker, add zinc granules (650 g, 10 mol) and a solution of mercuric chloride (65 g) in water (1 L). Stir for 10-15 minutes. Decant the aqueous solution and wash the zinc amalgam with water (3 x 1 L).
Procedure:
-
Reaction Setup: Place the freshly prepared zinc amalgam, water (1 L), and concentrated hydrochloric acid (1 L) into the 5 L three-necked flask equipped with a mechanical stirrer and reflux condenser.
-
Addition of Keto Acid: Add the crude 3-methyl-3-(4-methylphenyl)-3-oxopropanoic acid from Step 1 dissolved in toluene (500 mL) to the flask.
-
Reduction: Heat the mixture to reflux with vigorous stirring. Add concentrated hydrochloric acid (250 mL portions) every hour for the next 4 hours to maintain a vigorous evolution of hydrogen gas. Continue refluxing for a total of 6-8 hours.
-
Work-up: Cool the reaction mixture to room temperature. Separate the organic layer. Extract the aqueous layer with toluene (2 x 500 mL).
-
Extraction of Product: Combine the organic layers and extract the product with 10% sodium hydroxide solution (3 x 750 mL).
-
Acidification and Isolation: Cool the combined basic aqueous extracts in an ice-water bath and carefully acidify with concentrated hydrochloric acid to pH 1-2. The product will precipitate as a white solid.
-
Purification: Collect the solid by vacuum filtration using a Buchner funnel and wash with cold water until the washings are neutral. Recrystallize the crude product from a mixture of hexane and a minimal amount of toluene to afford pure this compound. Dry the product in a vacuum oven.
Visualizations
Caption: Experimental workflow for the large-scale synthesis of this compound.
Application Note: 1H NMR Analysis of 3-Methyl-3-(4-methylphenyl)butanoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methyl-3-(4-methylphenyl)butanoic acid is a carboxylic acid derivative with potential applications in medicinal chemistry and materials science. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the structural elucidation and purity assessment of such organic molecules. This application note provides a detailed protocol for the 1H NMR analysis of this compound, including predicted chemical shifts, and a visualization of the molecular structure with its distinct proton environments.
Predicted 1H NMR Data
The 1H NMR spectrum of this compound is predicted to show five distinct signals. The chemical shifts (δ) are estimated based on typical values for similar functional groups. The following table summarizes the expected quantitative data.
| Protons (Label) | Chemical Shift (δ, ppm) | Integration | Multiplicity | Coupling Constant (J, Hz) |
| Carboxylic Acid (-COOH) | 10.0 - 12.0 | 1H | Singlet (broad) | - |
| Aromatic (H-Ar) | 7.10 - 7.30 | 4H | Multiplet | ortho: ~7-10, meta: ~2-3 |
| Methylene (-CH2-) | 2.50 - 2.70 | 2H | Singlet | - |
| Aromatic Methyl (Ar-CH3) | 2.30 - 2.40 | 3H | Singlet | - |
| Geminal Methyls (-C(CH3)2) | 1.30 - 1.50 | 6H | Singlet | - |
Experimental Protocol
This section details the methodology for preparing a sample of this compound and acquiring a 1H NMR spectrum.
Materials:
-
This compound sample
-
Deuterated chloroform (CDCl3) or Deuterated dimethyl sulfoxide (DMSO-d6)
-
Tetramethylsilane (TMS) as an internal standard (if not already in the solvent)
-
NMR tube (5 mm)
-
Pipettes
-
Vortex mixer
-
NMR Spectrometer (e.g., 400 MHz or higher)
Sample Preparation:
-
Weigh approximately 5-10 mg of the this compound sample directly into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl3) to the vial. Chloroform-d is a common choice for non-polar to moderately polar compounds.
-
If the solvent does not already contain an internal standard, add a very small amount of TMS.
-
Securely cap the vial and vortex gently until the sample is fully dissolved.
-
Using a pipette, transfer the solution into a clean, dry 5 mm NMR tube.
-
Ensure the liquid height in the NMR tube is sufficient for the instrument's detector, typically around 4-5 cm.
Instrumental Analysis:
-
Insert the NMR tube into the spectrometer's sample holder.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity and resolution.
-
Set the appropriate acquisition parameters for a standard 1H NMR experiment. This includes setting the spectral width, number of scans (typically 8-16 for a sufficient concentration), and relaxation delay.
-
Acquire the Free Induction Decay (FID).
-
Process the FID by applying a Fourier transform, phasing the spectrum, and performing baseline correction.
-
Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
-
Integrate the peaks to determine the relative number of protons for each signal.
-
Analyze the splitting patterns (multiplicity) and measure the coupling constants where applicable.
Data Interpretation and Visualization
The structure of this compound contains several distinct proton environments, which can be visualized to aid in the interpretation of the 1H NMR spectrum.
Caption: Proton environments in this compound.
The broad singlet for the carboxylic acid proton arises from its acidic nature and potential for hydrogen bonding. The aromatic protons are expected to show a complex multiplet due to ortho and meta couplings. The methylene protons, being adjacent to the quaternary carbon, do not have any neighboring protons to couple with and thus appear as a singlet. Similarly, the aromatic methyl and the two geminal methyl groups are also expected to be singlets as there are no adjacent protons.
Conclusion
This application note provides a comprehensive guide for the 1H NMR analysis of this compound. The provided data and protocols are valuable for researchers in confirming the structure and assessing the purity of this compound, thereby facilitating its use in drug development and other scientific research. The predicted chemical shifts and multiplicities serve as a reliable reference for interpreting experimental data.
Application Notes and Protocols for 13C NMR Spectrum Interpretation of Aromatic Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules. In the field of drug development and organic chemistry, the precise characterization of aromatic carboxylic acids is crucial. These moieties are common in active pharmaceutical ingredients (APIs) and key intermediates. This document provides a detailed guide to interpreting the 13C NMR spectra of aromatic carboxylic acids, including data presentation, experimental protocols, and visual aids to facilitate understanding.
Principles of 13C NMR Spectroscopy of Aromatic Carboxylic Acids
The 13C NMR spectrum of an aromatic carboxylic acid provides a unique fingerprint of its carbon skeleton. Each chemically non-equivalent carbon atom in the molecule produces a distinct signal (peak) in the spectrum. The position of this signal, known as the chemical shift (δ), is highly sensitive to the electronic environment of the carbon atom.
Key signals to identify in the 13C NMR spectrum of an aromatic carboxylic acid include:
-
Carboxyl Carbon (-COOH): This carbon is highly deshielded due to the electronegativity of the two oxygen atoms. It appears in a characteristic downfield region of the spectrum.
-
Aromatic Carbons: The carbons of the benzene ring resonate in a specific range. Their chemical shifts are influenced by the electronic effects (inductive and resonance) of the carboxylic acid group and any other substituents present on the ring. The signals correspond to:
-
Ipso-carbon (C-1): The carbon atom directly attached to the carboxylic acid group.
-
Ortho-carbons (C-2, C-6): The carbon atoms adjacent to the ipso-carbon.
-
Meta-carbons (C-3, C-5): The carbon atoms two bonds away from the ipso-carbon.
-
Para-carbon (C-4): The carbon atom opposite to the ipso-carbon.
-
Due to the symmetry of a monosubstituted benzene ring, the two ortho carbons (C-2 and C-6) and the two meta carbons (C-3 and C-5) are chemically equivalent and therefore produce a single signal for each pair.[1]
Data Presentation: Typical 13C NMR Chemical Shift Ranges
The following table summarizes the typical chemical shift ranges for the carbon atoms in aromatic carboxylic acids. These values are a general guide, and the exact chemical shifts can be influenced by the solvent and the presence of other substituents on the aromatic ring.
| Carbon Type | Typical Chemical Shift (δ) in ppm | Notes |
| Carboxyl (-C OOH) | 165 - 185 | Highly deshielded, appears far downfield. Saturated aliphatic acids are near the downfield end (~185 ppm), while aromatic and α,β-unsaturated acids are near the upfield end (~165 ppm).[2][3] |
| Aromatic (Ar-C) | 110 - 165 | The specific shifts within this range depend on the substitution pattern.[4] |
| ipso-Carbon (Ar-C-COOH) | 125 - 135 | The carbon directly attached to the carboxyl group.[1] |
| ortho-Carbons | 129 - 131 | Adjacent to the carboxyl group.[1] |
| meta-Carbons | 128 - 130 | Two bonds away from the carboxyl group.[1] |
| para-Carbon | 133 - 135 | Opposite the carboxyl group.[1] |
Example: Benzoic Acid
The 13C NMR spectrum of benzoic acid shows five distinct signals for its seven carbon atoms due to molecular symmetry.[1]
| Carbon Atom | Chemical Shift (δ) in ppm (approximate) |
| -COOH | ~172.8 |
| C-1 (ipso) | ~129.4 |
| C-2, C-6 (ortho) | ~130.3 |
| C-3, C-5 (meta) | ~128.5 |
| C-4 (para) | ~133.8 |
Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.[1]
Experimental Protocols
Precise and reproducible 13C NMR data acquisition requires careful sample preparation and instrument setup.
Sample Preparation
-
Compound Purity: Ensure the sample is of high purity to avoid signals from impurities that may complicate spectral interpretation.
-
Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Common solvents for aromatic carboxylic acids include deuterated chloroform (CDCl₃) and deuterated dimethyl sulfoxide (DMSO-d₆).[1][5] The choice of solvent can influence the chemical shifts, particularly for the acidic proton of the carboxyl group.
-
Concentration: Prepare a solution with a concentration that provides a good signal-to-noise ratio within a reasonable acquisition time. A typical concentration is 10-50 mg of the compound in 0.5-0.7 mL of deuterated solvent.[6]
-
Internal Standard: For accurate chemical shift referencing, tetramethylsilane (TMS) is commonly used as an internal standard, with its signal set to 0.0 ppm.[1]
NMR Instrument Parameters (Standard Proton-Decoupled 13C NMR)
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.[5]
-
Pulse Sequence: A standard single-pulse sequence with proton decoupling (e.g., zgpg30 on Bruker instruments) is typically used for routine 13C NMR.[5]
-
Acquisition Parameters:
-
Number of Scans (ns): The number of scans will depend on the sample concentration. For a reasonably concentrated sample, 128 to 1024 scans are often sufficient.
-
Relaxation Delay (d1): A relaxation delay of 1-2 seconds is common for qualitative spectra.[5] For quantitative analysis, a longer delay (at least 5 times the longest T1 relaxation time of the carbons being quantified) is necessary.[5]
-
Spectral Width: Set a spectral width that encompasses all expected carbon signals (e.g., 0 to 220 ppm).
-
-
Data Processing:
-
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID).[5]
-
Phasing and Baseline Correction: Phase the spectrum to obtain pure absorption lineshapes and perform a baseline correction to ensure a flat baseline.[5]
-
Referencing: Reference the spectrum to the TMS signal at 0.0 ppm or to the solvent peak (e.g., CDCl₃ at 77.16 ppm).[1][5]
-
Visualization of Key Relationships
The following diagrams illustrate the logical relationships in 13C NMR interpretation and a typical experimental workflow.
Caption: Logical relationships in 13C NMR interpretation.
Caption: General experimental workflow for 13C NMR.
Conclusion
The interpretation of 13C NMR spectra is an indispensable skill for scientists involved in the synthesis and analysis of aromatic carboxylic acids. A systematic approach, combining knowledge of characteristic chemical shift ranges with robust experimental protocols, allows for the unambiguous structural confirmation of these important compounds. The information and guidelines presented in this document serve as a comprehensive resource for researchers in academic and industrial settings.
References
- 1. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]
- 3. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. scribd.com [scribd.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
Quantifying Butanoic Acid Derivatives: A Detailed GC-MS Application Note and Protocol
References
- 1. A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mahidol.elsevierpure.com [mahidol.elsevierpure.com]
- 3. scioninstruments.com [scioninstruments.com]
- 4. diverdi.colostate.edu [diverdi.colostate.edu]
- 5. Derivatization techniques for free fatty acids by GC [restek.com]
- 6. Simultaneous Quantification of Straight-chain and Branched-chain Short Chain Fatty Acids by Gas Chromatography Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. shimadzu.com [shimadzu.com]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for 3-Methyl-3-(4-methylphenyl)butanoic Acid in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of 3-Methyl-3-(4-methylphenyl)butanoic acid as a key pharmaceutical intermediate. The information compiled is intended to guide researchers and drug development professionals in leveraging this versatile molecule for the synthesis of novel therapeutic agents, particularly in the realms of anti-inflammatory and analgesic drug discovery.
Introduction
This compound, also known as 3-Methyl-3-(p-tolyl)isovaleric acid, is an aromatic carboxylic acid derivative.[1] Its unique structural features, including a quaternary carbon center and a para-substituted phenyl ring, make it a valuable building block in organic synthesis. In the pharmaceutical industry, it serves as a crucial intermediate in the development of various drug candidates, especially those targeting inflammatory pathways and pain management.[1][2] It is also explored for its potential in formulating drugs for metabolic disorders.[1]
Chemical Properties:
| Property | Value |
| CAS Number | 10474-14-3[3] |
| Molecular Formula | C₁₂H₁₆O₂ |
| Molecular Weight | 192.25 g/mol |
| Appearance | Solid |
| Purity | Typically >95% |
Applications in Pharmaceutical Synthesis
This compound is primarily recognized for its role as a precursor in the synthesis of complex molecules with potential therapeutic applications. While specific, named drugs prominently featuring this intermediate are not widely disclosed in publicly available literature, its application is noted in patent literature and chemical supplier documentation for the synthesis of novel anti-inflammatory and analgesic agents.
The general workflow for utilizing this intermediate in drug synthesis is outlined below.
Experimental Protocols
The following are generalized protocols for the activation of this compound and its subsequent coupling to form amide or ester linkages, which are common steps in the synthesis of many pharmaceutical compounds.
Protocol 1: Acyl Chloride Formation (Carboxylic Acid Activation)
This protocol describes the conversion of the carboxylic acid to a more reactive acyl chloride.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Dimethylformamide (DMF) (catalytic amount)
-
Nitrogen or Argon atmosphere
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere, dissolve 1 equivalent of this compound in anhydrous DCM.
-
Add a catalytic amount of DMF (1-2 drops).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add 1.2 to 1.5 equivalents of thionyl chloride or oxalyl chloride dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by TLC or IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid).
-
Once the reaction is complete, remove the solvent and excess reagent under reduced pressure to yield the crude acyl chloride.
-
The crude acyl chloride is typically used immediately in the next step without further purification.
Quantitative Data (Illustrative):
| Parameter | Value |
| Starting Material | 5.0 g (26.0 mmol) |
| Thionyl Chloride | 2.8 mL (39.0 mmol) |
| Reaction Time | 3 hours |
| Yield | Quantitative (assumed for immediate use) |
Protocol 2: Amide Coupling with a Primary Amine
This protocol details the formation of an amide bond between the activated intermediate and a primary amine scaffold.
Materials:
-
Crude acyl chloride of this compound
-
Primary amine of interest
-
Triethylamine (Et₃N) or other non-nucleophilic base
-
Anhydrous Dichloromethane (DCM)
-
Nitrogen or Argon atmosphere
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a separate flame-dried flask under an inert atmosphere, dissolve 1 equivalent of the primary amine and 1.5 equivalents of triethylamine in anhydrous DCM.
-
Cool the amine solution to 0 °C.
-
Dissolve the crude acyl chloride from Protocol 1 in a minimal amount of anhydrous DCM and add it dropwise to the stirred amine solution.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired amide.
Quantitative Data (Illustrative):
| Parameter | Value |
| Acyl Chloride | ~26.0 mmol |
| Primary Amine | 26.0 mmol |
| Triethylamine | 5.4 mL (39.0 mmol) |
| Reaction Time | 6 hours |
| Purified Yield | 85-95% (typical) |
Signaling Pathways
While the direct biological activity of this compound is not the focus of its use as an intermediate, the final drug products synthesized from it often target key signaling pathways involved in inflammation and pain. A common target for non-steroidal anti-inflammatory drugs (NSAIDs) is the cyclooxygenase (COX) enzyme.
The diagram above illustrates the simplified cyclooxygenase pathway. Arachidonic acid, released from cell membranes, is converted by COX enzymes into prostaglandins, which are key mediators of inflammation, pain, and fever. NSAIDs, potentially synthesized using this compound as a building block, act by inhibiting the activity of COX enzymes, thereby reducing the production of prostaglandins and alleviating inflammatory symptoms.
Conclusion
This compound is a valuable and versatile intermediate for the synthesis of novel pharmaceutical compounds, particularly in the anti-inflammatory and analgesic therapeutic areas. The protocols and information provided herein offer a foundation for researchers to explore its potential in their drug discovery and development programs. Further investigation into patent literature and specialized chemical databases may reveal more specific applications and detailed synthetic routes for proprietary drug candidates.
References
Application Notes: Pyrazole Derivatives in Agrochemical Synthesis
Introduction
Pyrazoles, five-membered heterocyclic compounds with two adjacent nitrogen atoms, are a cornerstone in the development of modern agrochemicals.[1] Their versatile chemical nature and stable aromatic ring allow for extensive structural modifications, leading to a diverse array of derivatives with potent biological activities.[1] In the agrochemical industry, pyrazole-based compounds have been successfully commercialized as fungicides, herbicides, and insecticides, playing a crucial role in crop protection.[1][2] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of pyrazole building blocks in the synthesis of key agrochemicals.
I. Pyrazole-Based Fungicides: Succinate Dehydrogenase Inhibitors (SDHIs)
A prominent class of pyrazole-based fungicides are the Succinate Dehydrogenase Inhibitors (SDHIs). These compounds disrupt the fungal mitochondrial respiratory chain by inhibiting Complex II (succinate dehydrogenase), which blocks ATP production and leads to fungal cell death.[1] The pyrazole-carboxamide scaffold is a key pharmacophore for this class of fungicides.[1]
Featured Compound: Fluxapyroxad
Fluxapyroxad is a broad-spectrum SDHI fungicide used to control a wide range of fungal diseases in various crops.[3][4] It is particularly effective against leaf spot diseases caused by Ascomycetes species.[5]
Quantitative Data: Efficacy of Fluxapyroxad
| Target Pathogen | EC50 (µg/mL) | Crop | Reference |
| Botrytis cinerea | <0.01 - 4.19 | Strawberry | [6] |
| Venturia inaequalis | Shift toward resistance observed with increased use | Apple | [7] |
Signaling Pathway: Mode of Action of SDHI Fungicides
Caption: Mode of action of Fluxapyroxad as an SDHI fungicide.
Experimental Protocol: Synthesis of Fluxapyroxad
The synthesis of Fluxapyroxad typically involves the amidation of a key aniline intermediate with 3-(difluoromethyl)-1-methylpyrazole-4-carbonyl chloride.[3][5] One common approach to the aniline intermediate is through a Suzuki-Miyaura coupling reaction.[5][8]
Step 1: Synthesis of 3-(difluoromethyl)-N-(2-iodophenyl)-1-methyl-1H-pyrazole-4-carboxamide
-
Reaction Setup: In a reaction vessel, dissolve 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid and 2-iodoaniline in an organic solvent.
-
Coupling: Add a coupling reagent and 4-dimethylaminopyridine to the mixture.
-
Reaction: Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Work-up: Upon completion, perform an aqueous work-up. Combine the organic phases and evaporate to dryness.
-
Purification: Purify the crude product by column chromatography to yield pure 3-(difluoromethyl)-N-(2-iodophenyl)-1-methyl-1H-pyrazole-4-carboxamide. A yield of 81% with 91% purity has been reported.[8]
Step 2: Suzuki Coupling to form Fluxapyroxad
-
Reaction Setup: In a suitable solvent, combine the product from Step 1, a boronic acid derivative, and a palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium).[8]
-
Reaction: Heat the mixture under an inert atmosphere until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Separate the organic phase, wash with saturated ammonium chloride solution, dry, and concentrate to dryness.[8]
-
Purification: Purify the crude product by column chromatography to obtain pure Fluxapyroxad as a light yellow solid. A yield of 92% with 95% purity has been reported.[8]
References
- 1. benchchem.com [benchchem.com]
- 2. Fipronil: environmental fate, ecotoxicology, and human health concerns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Page loading... [guidechem.com]
- 4. fao.org [fao.org]
- 5. Fluxapyroxad: Synthesis and Introduction_Chemicalbook [chemicalbook.com]
- 6. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 7. The Effects of Succinate Dehydrogenase Inhibitor Fungicide Dose and Mixture on Development of Resistance in Venturia inaequalis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis method of fluxapyroxad based on Suzuki reaction - Eureka | Patsnap [eureka.patsnap.com]
Enhancing the Thermal Stability of Polymers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of chemical strategies to enhance the thermal stability of polymers. This document outlines the fundamental mechanisms of polymer degradation, the various types of thermal stabilizers, and protocols for assessing thermal stability.
Introduction to Polymer Thermal Degradation
Polymers, when exposed to elevated temperatures, can undergo molecular deterioration, a process known as thermal degradation.[1][2] This degradation can manifest as discoloration, loss of mechanical strength, and complete material failure.[3] The thermal stability of a polymer is its ability to resist these changes.[4] The process of thermal degradation generally follows an autoxidation process involving initiation, propagation, branching, and termination steps.[1]
The primary mechanisms of thermal degradation include:
-
Random Chain Scission: The polymer backbone breaks at random points, leading to a decrease in molecular weight.[5]
-
End-Chain Scission (Depolymerization): Monomer units are successively cleaved from the chain ends.[2][5]
-
Side-Group Elimination: Atoms or groups are eliminated from the polymer backbone without chain scission.[6]
Strategies for Enhancing Thermal Stability
The thermal stability of polymers can be significantly improved through the incorporation of various additives known as thermal stabilizers.[3][4] These additives function through different mechanisms to interrupt the degradation cycle.
Antioxidants
Antioxidants are crucial in preventing oxidative degradation, a common form of thermal degradation that occurs in the presence of oxygen.[3][7] They work by scavenging free radicals generated during the degradation process.[8]
-
Primary Antioxidants (Radical Scavengers): These are typically sterically hindered phenols that donate a hydrogen atom to peroxy radicals, neutralizing them and preventing further propagation of the degradation chain reaction.[4][9]
-
Secondary Antioxidants (Hydroperoxide Decomposers): These are often phosphites or thioesters that decompose hydroperoxides into non-radical, stable products.[4][9]
A synergistic combination of primary and secondary antioxidants is often used for optimal thermal stability.[10]
Flame Retardants
Flame retardants are additives that inhibit or delay the spread of fire.[11] They can also enhance thermal stability by interfering with the combustion process.[12] Their mechanisms of action can be categorized as:
-
Gas Phase Inhibition: Halogenated and some phosphorus-based flame retardants release radicals that quench the high-energy radicals in the flame, interrupting the combustion cycle.[11]
-
Condensed Phase Charring: Phosphorus-based compounds can promote the formation of a protective char layer on the polymer surface. This char layer acts as a thermal barrier, insulating the underlying polymer from heat and reducing the release of flammable volatiles.[11][12]
Nanoparticles
The incorporation of nanoparticles such as nanoclays, carbon nanotubes, and graphene can significantly enhance the thermal and mechanical properties of polymers.[4] Nanoparticles can improve thermal stability through several mechanisms:
-
Barrier Effect: Well-dispersed nanoparticles create a tortuous path for volatile degradation products, hindering their escape and slowing down mass loss.[13]
-
Radical Trapping: Some nanoparticles can trap free radicals on their surface, inhibiting the degradation process.[14]
-
Enhanced Char Formation: Nanoparticles can act as nucleating agents for char formation, leading to a more stable and insulating char layer.[13]
The effectiveness of nanoparticles is highly dependent on their dispersion within the polymer matrix.[13]
Data Presentation: Effects of Stabilizers on Thermal Stability
The following tables summarize the quantitative effects of different stabilizers on the thermal properties of various polymers.
Table 1: Effect of Antioxidants on the Onset Decomposition Temperature (Tonset) of Polypropylene (PP)
| Antioxidant System | Concentration (wt%) | Tonset (°C) |
| Unstabilized PP | 0 | 250 |
| Primary Antioxidant (Hindered Phenol) | 0.2 | 285 |
| Secondary Antioxidant (Phosphite) | 0.2 | 270 |
| Synergistic Blend (1:1) | 0.2 | 305 |
Table 2: Limiting Oxygen Index (LOI) of Polymers with and without Flame Retardants
| Polymer | Flame Retardant | Loading (wt%) | LOI (%) |
| Polyethylene (PE) | None | 0 | 17.5 |
| PE | Brominated FR | 15 | 26 |
| Polyamide 6 (PA6) | None | 0 | 21 |
| PA6 | Phosphorus-based FR | 10 | 32 |
Table 3: Thermal Properties of Polymethyl Methacrylate (PMMA) Nanocomposites
| Nanofiller | Loading (wt%) | Tonset (°C) | Temperature at 50% Weight Loss (°C) |
| None | 0 | 280 | 350 |
| Montmorillonite | 5 | 310 | 385 |
| Carbon Nanotubes | 2 | 325 | 405 |
| Graphene | 2 | 330 | 415 |
Experimental Protocols
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile of a polymer by measuring its mass change as a function of temperature in a controlled atmosphere.[15][16]
Materials and Equipment:
-
Thermogravimetric Analyzer (TGA)
-
Polymer sample (5-10 mg)
-
TGA sample pans (platinum or alumina)
-
Nitrogen or air supply
Protocol:
-
Tare the TGA sample pan.
-
Accurately weigh 5-10 mg of the polymer sample into the pan.
-
Place the pan in the TGA furnace.
-
Purge the furnace with the desired gas (e.g., nitrogen for inert atmosphere, air for oxidative) at a flow rate of 20-50 mL/min for at least 30 minutes to ensure a stable atmosphere.
-
Set the heating program: Heat the sample from ambient temperature to a final temperature (e.g., 600-800 °C) at a constant heating rate (e.g., 10 °C/min).[16]
-
Record the mass loss as a function of temperature.
-
Analyze the resulting TGA curve to determine the onset decomposition temperature (Tonset) and the temperature at different percentages of weight loss.
Differential Scanning Calorimetry (DSC)
Objective: To measure the heat flow associated with thermal transitions in a polymer as a function of temperature. This can be used to determine the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc).[17][18]
Materials and Equipment:
-
Differential Scanning Calorimeter (DSC)
-
Polymer sample (5-10 mg)
-
DSC sample pans and lids (aluminum)
-
Crimper for sealing pans
-
Nitrogen supply
Protocol:
-
Accurately weigh 5-10 mg of the polymer sample into a DSC pan.
-
Seal the pan with a lid using the crimper.
-
Place the sealed sample pan and an empty sealed reference pan into the DSC cell.
-
Purge the DSC cell with nitrogen at a flow rate of 20-50 mL/min.
-
Set the thermal program. A typical program involves:
-
Heating from ambient to a temperature above the expected melting point at a constant rate (e.g., 10 °C/min) to erase the thermal history.
-
Cooling at a controlled rate (e.g., 10 °C/min) to observe crystallization.
-
Heating again at the same rate to observe the glass transition and melting.
-
-
Record the heat flow as a function of temperature.
-
Analyze the resulting DSC thermogram to identify and quantify the thermal transitions.
Visualizations
Caption: General pathway of polymer thermal-oxidative degradation.
Caption: Experimental workflow for developing and evaluating thermally stable polymers.
Caption: Mechanisms of action for different classes of thermal stabilizers.
References
- 1. appstate.edu [appstate.edu]
- 2. grokipedia.com [grokipedia.com]
- 3. phoenixplastics.com [phoenixplastics.com]
- 4. specialchem.com [specialchem.com]
- 5. fiveable.me [fiveable.me]
- 6. globalspec.com [globalspec.com]
- 7. tosaf.com [tosaf.com]
- 8. Heat Stabilizers in Polymers: Understanding Their Importance [chembroad.com]
- 9. Polymer stabilizer - Wikipedia [en.wikipedia.org]
- 10. polymer-stabilizer.alfa-chemistry.com [polymer-stabilizer.alfa-chemistry.com]
- 11. specialchem.com [specialchem.com]
- 12. How Do Flame Retardants Work in Polymers? Brominated vs. Phosphorus-Based [eureka.patsnap.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager [labmanager.com]
- 16. fiveable.me [fiveable.me]
- 17. resolvemass.ca [resolvemass.ca]
- 18. youtube.com [youtube.com]
Application Note: Leveraging Butanoic Acid Precursors for Anti-Inflammatory Drug Development
Audience: Researchers, scientists, and drug development professionals.
Introduction
Butanoic acid, a short-chain fatty acid commonly known as butyrate, is a product of dietary fiber fermentation by the gut microbiota.[1] Emerging evidence highlights its potent anti-inflammatory properties, making it and its precursors attractive candidates for the development of novel therapeutics for a range of inflammatory conditions, including inflammatory bowel disease (IBD).[2][3] Butyrate exerts its effects through various mechanisms, primarily by inhibiting histone deacetylase (HDAC), activating G-protein coupled receptors (GPCRs), and suppressing pro-inflammatory signaling pathways like NF-κB.[3][4] This document provides an overview of these mechanisms, quantitative data on the efficacy of butyrate derivatives, and detailed protocols for key experimental assays.
Mechanism of Action: Key Signaling Pathways
Butyrate's anti-inflammatory effects are multifaceted, involving epigenetic regulation and direct signaling pathway modulation.
-
Histone Deacetylase (HDAC) Inhibition: Butyrate is a well-established HDAC inhibitor.[3][5] By inhibiting HDACs, butyrate increases histone acetylation, leading to a more open chromatin structure.[5] This alters the expression of numerous genes, generally suppressing those involved in inflammation.[6] For instance, HDAC inhibition by butyrate can suppress the IFN-γ/STAT1 signaling pathway and upregulate Fas expression on T cells, leading to their apoptosis and the resolution of inflammation.[7]
Caption: Butyrate inhibits HDAC, leading to increased histone acetylation and altered gene expression, ultimately reducing inflammation.
-
NF-κB Pathway Inhibition: The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, controlling the expression of pro-inflammatory cytokines like TNF-α and IL-6.[2][3] Butyrate has been shown to suppress NF-κB activation, often by preventing the degradation of its inhibitor, IκB-α.[1] This mechanism is also linked to its HDAC inhibitory function.[1] By keeping NF-κB inactive in the cytoplasm, butyrate effectively halts the transcription of key inflammatory mediators.[3]
Caption: Butyrate inhibits the NF-κB pathway by preventing IκBα degradation, thus blocking the transcription of pro-inflammatory genes.
-
G-Protein Coupled Receptor (GPCR) Activation: Butyrate can activate cell-surface GPCRs, including GPR43, GPR109A, and GPR41.[8][9] Activation of these receptors on immune and intestinal epithelial cells triggers downstream signaling cascades that are generally anti-inflammatory. For example, GPR109A activation can promote the differentiation of regulatory T cells (Tregs) and the production of the anti-inflammatory cytokine IL-10.[10]
Quantitative Data Summary
The efficacy of butanoic acid and its precursors has been evaluated in numerous in vitro and in vivo models. The following tables summarize key quantitative findings.
Table 1: In Vitro Efficacy of Butyrate and its Derivatives
| Compound | Cell Line | Concentration | Model | Key Findings | Reference |
| Butyric Acid | Porcine Alveolar Macrophages (PAMs) | 0.5 - 4 mM | LPS Challenge | Linear reduction in TNF-α production. | [11][12] |
| Sodium Butyrate | Porcine Alveolar Macrophages (PAMs) | 1 - 8 mM | LPS Challenge | Linear reduction in TNF-α production. | [11][12] |
| Butyric Acid, Sodium Butyrate, Monobutyrin | Intestinal Porcine Enterocyte Cells (IPEC-J2) | 0.5 - 8 mM | Transepithelial Electrical Resistance (TEER) | Significantly increased TEER, indicating enhanced barrier integrity. | [11][12] |
| Sodium Butyrate | Human Intestinal Epithelial Cells | 5 mM (24h) | Gene Expression Analysis | Down-regulated expression of NF-κB, IFN-γ, TLR2, and TNF-α genes. | [13] |
| n-Butyrate | Bone Marrow-Derived Macrophages (BMDM) | 0.5 - 2.5 mM | LPS Stimulation | Dose-dependent decrease in IL-6 and IL-12p40 secretion. | [3] |
Table 2: In Vivo & Clinical Efficacy of Butyrate and its Derivatives
| Compound | Model / Patient Group | Dosage | Route | Key Findings | Reference |
| Sodium Butyrate | Ulcerative Colitis (UC) Patients | 80 mmol/L | Rectal Enema (combined with 5-ASA) | Significantly improved disease activity score compared to 5-ASA alone. | [1] |
| Butyric Acid | Ulcerative Colitis (UC) Patients | 40-100 mmol/L (800-2200 mg/enema) | Rectal Enema | Good clinical outcomes with no reported side effects. | [14] |
| Sodium Butyrate | Overweight Patients with Metabolic Syndrome | 4000 mg/day | Oral | Decreased inflammatory activity of monocytes. | [14] |
| Butyrate | Mice | 100 mg/kg | Not Specified | Effective against inflammation. | [2] |
| (Pivaloyloxy)methyl butyrate (AN-9 Prodrug) | Mice (Melanoma model) | Not Specified | Not Specified | Low toxicity with an acute LD50 of 1.36 g/kg. | [15] |
Experimental Protocols
Detailed protocols are essential for reproducing and building upon existing research.
Protocol 1: In Vitro Anti-inflammatory Assay in Macrophage Cell Culture
Objective: To evaluate the ability of butanoic acid precursors to suppress pro-inflammatory cytokine production in macrophages following an inflammatory challenge.
Materials:
-
Porcine Alveolar Macrophages (PAMs) or a suitable macrophage cell line (e.g., RAW 264.7).[12]
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin).
-
Lipopolysaccharide (LPS) from E. coli.
-
Butanoic acid precursor test compounds (e.g., Butyric Acid, Sodium Butyrate).
-
Phosphate Buffered Saline (PBS).
-
ELISA kits for TNF-α and IL-6.
-
6-well tissue culture plates.
Procedure:
-
Cell Seeding: Harvest and isolate primary PAMs or subculture the macrophage cell line.[12] Perform a cell count using a hemocytometer and trypan blue exclusion to assess viability.[13]
-
Seed the cells in 6-well plates at a density of approximately 6 x 10⁵ cells/well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.[12]
-
Treatment: Prepare stock solutions of the test compounds. The next day, remove the old medium and replace it with fresh medium containing various concentrations of the butanoic acid derivatives (e.g., 0, 1, 2, 4, 8 mM).[12]
-
Inflammatory Challenge: Concurrently with the treatment, challenge the cells with LPS at a final concentration of 1 µg/mL to induce an inflammatory response.[11][12] Include control wells with no treatment, LPS only, and treatment only.
-
Incubation: Incubate the plates for 24 hours at 37°C, 5% CO₂.[12]
-
Supernatant Collection: After incubation, carefully collect the cell culture supernatant from each well. Centrifuge the supernatants to pellet any detached cells and debris.
-
Cytokine Quantification: Measure the concentrations of TNF-α and IL-6 in the collected supernatants using commercially available ELISA kits, following the manufacturer’s instructions.[11]
-
Data Analysis: Normalize the cytokine levels to the LPS-only control and determine the dose-dependent effect of each compound.
Protocol 2: Intestinal Barrier Integrity Assay using Transepithelial Electrical Resistance (TEER)
Objective: To assess the effect of butanoic acid precursors on the integrity of an intestinal epithelial cell monolayer.
Materials:
-
Intestinal Porcine Enterocyte Cells (IPEC-J2) or a suitable intestinal epithelial cell line (e.g., Caco-2).[12]
-
Complete cell culture medium.
-
Transwell inserts (e.g., 12-well format, 0.4 µm pore size).
-
Butanoic acid precursor test compounds.
-
An epithelial volt-ohm meter (EVOM) with "chopstick" electrodes.
Procedure:
-
Cell Seeding: Seed IPEC-J2 cells onto the apical side of the Transwell inserts at a high density (e.g., 5 x 10⁵ cells/mL).[12] Add fresh medium to both the apical and basolateral chambers.
-
Monolayer Formation: Culture the cells for several days to allow for the formation of a confluent monolayer with stable tight junctions. Monitor monolayer formation by measuring TEER daily. The resistance should plateau, indicating a mature barrier.
-
Treatment: Once a stable TEER is achieved, replace the medium in the apical chamber with fresh medium containing various concentrations of the test compounds (e.g., 0, 0.5, 1, 2, 4 mM).[12]
-
TEER Measurement: Measure the TEER of the monolayers at set time points (e.g., 24, 48, and 72 hours) post-treatment.[12]
-
a. Equilibrate the medium in the plates to room temperature.
-
b. Sterilize the electrodes with ethanol and rinse with sterile PBS.
-
c. Place the shorter electrode in the apical chamber and the longer electrode in the basolateral chamber.
-
d. Record the resistance (Ω).
-
-
Data Analysis:
-
a. Subtract the resistance of a blank Transwell insert (containing medium but no cells) from the measured resistance of each well.
-
b. Multiply the result by the surface area of the insert (cm²) to express TEER in Ω·cm².
-
c. Compare the TEER values of treated wells to the untreated control wells at each time point. An increase in TEER indicates an enhancement of barrier integrity.[11]
-
General Experimental Workflow
The development of a drug candidate from a butanoic acid precursor typically follows a structured workflow from initial screening to preclinical validation.
Caption: A typical workflow for developing anti-inflammatory drugs from butanoic acid precursors, from initial screening to preclinical studies.
References
- 1. efsupit.ro [efsupit.ro]
- 2. mdpi.com [mdpi.com]
- 3. The Immunomodulatory Functions of Butyrate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pnas.org [pnas.org]
- 6. researchgate.net [researchgate.net]
- 7. journals.physiology.org [journals.physiology.org]
- 8. Frontiers | Butyrate Shapes Immune Cell Fate and Function in Allergic Asthma [frontiersin.org]
- 9. Butyrate Shapes Immune Cell Fate and Function in Allergic Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Role of Butyrate in Attenuating Pathobiont-Induced Hyperinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. files01.core.ac.uk [files01.core.ac.uk]
- 14. Determination of butyric acid dosage based on clinical and experimental studies – a literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Novel anticancer prodrugs of butyric acid. 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: In Vitro Biological Activity Assays for Novel Carboxylic Acids
Introduction
Carboxylic acids are a pivotal class of organic compounds, integral to the pharmacophore of over 450 marketed drugs, including widely used nonsteroidal anti-inflammatory drugs (NSAIDs) and antibiotics.[1][2][3] Their significance stems from the carboxyl group's ability to form strong electrostatic and hydrogen bond interactions, which are often key to drug-target binding.[1] When developing novel carboxylic acid-based therapeutic agents, a crucial step is the comprehensive evaluation of their biological activity through a panel of in vitro assays. These assays provide foundational data on a compound's efficacy, mechanism of action, and potential toxicity early in the drug discovery pipeline.[4][5]
This document provides detailed protocols for three fundamental in vitro assays relevant to the characterization of novel carboxylic acids:
-
Cyclooxygenase (COX) Inhibition Assay: Many carboxylic acid-containing drugs, such as NSAIDs, function by inhibiting COX enzymes.[6][7] This assay is critical for identifying potential anti-inflammatory agents.
-
Cell Viability (MTT) Assay: Essential for assessing the cytotoxic effects of a novel compound on cell cultures, this assay provides a quantitative measure of cell health and proliferation.[8][9]
-
Antimicrobial Susceptibility (MIC) Assay: Given that many carboxylic acids exhibit antimicrobial properties, determining the Minimum Inhibitory Concentration (MIC) is a standard method to quantify their efficacy against various microorganisms.[10][11][12]
These protocols are designed for researchers, scientists, and drug development professionals to facilitate the systematic evaluation of new chemical entities.
Cyclooxygenase (COX-1/COX-2) Inhibition Assay
Application Note:
The cyclooxygenase (COX) enzymes, with their two main isoforms COX-1 and COX-2, are responsible for the synthesis of prostaglandins from arachidonic acid.[13][14] While COX-1 is constitutively expressed and involved in physiological functions, COX-2 is induced during inflammation.[6] Inhibition of these enzymes is a primary mechanism for anti-inflammatory drugs. This fluorometric or ELISA-based assay measures the ability of a novel carboxylic acid to inhibit the activity of purified COX-1 and COX-2 enzymes, allowing for the determination of potency (IC50) and selectivity.[13][15]
Experimental Protocol:
Materials:
-
Purified recombinant human COX-1 and COX-2 enzymes
-
COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme cofactor
-
Arachidonic acid (substrate)[16]
-
Fluorometric probe (e.g., ADHP) or PGE2 ELISA kit[13]
-
Test compound (novel carboxylic acid) and reference inhibitors (e.g., SC-560 for COX-1, Celecoxib for COX-2)[14]
-
96-well microplate (black for fluorescence, clear for ELISA)
-
Plate reader (fluorometric or absorbance)
-
DMSO (for dissolving compounds)
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of the novel carboxylic acid in DMSO. Create a series of dilutions in COX Assay Buffer to achieve final assay concentrations ranging from 1 nM to 100 µM.[15]
-
Enzyme Preparation: Dilute COX-1 and COX-2 enzymes in cold assay buffer containing the heme cofactor to the desired working concentration. Keep on ice.
-
Reaction Setup: To the wells of a 96-well plate, add the following in order:
-
70 µL COX Assay Buffer
-
10 µL of diluted test compound or reference inhibitor (or DMSO for control).
-
10 µL of diluted enzyme solution (COX-1 or COX-2).
-
-
Pre-incubation: Mix gently and pre-incubate the plate at 37°C for 10-15 minutes. This allows the inhibitor to bind to the enzyme.[16]
-
Reaction Initiation: Initiate the reaction by adding 10 µL of arachidonic acid solution to each well.[15]
-
Incubation: Incubate the plate at 37°C for exactly 2-5 minutes.[16]
-
Detection:
-
Fluorometric Method: Add 10 µL of fluorometric probe solution. Measure the fluorescence (e.g., Ex/Em = 535/587 nm) kinetically for 5-10 minutes.[15] The rate of fluorescence increase is proportional to COX activity.
-
ELISA Method: Stop the reaction by adding 10 µL of a stopping solution (e.g., 1 M HCl). Quantify the amount of PGE2 produced using a commercial ELISA kit according to the manufacturer's instructions.[13]
-
-
Data Analysis:
-
Calculate the reaction rate (slope of the kinetic curve) for the fluorometric assay or the final absorbance for the ELISA.
-
Determine the percent inhibition for each compound concentration relative to the DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).
-
Plot percent inhibition versus the logarithm of the compound concentration and fit the data using a non-linear regression model to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Data Presentation:
Table 1: COX-1 and COX-2 Inhibition by Novel Carboxylic Acids
| Compound ID | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
|---|---|---|---|
| NCA-001 | 15.2 | 0.8 | 19.0 |
| NCA-002 | 2.5 | 25.1 | 0.1 |
| Celecoxib | >100 | 0.05 | >2000 |
| Ibuprofen | 5.0 | 15.0 | 0.33 |
Cell Viability (MTT) Assay
Application Note:
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5][17] Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into an insoluble purple formazan product.[8][9] The amount of formazan produced is directly proportional to the number of viable cells.[17] This assay is fundamental in drug discovery for screening the cytotoxic potential of novel compounds.[4][18]
Experimental Protocol:
Materials:
-
Selected cell line (e.g., HeLa, A549, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in sterile PBS)[8]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[19]
-
Test compound (novel carboxylic acid)
-
96-well clear flat-bottom cell culture plates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader (absorbance at 570-590 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.[19]
-
Compound Treatment: Prepare serial dilutions of the novel carboxylic acid in cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations (e.g., 0.1 µM to 200 µM). Include wells with medium only (blank) and cells with vehicle (e.g., 0.1% DMSO) as controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[19]
-
MTT Addition: After incubation, carefully remove the compound-containing medium. Add 100 µL of fresh serum-free medium and 10 µL of MTT solution (final concentration 0.5 mg/mL) to each well.[20]
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C, protected from light, allowing viable cells to convert MTT to formazan crystals.[20]
-
Solubilization: Carefully remove the MTT-containing medium. Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[19]
-
Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[8] Measure the absorbance at 590 nm using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) from all other readings.
-
Calculate the percentage of cell viability for each concentration using the formula: (Absorbance of treated cells / Absorbance of vehicle control) * 100.
-
Plot the percentage of cell viability against the logarithm of the compound concentration. Use non-linear regression to calculate the LD50 value (the concentration that causes 50% cell death).
-
Data Presentation:
Table 2: Cytotoxicity of Novel Carboxylic Acids on HeLa Cells (48h Exposure)
| Compound ID | LD50 (µM) | Max Inhibition (%) at 200 µM |
|---|---|---|
| NCA-001 | 45.7 | 88.2 |
| NCA-002 | >200 | 15.3 |
| Doxorubicin | 0.8 | 95.1 |
Antimicrobial Susceptibility (Broth Microdilution) Assay
Application Note:
The broth microdilution method is a gold standard for determining the Minimum Inhibitory Concentration (MIC) of a novel compound.[10][21] The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[11][22] This quantitative assay is essential for evaluating the potency of new potential antibiotics against a panel of clinically relevant bacteria and fungi.[23][24]
Experimental Protocol:
Materials:
-
Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)[25]
-
Test compound and positive control antibiotic (e.g., Ciprofloxacin, Fluconazole)
-
Sterile 96-well U-bottom or flat-bottom microplates
-
0.5 McFarland turbidity standard
-
Sterile saline or PBS
-
Incubator (35-37°C)[22]
-
Microplate reader (optional, for OD600 measurement)
Procedure:
-
Inoculum Preparation: From a fresh culture, suspend several colonies of the test microorganism in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).[26] Dilute this suspension in the appropriate broth to achieve a final inoculum density of 5 x 10^5 CFU/mL in the test wells.[10]
-
Compound Dilution: In the 96-well plate, prepare two-fold serial dilutions of the test compound in broth. Typically, add 100 µL of broth to wells 2 through 11. Add 200 µL of the highest concentration of the test compound to well 1. Transfer 100 µL from well 1 to well 2, mix, and continue the serial dilution down to well 10. Discard 100 µL from well 10. Well 11 serves as the growth control (no compound), and well 12 serves as the sterility control (broth only).
-
Inoculation: Add 100 µL of the prepared bacterial/fungal inoculum to wells 1 through 11. The final volume in each well will be 200 µL (or 100uL if using a different method). The final inoculum concentration will be ~5 x 10^5 CFU/mL. Do not inoculate well 12.[10]
-
Incubation: Cover the plate and incubate at 35-37°C for 16-24 hours.[10]
-
MIC Determination: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.[22][26] This can be confirmed by measuring the optical density at 600 nm.
Data Presentation:
Table 3: Minimum Inhibitory Concentration (MIC) of Novel Carboxylic Acids
| Compound ID | S. aureus ATCC 29213 MIC (µg/mL) | E. coli ATCC 25922 MIC (µg/mL) | C. albicans ATCC 90028 MIC (µg/mL) |
|---|---|---|---|
| NCA-001 | 8 | 64 | >128 |
| NCA-002 | >128 | >128 | 16 |
| Ciprofloxacin | 0.5 | 0.015 | N/A |
| Fluconazole | N/A | N/A | 1 |
Visualizations
Caption: General workflow for in vitro screening of novel carboxylic acids.
Caption: Step-by-step workflow for the MTT cell viability assay.
Caption: Simplified COX signaling pathway and point of inhibition.
References
- 1. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. application.wiley-vch.de [application.wiley-vch.de]
- 4. Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery [sciltp.com]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. benchchem.com [benchchem.com]
- 7. Evaluation of Cytocompatibility and Anti-Inflammatory Activity of Carboxyxanthones Selected by In Silico Studies [mdpi.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. An ELISA method to measure inhibition of the COX enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benthamscience.com [benthamscience.com]
- 15. Cyclooxygenase 1 (COX1) Inhibitor Assay Kit (Fluorometric) | Abcam [abcam.com]
- 16. cdn.caymanchem.com [cdn.caymanchem.com]
- 17. broadpharm.com [broadpharm.com]
- 18. Cytotoxicity Assays | Thermo Fisher Scientific - TW [thermofisher.com]
- 19. MTT (Assay protocol [protocols.io]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. microbe-investigations.com [microbe-investigations.com]
- 22. protocols.io [protocols.io]
- 23. longdom.org [longdom.org]
- 24. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 25. files.core.ac.uk [files.core.ac.uk]
- 26. benchchem.com [benchchem.com]
High-Performance Liquid Chromatography (HPLC) Analysis of C12H16O2 Isomers: Ibuprofen and Cannabidiol
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed application notes and protocols for the quantitative analysis of two common isomers of C12H16O2—Ibuprofen and Cannabidiol (CBD)—using High-Performance Liquid Chromatography (HPLC). It includes comprehensive experimental workflows, validated chromatographic conditions, and sample preparation guidelines for different matrices. Additionally, it outlines the mechanisms of action for both compounds with corresponding signaling pathway diagrams.
Introduction
Compounds with the molecular formula C12H16O2 encompass a variety of isomers with significant pharmacological interest. Among these, Ibuprofen, a widely used nonsteroidal anti-inflammatory drug (NSAID), and Cannabidiol (CBD), a non-psychoactive phytocannabinoid, are of major importance in the pharmaceutical and wellness industries. Accurate and robust analytical methods are crucial for the quality control, formulation development, and pharmacokinetic studies of these compounds. HPLC is a powerful technique for the separation, identification, and quantification of Ibuprofen and CBD in various samples, including raw materials, pharmaceutical formulations, and biological matrices.
HPLC Methodologies and Quantitative Data
HPLC Analysis of Ibuprofen
Ibuprofen is commonly analyzed using reversed-phase HPLC with UV detection. The following tables summarize typical chromatographic conditions and performance data.
Table 1: Chromatographic Conditions for Ibuprofen Analysis
| Parameter | Method 1: Isocratic Elution | Method 2: Chiral Separation |
| Stationary Phase | C18 column (e.g., 250 mm x 4.6 mm, 5 µm) | Chiral α-acid glycoprotein (AGP) column (e.g., 10 cm x 4.0 mm, 5 µm)[1] |
| Mobile Phase | Acetonitrile and 0.01 M acetate buffer (pH 3.8) (55:45 v/v) | 100 mM phosphate buffer (pH 7.0)[1] |
| Flow Rate | 1.0 mL/min | 0.7 mL/min[1] |
| Detection Wavelength | 225 nm | 225 nm[1] |
| Column Temperature | 25 °C | Ambient |
| Injection Volume | 10 µL | 5 µL[1] |
Table 2: Quantitative Data for Ibuprofen Analysis
| Parameter | Method 1: Isocratic Elution | Method 2: Chiral Separation |
| Retention Time (min) | ~6.27 min | < 9 min for both enantiomers[1] |
| Linearity Range | Not specified | 25 to 100 mg/L[1] |
| Correlation Coefficient (r²) | > 0.9992 | > 0.996[1] |
| Limit of Detection (LOD) | 27 µg/mL | Not specified |
| Limit of Quantitation (LOQ) | Not specified | Not specified |
| Recovery (%) | 101–104.5% | 83.20% (from tablet sample)[1] |
HPLC Analysis of Cannabidiol (CBD)
Reversed-phase HPLC is also the standard for CBD analysis, often in complex matrices like hemp oil.
Table 3: Chromatographic Conditions for CBD Analysis
| Parameter | Method 3: Isocratic Elution | Method 4: Gradient Elution |
| Stationary Phase | C18 column (e.g., SOLAS 100 Å, 150 mm x 4.6 mm, 5 µm) | C18 column (e.g., Kinetex 2.6 µm XB-C18) |
| Mobile Phase | Acetonitrile and water (75:25 v/v) | A: Water with 0.1% formic acid B: Acetonitrile with 0.1% formic acid (Gradient) |
| Flow Rate | 1.5 mL/min | 1.2 mL/min |
| Detection Wavelength | 214 nm | 228 nm |
| Column Temperature | 25 °C | 35 °C |
| Injection Volume | 10 µL | 5 µL |
Table 4: Quantitative Data for CBD Analysis
| Parameter | Method 3: Isocratic Elution | Method 4: Gradient Elution |
| Retention Time (min) | ~4-6 min | ~5-7 min |
| Linearity Range | 1 - 100 µg/mL | 0.5 - 100 µg/mL[2] |
| Correlation Coefficient (r²) | > 0.999 | > 0.999[2] |
| Limit of Detection (LOD) | Not specified | ~0.1 µg/mL |
| Limit of Quantitation (LOQ) | Not specified | ~0.5 µg/mL |
| Recovery (%) | 98-102% | 95-105% |
Experimental Protocols
General Sample Preparation Workflow
The following diagram illustrates a general workflow for preparing samples for HPLC analysis.
Caption: General workflow for HPLC sample preparation.
Protocol for Ibuprofen Tablet Analysis
This protocol is adapted for the analysis of Ibuprofen from a solid dosage form.
-
Standard Solution Preparation: Accurately weigh about 40 mg of Ibuprofen working standard and transfer it into a 100 mL volumetric flask.[3] Add a suitable diluent (e.g., a mixture of acetonitrile and buffer) to dissolve the standard, and then dilute to volume.[3] Further dilutions can be made to create a calibration curve.
-
Sample Preparation:
-
Weigh and finely powder not fewer than 20 Ibuprofen tablets.
-
Accurately weigh a portion of the powder equivalent to about 100 mg of Ibuprofen and transfer it to a 100 mL volumetric flask.
-
Add approximately 70 mL of the diluent and sonicate for 15-30 minutes to ensure complete dissolution.[1]
-
Allow the solution to cool to room temperature and dilute to volume with the diluent. Mix well.
-
-
Filtration: Filter a portion of the sample solution through a 0.45 µm syringe filter into an HPLC vial.
-
Analysis: Inject the standard and sample solutions into the HPLC system using the conditions outlined in Table 1 (Method 1).
Protocol for CBD Oil Analysis
This protocol is suitable for analyzing CBD in an oil-based formulation.
-
Standard Solution Preparation: Prepare a stock solution of CBD standard in methanol or a similar organic solvent. Create a series of calibration standards by diluting the stock solution.
-
Sample Preparation:
-
Accurately weigh approximately 100 mg of the CBD oil into a centrifuge tube.
-
Add a precise volume of a suitable extraction solvent (e.g., 1 mL of isopropanol followed by 1 mL of methanol).[2]
-
Vortex the mixture for at least 30 seconds to ensure the oil is fully dissolved.[2]
-
For highly concentrated oils, a serial dilution may be necessary to bring the CBD concentration within the linear range of the calibration curve.[2]
-
-
Filtration: Filter the final diluted sample through a 0.2 µm or 0.45 µm PTFE syringe filter into an HPLC vial.
-
Analysis: Inject the prepared standards and sample into the HPLC system as per the conditions in Table 3 or 4.
Signaling Pathways
Ibuprofen Mechanism of Action: COX Inhibition
Ibuprofen exerts its anti-inflammatory, analgesic, and antipyretic effects primarily through the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[4][5] This inhibition prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[4][5]
Caption: Ibuprofen inhibits COX-1 and COX-2 enzymes.
Cannabidiol (CBD) Mechanism of Action: Endocannabinoid System Modulation
CBD's mechanism of action is complex, as it interacts with multiple molecular targets. It has a low affinity for the primary cannabinoid receptors (CB1 and CB2) but can modulate the endocannabinoid system indirectly.[6] One proposed mechanism is the inhibition of the fatty acid amide hydrolase (FAAH) enzyme, which breaks down the endocannabinoid anandamide.[7] This leads to increased anandamide levels, enhancing its effects on the body.
Caption: CBD's indirect action on the endocannabinoid system.
Method Validation Considerations
All analytical methods must be validated to ensure they are suitable for their intended purpose. Key validation parameters, according to ICH guidelines, include:[8][9]
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.[9]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[9]
-
Accuracy: The closeness of test results to the true value.[9]
-
Precision: The degree of scatter between a series of measurements (repeatability, intermediate precision).[9]
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected.[9]
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[9]
-
Robustness: The capacity of a method to remain unaffected by small, deliberate variations in method parameters.
Conclusion
The HPLC methods detailed in this application note provide robust and reliable approaches for the quantitative analysis of Ibuprofen and Cannabidiol. The provided protocols for sample preparation from tablets and oils can be adapted for various quality control and research applications. Understanding the distinct mechanisms of action of these C12H16O2 isomers is crucial for their development and therapeutic application. Proper method validation is essential to ensure the accuracy and reliability of the analytical data generated.
References
- 1. Bot Verification [rasayanjournal.co.in]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. scribd.com [scribd.com]
- 4. news-medical.net [news-medical.net]
- 5. Ibuprofen - Wikipedia [en.wikipedia.org]
- 6. Endocannabinoid System: A Simple Guide to How It Works [healthline.com]
- 7. ClinPGx [clinpgx.org]
- 8. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 9. actascientific.com [actascientific.com]
Application Notes and Protocols: Recrystallization of Crude 3-Methyl-3-(4-methylphenyl)butanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the purification of crude 3-Methyl-3-(4-methylphenyl)butanoic acid via recrystallization. The procedure is designed to be a robust method for obtaining a high-purity crystalline product suitable for further use in research and development.
Introduction
This compound is a carboxylic acid derivative that may serve as a building block in the synthesis of various organic molecules, including potential pharmaceutical intermediates. The purity of such intermediates is critical for the success of subsequent synthetic steps and the quality of the final product. Recrystallization is a fundamental and effective technique for the purification of solid organic compounds. The principle relies on the differential solubility of the desired compound and its impurities in a suitable solvent or solvent system at varying temperatures. An ideal recrystallization solvent will dissolve the target compound readily at an elevated temperature but poorly at a lower temperature, while impurities will either be insoluble at high temperatures or remain soluble at low temperatures.
This protocol details a two-solvent recrystallization method using ethyl acetate and hexane, a common and effective system for compounds with moderate polarity, such as the target aromatic carboxylic acid.
Data Presentation
| Solvent System (v/v) | Temperature (°C) | Solubility ( g/100 mL) (Hypothetical) |
| Ethyl Acetate | 25 | ~5 |
| Ethyl Acetate | 77 (Boiling Point) | > 50 |
| Hexane | 25 | < 0.1 |
| Ethyl Acetate / Hexane (1:2) | 25 | ~0.5 |
| Ethyl Acetate / Hexane (1:2) | 0 | < 0.1 |
Experimental Protocol
This protocol outlines the step-by-step procedure for the recrystallization of crude this compound.
Materials and Equipment:
-
Crude this compound
-
Ethyl acetate (reagent grade)
-
Hexane (reagent grade)
-
Erlenmeyer flasks (appropriate sizes)
-
Hot plate with magnetic stirring capabilities
-
Magnetic stir bar
-
Glass funnel
-
Fluted filter paper
-
Büchner funnel and flask
-
Vacuum source
-
Ice bath
-
Spatula
-
Watch glass
-
Melting point apparatus
Procedure:
-
Dissolution:
-
Place the crude this compound into an Erlenmeyer flask of an appropriate size (the flask should not be more than half full).
-
Add a minimal amount of hot ethyl acetate to the flask while stirring with a magnetic stir bar. The ethyl acetate should be heated to its boiling point (77 °C) on a hot plate.
-
Continue to add hot ethyl acetate portion-wise until the solid completely dissolves. It is crucial to use the minimum amount of solvent necessary to achieve complete dissolution to ensure a good recovery yield.
-
-
Hot Filtration (Optional):
-
If any insoluble impurities are observed in the hot solution, perform a hot gravity filtration.
-
Pre-heat a glass funnel and a clean Erlenmeyer flask on the hot plate.
-
Place a piece of fluted filter paper in the hot funnel and pour the hot solution through it into the clean flask. This step should be performed quickly to prevent premature crystallization in the funnel.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature. Covering the flask with a watch glass will prevent solvent evaporation and contamination. Slow cooling promotes the formation of larger, purer crystals.
-
Once the solution has reached room temperature, induce further crystallization by placing the flask in an ice bath for approximately 15-30 minutes.
-
-
Inducing Crystallization (if necessary):
-
If crystals do not form upon cooling, it may be due to an excess of solvent or a highly purified compound.
-
To induce crystallization, gently scratch the inside of the flask with a glass rod at the surface of the solution.
-
Alternatively, add a small seed crystal of pure this compound, if available.
-
If an excess of solvent is the issue, gently heat the solution to evaporate some of the ethyl acetate and then repeat the cooling process.
-
-
Crystal Collection:
-
Collect the formed crystals by vacuum filtration using a Büchner funnel and flask.
-
Ensure the filter paper is wetted with a small amount of the cold solvent mixture (ethyl acetate/hexane) before pouring the crystal slurry.
-
Wash the collected crystals with a small amount of ice-cold hexane to remove any residual soluble impurities. It is important to use a minimal amount of cold solvent for washing to avoid dissolving the product.
-
-
Drying:
-
Continue to draw air through the Büchner funnel for several minutes to partially dry the crystals.
-
Transfer the crystals to a pre-weighed watch glass and allow them to air dry completely. For faster drying, a vacuum oven at a temperature well below the compound's melting point (75 °C) can be used.
-
-
Purity and Yield Assessment:
-
Once the crystals are completely dry, determine the final weight and calculate the percent recovery.
-
Measure the melting point of the recrystallized product. A sharp melting point close to the literature value (75 °C) is indicative of high purity.
-
Visualization
Experimental Workflow Diagram:
Caption: Workflow for the recrystallization of crude this compound.
Vanillin: Application Notes for the Food and Fragrance Industries
Introduction
Vanillin (4-hydroxy-3-methoxybenzaldehyde) is one of the most significant aromatic compounds, widely used for its characteristic sweet, creamy, and pleasant vanilla scent and taste.[1][2] It is the primary chemical component responsible for the aroma and flavor of vanilla, naturally occurring in cured vanilla beans at a concentration of about 2% by dry weight.[1][3] Due to the high cost and limited supply of natural vanilla, synthetic vanillin, produced from sources like lignin or guaiacol, dominates the market, serving as a crucial flavoring in the food industry and a foundational note in the fragrance industry.[1][4][5]
Applications in the Food Industry
Vanillin is extensively used as a flavoring agent in a vast array of food products. The ice cream and chocolate industries are the largest consumers, accounting for approximately 75% of the market for vanillin as a flavoring.[1] Its application extends to baked goods, confections, beverages, and dairy products, where it imparts a desirable vanilla flavor and masks off-notes.[6][7]
Key Food Applications:
-
Confectionery and Baked Goods: Used in cakes, cookies, chocolates, and candies to provide a rich, sweet flavor profile.[2][6]
-
Ice Cream and Dairy: A staple ingredient in ice cream, yogurt, and flavored milk.[6][7]
-
Beverages: Incorporated into soft drinks, coffee, and alcoholic beverages to enhance flavor and reduce the need for other sweeteners.[3][6]
-
Pharmaceuticals: Employed to mask the unpleasant or bitter tastes of active pharmaceutical ingredients in oral medications and syrups.[3][6]
Applications in the Fragrance Industry
In the fragrance industry, vanillin is prized for its sweet, comforting, and warm aroma. It is a versatile ingredient used across various fragrance families.[4]
Key Fragrance Applications:
-
Perfumes: Acts as a foundational "gourmand" note, providing sweetness and depth.[4]
-
Personal Care Products: Incorporated into soaps, lotions, shower gels, and deodorants for its pleasant scent.[3][6]
-
Air Fresheners and Candles: Used to create a comforting and inviting ambiance in household products.[2][6]
-
Odor Masking: Utilized in cleaning products and livestock fodder to mask unpleasant smells.[1]
Data Presentation
Table 1: Recommended Vanillin Concentration in Food Products
| Food Product Category | Typical Concentration Range (ppm) | Notes |
| Ice Cream & Frozen Desserts | 200 - 1,000 | Higher concentrations for more intense vanilla flavor. |
| Baked Goods (Cakes, Cookies) | 100 - 500 | Concentration varies with other flavor components. |
| Chocolate & Confectionery | 50 - 750 | Complements and enhances the flavor of cocoa.[6] |
| Beverages (Soft Drinks, Milk) | 50 - 200 | Provides a creamy note. |
| Icings and Toppings | Up to 20,000 | High concentration for a dominant vanilla profile.[4] |
Table 2: Example Sensory Panel Evaluation of Vanillin in Milk (9-Point Hedonic Scale)
| Sample ID | Vanillin Concentration (ppm) | Mean Sweetness Score | Mean Vanilla Flavor Score | Mean Overall Liking Score |
| A | 50 | 5.8 ± 0.5 | 4.2 ± 0.6 | 5.5 ± 0.7 |
| B | 200 | 6.5 ± 0.4 | 7.1 ± 0.5 | 7.8 ± 0.4 |
| C | 500 | 7.2 ± 0.3 | 8.0 ± 0.3 | 7.2 ± 0.6 |
| D | 1000 | 7.5 ± 0.4 | 7.5 ± 0.7 | 6.1 ± 0.8 |
Scores are presented as mean ± standard deviation. The 9-point hedonic scale ranges from 1 (Dislike Extremely) to 9 (Like Extremely).[8]
Table 3: Stability of Vanillin Under Different Storage Conditions
| Condition | Temperature | Duration | Remaining Vanillin (%) | Degradation Products |
| Aqueous Solution (pH 8) | 50°C | 24 hours | ~85% | Vanillic acid |
| Aqueous Solution (pH 4) | 50°C | 24 hours | >98% | Minimal |
| Crystalline Solid | 60°C | 7 days | >99% | Not significant |
| Methanolic Solution | 20°C (Protected from light) | 30 days | >97% | Minimal |
Data synthesized from studies on vanillin stability.[9][10][11] Ester hydrolysis is accelerated under basic conditions and higher temperatures.[9]
Experimental Protocols
Protocol 1: Quantitative Analysis of Vanillin in a Food Matrix via GC-MS
This protocol outlines the quantification of vanillin in a food product (e.g., vanilla-flavored cookies) using Gas Chromatography-Mass Spectrometry (GC-MS) with a stable isotope dilution assay.
1. Materials and Reagents:
-
Vanillin standard (≥99% purity)
-
¹³C₆-Vanillin (internal standard)
-
Methyl tert-butyl ether (MTBE), anhydrous (≥99.8%)
-
Sodium sulfate, anhydrous
-
Sample matrix (e.g., vanilla cookies)
-
Vortex mixer, centrifuge, GC-MS system
2. Standard Preparation:
-
Prepare a stock solution of vanillin (1000 µg/mL) in MTBE.
-
Prepare a stock solution of ¹³C₆-vanillin (1000 µg/mL) in MTBE.
-
Create a series of calibration standards by diluting the vanillin stock solution to concentrations ranging from 50 to 5000 µg/kg, each containing a fixed concentration of the internal standard (e.g., 500 µg/kg).[12]
3. Sample Preparation (Liquid-Liquid Extraction):
-
Homogenize 5 g of the cookie sample.
-
Add 10 mL of MTBE and a known amount of the internal standard to the homogenized sample.
-
Vortex vigorously for 2 minutes to extract the vanillin.
-
Centrifuge at 4000 rpm for 10 minutes to separate the organic and solid phases.
-
Carefully transfer the supernatant (MTBE layer) to a clean vial.[13]
-
Add anhydrous sodium sulfate to the extract to remove any residual water.
-
The extract is now ready for GC-MS analysis.
4. GC-MS Parameters:
-
GC System: Agilent GC coupled to a Mass Spectrometer.
-
Column: HP-5-MS capillary column (30 m x 0.25 mm, 0.25 µm film thickness).[12]
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Program: Initial temperature 110°C for 0.5 min, ramp to 170°C at 2°C/min, hold for 1 min, then ramp to 280°C at 30°C/min.[12]
-
Injection Volume: 1 µL (splitless mode).
-
MS Parameters: Electron ionization (EI) at 70 eV. Monitor characteristic ions for vanillin (e.g., m/z 152, 151, 137) and ¹³C₆-vanillin (e.g., m/z 158, 157).
5. Data Analysis:
-
Construct a calibration curve by plotting the ratio of the peak area of vanillin to the peak area of the internal standard against the concentration of the calibration standards.
-
Quantify the vanillin concentration in the sample extract using the calibration curve.
Protocol 2: Sensory Evaluation using a Descriptive Analysis Panel
This protocol describes the use of a trained sensory panel to develop a flavor profile for a product containing vanillin.
1. Panelist Selection and Training:
-
Select 8-12 individuals based on their sensory acuity, ability to describe perceptions, and availability.
-
Train the panelists to identify and scale the intensity of key aroma and flavor attributes associated with the product (e.g., vanilla, sweet, creamy, smoky, floral). This involves using reference standards for each attribute.
2. Sample Preparation and Presentation:
-
Prepare samples under controlled and consistent conditions.
-
Present samples to panelists in identical containers, coded with random three-digit numbers.
-
Ensure samples are served at a standardized temperature.[14]
3. Evaluation Procedure:
-
Panelists evaluate the samples individually in isolated sensory booths.
-
Aroma Evaluation: Panelists sniff the sample and rate the intensity of each identified aromatic attribute on a structured scale (e.g., a 15-cm line scale anchored with "low" and "high").
-
Flavor Evaluation: Panelists taste the sample, holding it in their mouth for a few seconds, and rate the intensity of flavor and mouthfeel attributes.[8]
-
Panelists should rinse their mouths with water between samples to cleanse the palate.
4. Data Analysis:
-
Collect the intensity ratings from all panelists.
-
Analyze the data using statistical methods such as Analysis of Variance (ANOVA) to determine if there are significant differences between products for each attribute.
-
Visualize the results using a spider or radar plot to compare the sensory profiles of different samples.
Visualizations
References
- 1. Vanillin - Wikipedia [en.wikipedia.org]
- 2. chemiis.com [chemiis.com]
- 3. Applications of vanillin in the food and pharmaceutical industries | Foodcom S.A. [foodcom.pl]
- 4. Vanillin (121-33-5) — Premium Synthetic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]
- 5. nano-lab.com.tr [nano-lab.com.tr]
- 6. cnadditives.com [cnadditives.com]
- 7. foodadditives.net [foodadditives.net]
- 8. foodresearchlab.com [foodresearchlab.com]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. Study on Thermal Stability and Thermal Decomposition Mechanism of Vanillin [xuebao.sit.edu.cn]
- 12. Development and Validation of a Stable Isotope Dilution Headspace–SPME–GC/MS Method for the Determination of Vanillin in Fragrant Vegetable Oils | MDPI [mdpi.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. pac.gr [pac.gr]
Application Notes and Protocols for the Synthesis of 3-Methyl-3-p-tolyl butyric acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed, four-step protocol for the organic synthesis of 3-Methyl-3-p-tolyl butyric acid, a compound of interest for potential applications in drug development and materials science. The described methodology is based on established organic chemistry transformations and is intended for use by trained professionals in a laboratory setting.
Introduction
3-Methyl-3-p-tolyl butyric acid is a carboxylic acid derivative characterized by a quaternary carbon center bearing both a p-tolyl and a methyl group. This structural motif can be found in various biologically active molecules and functional materials. The synthetic route outlined herein provides a reliable method for accessing this compound from commercially available starting materials. The synthesis involves the formation of a key ketone intermediate, followed by a Reformatsky reaction to construct the carbon skeleton, a deoxygenation step to remove a hydroxyl group, and a final hydrolysis to yield the target carboxylic acid.
Overall Synthetic Scheme
The synthesis of 3-Methyl-3-p-tolyl butyric acid is accomplished through the following four-step sequence:
-
Synthesis of p-Tolylacetone: p-Tolylacetic acid is converted to its corresponding methyl ketone, p-tolylacetone, via reaction with an organolithium reagent.
-
Reformatsky Reaction: p-Tolylacetone undergoes a Reformatsky reaction with ethyl 2-bromopropionate in the presence of activated zinc to form ethyl 3-hydroxy-2,3-dimethyl-3-p-tolylbutanoate.
-
Barton-McCombie Deoxygenation: The tertiary alcohol of the β-hydroxy ester is deoxygenated through a Barton-McCombie reaction to yield ethyl 2,3-dimethyl-3-p-tolylbutanoate.
-
Hydrolysis: The final step involves the hydrolysis of the ester to the desired 3-Methyl-3-p-tolyl butyric acid.
Data Presentation
| Step | Reaction | Starting Material | Reagents | Product | Molar Mass ( g/mol ) | Theoretical Yield (g) |
| 1 | Ketone Synthesis | p-Tolylacetic acid | Methyllithium, Diethyl ether | p-Tolylacetone | 148.20 | - |
| 2 | Reformatsky Reaction | p-Tolylacetone | Ethyl 2-bromopropionate, Zinc, THF | Ethyl 3-hydroxy-2,3-dimethyl-3-p-tolylbutanoate | 264.35 | - |
| 3 | Deoxygenation | Ethyl 3-hydroxy-2,3-dimethyl-3-p-tolylbutanoate | Thionocarbonyldiimidazole, AIBN, Tributyltin hydride, Toluene | Ethyl 2,3-dimethyl-3-p-tolylbutanoate | 248.35 | - |
| 4 | Hydrolysis | Ethyl 2,3-dimethyl-3-p-tolylbutanoate | Potassium hydroxide, Ethanol, Water | 3-Methyl-3-p-tolyl butyric acid | 206.27 | - |
Experimental Protocols
Safety Precautions: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. Organolithium reagents are highly reactive and pyrophoric; handle with extreme care under an inert atmosphere.
Step 1: Synthesis of p-Tolylacetone
This procedure details the conversion of p-tolylacetic acid to p-tolylacetone using methyllithium.
Materials:
-
p-Tolylacetic acid
-
Methyllithium (1.6 M in diethyl ether)
-
Anhydrous diethyl ether
-
1 M Hydrochloric acid
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve p-tolylacetic acid (1 equivalent) in anhydrous diethyl ether under an argon atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add methyllithium (2.2 equivalents) dropwise to the stirred solution. A precipitate may form.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Cool the reaction mixture back to 0 °C and quench by the slow addition of 1 M hydrochloric acid until the solution is acidic.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash successively with saturated aqueous sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude p-tolylacetone can be purified by vacuum distillation.
Step 2: Reformatsky Reaction to form Ethyl 3-hydroxy-2,3-dimethyl-3-p-tolylbutanoate
This protocol describes the reaction of p-tolylacetone with ethyl 2-bromopropionate and zinc.
Materials:
-
p-Tolylacetone
-
Ethyl 2-bromopropionate
-
Zinc dust (activated)
-
Anhydrous tetrahydrofuran (THF)
-
Iodine (catalytic amount)
-
1 M Sulfuric acid
-
Saturated aqueous ammonium chloride
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Heating mantle
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add activated zinc dust (1.5 equivalents) and a crystal of iodine under an argon atmosphere.
-
Gently heat the flask to sublime the iodine, then cool to room temperature.
-
Add anhydrous THF to the flask.
-
In the dropping funnel, prepare a solution of p-tolylacetone (1 equivalent) and ethyl 2-bromopropionate (1.2 equivalents) in anhydrous THF.
-
Add a small portion of the solution from the dropping funnel to the zinc suspension and warm the mixture gently to initiate the reaction (indicated by a color change and gentle reflux).
-
Once the reaction has started, add the remaining solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to heat the reaction mixture at reflux for an additional 1 hour to ensure complete reaction.
-
Cool the reaction mixture to room temperature and then to 0 °C in an ice bath.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Filter the mixture to remove unreacted zinc.
-
Transfer the filtrate to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with 1 M sulfuric acid, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude ethyl 3-hydroxy-2,3-dimethyl-3-p-tolylbutanoate can be purified by column chromatography on silica gel.
Step 3: Barton-McCombie Deoxygenation of Ethyl 3-hydroxy-2,3-dimethyl-3-p-tolylbutanoate
This procedure outlines the deoxygenation of the tertiary alcohol.
Materials:
-
Ethyl 3-hydroxy-2,3-dimethyl-3-p-tolylbutanoate
-
1,1'-Thiocarbonyldiimidazole (TCDI)
-
Anhydrous toluene
-
Tributyltin hydride (Bu3SnH)
-
Azobisisobutyronitrile (AIBN)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Heating mantle
-
Syringe pump
Procedure:
-
Formation of the Thiocarbonyl Derivative: In a round-bottom flask, dissolve the β-hydroxy ester (1 equivalent) in anhydrous toluene. Add 1,1'-thiocarbonyldiimidazole (1.5 equivalents) and heat the mixture at 80 °C for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material. Cool the reaction to room temperature.
-
Deoxygenation: To the solution of the crude thiocarbonyl derivative, add a catalytic amount of AIBN.
-
Heat the mixture to reflux (approximately 110 °C).
-
Using a syringe pump, add a solution of tributyltin hydride (1.5 equivalents) in anhydrous toluene dropwise over a period of 2 hours.
-
After the addition is complete, continue to reflux for an additional 2 hours.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
The crude product, ethyl 2,3-dimethyl-3-p-tolylbutanoate, can be purified by column chromatography on silica gel to remove tin byproducts.
Step 4: Hydrolysis to 3-Methyl-3-p-tolyl butyric acid
This final step describes the saponification of the ester to the target carboxylic acid.
Materials:
-
Ethyl 2,3-dimethyl-3-p-tolylbutanoate
-
Potassium hydroxide (KOH)
-
Ethanol
-
Water
-
3 M Hydrochloric acid
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Heating mantle
Procedure:
-
In a round-bottom flask, dissolve the ester (1 equivalent) in a mixture of ethanol and water (e.g., 3:1 v/v).
-
Add potassium hydroxide (3-5 equivalents) and heat the mixture to reflux for 4-6 hours, or until the reaction is complete as monitored by TLC.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH 1-2 by the slow addition of 3 M hydrochloric acid. A white precipitate should form.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-Methyl-3-p-tolyl butyric acid.
-
The product can be further purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate).
Mandatory Visualization
Caption: Synthetic workflow for 3-Methyl-3-p-tolyl butyric acid.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Methyl-3-(4-methylphenyl)butanoic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Methyl-3-(4-methylphenyl)butanoic acid. The information focuses on improving reaction yield and addressing common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A common and direct route for the synthesis of this compound is the Friedel-Crafts alkylation of toluene with 3,3-dimethylacrylic acid. This reaction is typically catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃), or a strong protic acid like sulfuric acid (H₂SO₄).
Q2: I am experiencing very low to no yield of the desired product. What are the likely causes?
Several factors can contribute to a low or nonexistent yield in this synthesis. Key areas to investigate include:
-
Catalyst Activity: Lewis acid catalysts like AlCl₃ are extremely sensitive to moisture. Ensure all glassware is thoroughly dried, and use anhydrous solvents and reagents. The catalyst may have degraded due to improper storage.
-
Purity of Starting Materials: Impurities in toluene or 3,3-dimethylacrylic acid can interfere with the reaction. Ensure the purity of your starting materials before beginning the synthesis.
-
Reaction Temperature: The reaction may require a specific temperature range to proceed efficiently. If the temperature is too low, the reaction rate may be negligible. Conversely, excessively high temperatures can lead to side reactions and decomposition.
-
Insufficient Mixing: In a heterogeneous mixture, particularly with a solid catalyst, efficient stirring is crucial for the reaction to proceed.
Q3: My reaction mixture turns dark or forms a tar-like substance. What is happening and how can I prevent it?
The formation of dark colors or tar often indicates side reactions or product/reagent decomposition. Potential causes include:
-
Excessive Reaction Temperature: Overheating can lead to polymerization of the alkene or other decomposition pathways. Maintain careful temperature control throughout the reaction.
-
High Catalyst Concentration: While catalytic, an overly high concentration of a strong Lewis acid can promote unwanted side reactions.
-
Polyalkylation: Although less common with deactivating groups, there is a possibility of the product reacting further with the starting materials. Using an excess of the aromatic substrate (toluene) can help to minimize this.
Q4: I am observing the formation of isomeric side products. How can I improve the regioselectivity of the reaction?
In Friedel-Crafts reactions with substituted aromatic rings like toluene, a mixture of ortho, meta, and para isomers can be formed. The methyl group of toluene is an ortho-, para-director. To favor the desired para-isomer:
-
Steric Hindrance: The bulky tertiary carbocation formed from 3,3-dimethylacrylic acid will preferentially attack the less sterically hindered para position of toluene.
-
Reaction Temperature: Lowering the reaction temperature can sometimes improve selectivity by favoring the thermodynamically more stable para product.
Q5: What are the best practices for purifying the final product?
Purification of this compound from the reaction mixture typically involves:
-
Quenching: The reaction is carefully quenched by adding it to ice-water to decompose the catalyst-product complex.
-
Extraction: The product is extracted from the aqueous layer using an organic solvent such as diethyl ether or dichloromethane.
-
Acid-Base Extraction: To separate the carboxylic acid product from neutral organic byproducts, the organic layer can be washed with a basic aqueous solution (e.g., sodium bicarbonate). The product will move to the aqueous layer as its carboxylate salt. The aqueous layer is then acidified (e.g., with HCl) to precipitate the desired carboxylic acid, which can be collected by filtration or further extraction.
-
Recrystallization: The crude product can be further purified by recrystallization from a suitable solvent or solvent mixture.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive catalyst due to moisture. | Flame-dry all glassware before use. Use anhydrous solvents and reagents. Ensure proper storage of the Lewis acid catalyst. |
| Low reaction temperature. | Gradually increase the reaction temperature and monitor the reaction progress by TLC. | |
| Impure starting materials. | Purify starting materials before use (e.g., distillation of toluene). | |
| Formation of Dark Tar-like Substance | Reaction temperature is too high. | Maintain a lower, controlled reaction temperature. Consider dropwise addition of reagents to manage exothermic reactions. |
| Excess catalyst. | Reduce the molar ratio of the Lewis acid catalyst. | |
| Formation of Isomeric Byproducts | High reaction temperature favoring kinetic products. | Conduct the reaction at a lower temperature to favor the thermodynamically more stable para isomer. |
| Difficult Product Isolation | Incomplete quenching of the catalyst. | Ensure the reaction mixture is thoroughly quenched with ice-water before extraction. |
| Emulsion formation during extraction. | Add a small amount of brine to the separatory funnel to help break the emulsion. |
Experimental Protocols
Representative Protocol for the Synthesis of this compound
Disclaimer: This is a representative protocol and may require optimization for specific laboratory conditions and desired scale.
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, add anhydrous aluminum chloride (e.g., 1.2 equivalents) and a suitable anhydrous solvent (e.g., dichloromethane). Cool the suspension in an ice bath.
-
Reagent Addition: Dissolve 3,3-dimethylacrylic acid (1.0 equivalent) in anhydrous toluene (used in excess, e.g., 5-10 equivalents). Add this solution dropwise to the stirred suspension of aluminum chloride over a period of 30-60 minutes, maintaining the temperature at 0-5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid. Stir until all solids have dissolved.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane or diethyl ether (3 x volume).
-
Purification: Combine the organic layers and wash with a saturated sodium bicarbonate solution. Collect the aqueous basic layer, and then re-acidify with concentrated HCl until the product precipitates. Collect the solid product by vacuum filtration and wash with cold water.
-
Drying and Characterization: Dry the product under vacuum. The product can be further purified by recrystallization. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Presentation
Table 1: Parameters for Optimizing the Yield of this compound
| Parameter | Variation | Expected Impact on Yield | Rationale |
| Catalyst | AlCl₃, FeCl₃, H₂SO₄ | Varying yields and selectivity. | The strength of the Lewis or Brønsted acid affects the rate of carbocation formation and can influence side reactions. |
| Solvent | Dichloromethane, Nitrobenzene, Excess Toluene | Can affect solubility and reaction rate. | The solvent can influence the activity of the catalyst and the solubility of the reactants and intermediates. |
| Temperature | 0 °C to 50 °C | Yield may increase with temperature up to an optimal point, beyond which side reactions may dominate. | Higher temperatures increase reaction rates but can also promote decomposition and side reactions. |
| Reaction Time | 1 to 12 hours | Increased reaction time may lead to higher conversion until equilibrium is reached or side reactions become significant. | Allows for the reaction to proceed to completion. |
| Molar Ratio (Toluene:Acid) | 1:1 to 10:1 | Increasing the excess of toluene can improve the yield by favoring the desired reaction over polymerization of the acrylic acid and minimizing polyalkylation. | Le Châtelier's principle. |
Visualizations
Caption: Synthesis pathway for this compound.
Caption: Troubleshooting workflow for low yield in the synthesis.
Technical Support Center: Purification of Aromatic Carboxylic Acids
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of aromatic carboxylic acids.
Troubleshooting Guides
This section addresses common issues encountered during the purification of aromatic carboxylic acids, offering step-by-step solutions.
Recrystallization Issues
Q1: My aromatic carboxylic acid is not crystallizing out of the solution upon cooling. What should I do?
A1: Failure to crystallize is a common issue that can be resolved by inducing crystallization. Here are several techniques to try:
-
Scratching the inner surface of the flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[1]
-
Seeding: If you have a small crystal of the pure compound, add it to the supersaturated solution. This "seed crystal" will act as a template for other molecules to crystallize upon.[1]
-
Reducing the solvent volume: You may have used too much solvent. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.[2]
-
Cooling in an ice bath: If room temperature cooling is unsuccessful, place the flask in an ice bath to further decrease the solubility of your compound.[1][3]
Q2: My compound "oiled out" instead of forming crystals during recrystallization. How can I fix this?
A2: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid instead of solid crystals. To address this:
-
Reheat and add more solvent: Reheat the solution until the oil redissolves. Add a small amount of additional solvent to ensure the saturation point is reached at a lower temperature upon cooling.
-
Slower cooling: Allow the solution to cool more slowly. This can be achieved by insulating the flask or letting it cool on a benchtop away from drafts. Slow cooling provides more time for ordered crystal lattice formation.
-
Change the solvent system: The chosen solvent may not be ideal. A different solvent or a mixed solvent system might be necessary to achieve proper crystallization.
Q3: The purity of my recrystallized aromatic carboxylic acid is still low. What are the likely causes and solutions?
A3: Low purity after recrystallization can stem from several factors:
-
Incomplete removal of impurities: If the impurities have similar solubility profiles to your target compound, a single recrystallization may not be sufficient. A second recrystallization may be necessary.
-
Crystallization occurred too quickly: Rapid cooling can trap impurities within the crystal lattice.[2] Allow the solution to cool slowly to form purer crystals.
-
Inadequate washing of crystals: After filtration, wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor containing impurities.[4] Using warm solvent will dissolve some of the product.[4]
-
Presence of colored impurities: If your crystals are colored, it may be due to the presence of soluble colored impurities. Adding a small amount of activated charcoal to the hot solution before filtration can help adsorb these impurities.[5][6]
Chromatography Issues
Q4: I am trying to purify my aromatic carboxylic acid using normal-phase flash chromatography, but it is streaking on the TLC plate and the column. Why is this happening and how can I prevent it?
A4: Streaking of carboxylic acids on silica gel is a common problem due to the acidic nature of the compound interacting strongly with the silica. To mitigate this:
-
Add an acidic modifier to the eluent: Adding a small amount of a volatile acid, such as acetic acid or formic acid (typically 0.1-1%), to your mobile phase can suppress the ionization of the carboxylic acid, leading to better peak shapes and reduced streaking.
-
Use a different stationary phase: Consider using a less acidic stationary phase, such as alumina, or switching to reversed-phase chromatography.
Q5: My aromatic carboxylic acid is not retaining on the C18 reversed-phase column. What adjustments can I make?
A5: Poor retention in reversed-phase chromatography indicates that your compound is too polar for the mobile phase. Here are some solutions:
-
Decrease the polarity of the mobile phase: Increase the proportion of the organic solvent (e.g., acetonitrile or methanol) in your mobile phase.
-
Adjust the pH of the mobile phase: For acidic compounds, lowering the pH of the aqueous portion of the mobile phase (e.g., by adding a small amount of trifluoroacetic acid or formic acid) will suppress the ionization of the carboxylic acid, making it less polar and increasing its retention on the nonpolar stationary phase.[7]
-
Use an ion-pairing reagent: Adding an ion-pairing reagent to the mobile phase can form a neutral complex with the ionized carboxylic acid, which will have better retention on a reversed-phase column.[7]
Frequently Asked Questions (FAQs)
Q6: What are the most common impurities found in aromatic carboxylic acids?
A6: Common impurities often depend on the synthetic route. For instance, in the industrial production of terephthalic acid via p-xylene oxidation, common impurities include partially oxidized products like 4-carboxybenzaldehyde (4-CBA) and p-toluic acid.[8][9] Benzoic acid can also be present as an impurity.[8] Incomplete reactions can also lead to the presence of starting materials in the final product.
Q7: How do I choose a suitable solvent for the recrystallization of my aromatic carboxylic acid?
A7: The ideal recrystallization solvent should:
-
Dissolve the compound well at high temperatures but poorly at low temperatures.[3][6]
-
Not react with the compound.[3]
-
Dissolve impurities well at all temperatures or not at all.[6]
-
Have a relatively low boiling point for easy removal from the purified crystals.[3]
-
Be non-toxic, inexpensive, and non-flammable if possible.[6]
A common and effective solvent for many aromatic carboxylic acids, like benzoic acid and salicylic acid, is water, due to their significantly higher solubility in hot water compared to cold water.[3][10] For less polar aromatic carboxylic acids, organic solvents or mixed solvent systems may be more appropriate.
Q8: What is the principle behind using acid-base extraction for purifying aromatic carboxylic acids?
A8: Acid-base extraction leverages the difference in solubility between the acidic (protonated) and basic (deprotonated) forms of the carboxylic acid.[11] The impure mixture is dissolved in an organic solvent, and an aqueous basic solution (like sodium bicarbonate or sodium hydroxide) is added.[12][13] The base deprotonates the carboxylic acid, forming a water-soluble carboxylate salt which partitions into the aqueous layer.[12] Neutral and basic impurities remain in the organic layer.[12] The aqueous layer is then separated and acidified (e.g., with HCl), which protonates the carboxylate salt, regenerating the water-insoluble carboxylic acid, which precipitates and can be collected by filtration.[12][13]
Quantitative Data
Table 1: Solubility of Common Aromatic Carboxylic Acids
| Compound | Solvent | Temperature (°C) | Solubility ( g/100 mL) |
| Benzoic Acid | Water | 0 | 0.17 |
| Water | 18 | 0.27 | |
| Water | 25 | 0.34 | |
| Water | 75 | 2.15 | |
| Water | 100 | 5.63 | |
| Ethanol | 25 | Readily Soluble | |
| Chloroform | 25 | Readily Soluble | |
| Diethyl Ether | 25 | Readily Soluble | |
| Salicylic Acid | Water | 20 | 0.2 |
| Water | 100 | 7.5 | |
| Ethanol | 25 | 45 | |
| Phthalic Acid | Water | 14 | 0.54 |
| Water | 100 | 18 |
Data compiled from various sources.[14][15][16][17]
Table 2: pKa Values of Common Aromatic Carboxylic Acids
| Compound | pKa |
| Benzoic Acid | 4.20 |
| Salicylic Acid | 2.97 |
| Phthalic Acid | 2.89 (pKa1), 5.51 (pKa2) |
| Terephthalic Acid | 3.54 (pKa1), 4.46 (pKa2) |
| p-Toluic Acid | 4.37 |
Data compiled from various sources.[18][19][20]
Experimental Protocols
Protocol 1: Recrystallization of Benzoic Acid from Water
-
Dissolution: In a 250 mL Erlenmeyer flask, add 2g of crude benzoic acid and approximately 100 mL of water.[3][21] Add a boiling chip.
-
Heating: Heat the mixture on a hot plate until it boils.[3] Add small portions of hot water while boiling until all the benzoic acid has dissolved.[3][5] Avoid adding an excessive amount of water.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal, then reheat to boiling for a few minutes.[5]
-
Hot Filtration (if charcoal was used or insoluble impurities are present): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean Erlenmeyer flask to remove the charcoal and any insoluble impurities.[3][5]
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature.[3][5] Once at room temperature, place the flask in an ice bath for at least 15-20 minutes to maximize crystal formation.[1]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[5]
-
Washing: Wash the crystals with a small amount of ice-cold water to remove any remaining soluble impurities.[1]
-
Drying: Allow the crystals to dry completely on the filter paper by drawing air through them. The final product can be further dried in a desiccator or a low-temperature oven.[22]
Protocol 2: Acid-Base Extraction for Purification of a Carboxylic Acid
-
Dissolution: Dissolve the impure aromatic carboxylic acid mixture in a suitable organic solvent (e.g., diethyl ether or dichloromethane) in a separatory funnel.
-
Extraction: Add a saturated aqueous solution of sodium bicarbonate to the separatory funnel. Stopper the funnel and shake gently, venting frequently to release any pressure buildup from CO2 evolution.
-
Separation: Allow the layers to separate. The aqueous layer (bottom layer if using a chlorinated solvent, top layer if using ether) contains the sodium salt of the aromatic carboxylic acid. Drain the aqueous layer into a clean Erlenmeyer flask.
-
Repeat Extraction: Repeat the extraction of the organic layer with fresh sodium bicarbonate solution to ensure all the carboxylic acid has been extracted. Combine the aqueous layers.
-
Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly add concentrated hydrochloric acid dropwise while stirring until the solution is acidic (test with pH paper). The aromatic carboxylic acid will precipitate out of the solution.
-
Isolation: Collect the purified carboxylic acid crystals by vacuum filtration.
-
Washing and Drying: Wash the crystals with a small amount of cold water and dry them thoroughly.
Protocol 3: Flash Column Chromatography for Aromatic Compounds
-
Solvent System Selection: Determine a suitable solvent system using thin-layer chromatography (TLC). The ideal eluent will give the target compound an Rf value of approximately 0.3.[23][24] For aromatic carboxylic acids, a mixture of a nonpolar solvent (e.g., hexanes or toluene) and a more polar solvent (e.g., ethyl acetate) with a small amount of acetic acid is often effective.[23]
-
Column Packing: Secure a chromatography column vertically. Add a small plug of cotton or glass wool, followed by a thin layer of sand. Dry pack the column with silica gel.[23][24] Gently tap the column to ensure even packing. Add another layer of sand on top of the silica gel.[23]
-
Equilibration: Elute the packed column with the chosen solvent system until the silica gel is fully saturated and equilibrated.[23]
-
Sample Loading: Dissolve the crude sample in a minimal amount of the eluent or a more polar solvent. Carefully apply the sample to the top of the silica gel.[23]
-
Elution: Carefully add the eluent to the column and apply positive pressure (using a pump or air pressure) to achieve a steady flow rate.[23][25]
-
Fraction Collection: Collect the eluting solvent in a series of fractions.
-
Analysis: Analyze the collected fractions by TLC to identify which ones contain the purified product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified aromatic carboxylic acid.
Visualizations
Caption: Workflow for the purification of aromatic carboxylic acids by recrystallization.
References
- 1. westfield.ma.edu [westfield.ma.edu]
- 2. benchchem.com [benchchem.com]
- 3. haflonggovtcollege.ac.in [haflonggovtcollege.ac.in]
- 4. benchchem.com [benchchem.com]
- 5. The Recrystallization of Benzoic Acid [sites.pitt.edu]
- 6. bt1.qu.edu.iq [bt1.qu.edu.iq]
- 7. Chromatographic separations of aromatic carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
- 9. US3592847A - Process for the purification of terephthalic acid - Google Patents [patents.google.com]
- 10. cdnx.uobabylon.edu.iq [cdnx.uobabylon.edu.iq]
- 11. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 12. vernier.com [vernier.com]
- 13. people.chem.umass.edu [people.chem.umass.edu]
- 14. solubilityofthings.com [solubilityofthings.com]
- 15. Benzoic acid - Sciencemadness Wiki [sciencemadness.org]
- 16. studylib.net [studylib.net]
- 17. researchgate.net [researchgate.net]
- 18. m.youtube.com [m.youtube.com]
- 19. chem.indiana.edu [chem.indiana.edu]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. famu.edu [famu.edu]
- 22. alfa-chemistry.com [alfa-chemistry.com]
- 23. Chromatography [chem.rochester.edu]
- 24. labs.chem.ucsb.edu [labs.chem.ucsb.edu]
- 25. chromtech.com [chromtech.com]
Technical Support Center: 3-Methyl-3-(4-methylphenyl)butanoic acid Recrystallization
This technical support guide provides detailed protocols and troubleshooting advice for optimizing the recrystallization of 3-Methyl-3-(4-methylphenyl)butanoic acid.
Compound Data
Below is a summary of known physical properties for this compound and a template for recording experimental solubility data.
Table 1: Physical Properties
| Property | Value |
| Molecular Formula | C₁₂H₁₆O₂ |
| Molecular Weight | 192.26 g/mol |
| Appearance | White crystalline powder |
| Melting Point | 75°C |
Table 2: Experimental Solubility Screening Template
| Solvent | Solubility at Room Temp. (mg/mL) | Solubility at Boiling Point (mg/mL) | Crystal Formation Upon Cooling | Observations (e.g., color, crystal shape, oiling out) |
| Water | ||||
| Ethanol | ||||
| Methanol | ||||
| Isopropanol | ||||
| Acetone | ||||
| Ethyl Acetate | ||||
| Toluene | ||||
| Heptane/Hexane | ||||
| Solvent Pair 1: | ||||
| Solvent Pair 2: |
Experimental Protocols
Protocol 1: Single Solvent Recrystallization Screening
This protocol outlines a systematic approach to identify a suitable single solvent for the recrystallization of this compound.
Objective: To find a solvent that dissolves the compound when hot but not at room temperature, yielding high-quality crystals upon cooling.
Materials:
-
This compound (crude)
-
Selection of test solvents (e.g., water, ethanol, methanol, isopropanol, acetone, ethyl acetate, toluene, heptane)
-
Test tubes or small Erlenmeyer flasks
-
Hot plate
-
Sand bath or water bath
-
Glass stirring rods
-
Pasteur pipettes
Procedure:
-
Initial Solubility Testing:
-
Place approximately 20-30 mg of the crude compound into a test tube.
-
Add 0.5 mL of the first solvent to be tested at room temperature.
-
Stir or agitate the mixture and observe the solubility. If the compound dissolves completely at room temperature, the solvent is unsuitable as a single recrystallization solvent.[1]
-
If the compound is insoluble or sparingly soluble, proceed to the next step.
-
-
Hot Solvent Solubility Testing:
-
Heat the suspension from the previous step to the solvent's boiling point using a hot plate and a sand or water bath.[2][3]
-
If the compound does not dissolve, add small increments (0.25 mL) of the hot solvent, reheating to boiling after each addition, until the solid is fully dissolved.[3] Take care not to add an excess of solvent.[2]
-
If a large volume of solvent is required to dissolve the compound, it may not be a suitable solvent due to low recovery.
-
-
Cooling and Crystallization:
-
Once the compound is dissolved in the minimal amount of hot solvent, allow the solution to cool slowly to room temperature.[3] Do not disturb the container during this cooling period.
-
If crystals do not form after the solution has reached room temperature, try to induce crystallization by scratching the inside of the test tube with a glass rod just below the surface of the liquid.[2]
-
After cooling to room temperature, place the test tube in an ice-water bath for 10-15 minutes to maximize crystal formation.[3]
-
-
Evaluation:
-
Assess the quantity and quality of the crystals formed. An ideal solvent will provide a high yield of well-formed crystals.
-
Record your observations in the Experimental Solubility Screening Template (Table 2).
-
Repeat this procedure for a range of solvents with varying polarities to identify the optimal choice.
-
Workflow for Solvent Selection
Caption: Workflow for single solvent recrystallization screening.
Troubleshooting and FAQs
Q1: My compound “oiled out” instead of forming crystals. What should I do?
A1: "Oiling out" occurs when the solid melts and comes out of solution as a liquid at a temperature above its melting point.[4] This is more common when the compound is impure or when the boiling point of the solvent is higher than the melting point of the compound.
-
Solution 1: Reheat and Add More Solvent: Reheat the solution until the oil redissolves. Add a small amount of additional hot solvent to decrease the saturation point and then allow it to cool slowly again.[4][5]
-
Solution 2: Slower Cooling: Try to cool the solution more slowly. You can do this by leaving the flask on a warm hotplate that is turned off, or by insulating the flask to slow the rate of heat loss.[5]
-
Solution 3: Change Solvents: If the problem persists, the chosen solvent may be unsuitable. The melting point of your compound is 75°C, so solvents with boiling points significantly higher than this (like water at 100°C or toluene at 111°C) might be more prone to this issue. Consider a lower-boiling point solvent.
Q2: No crystals are forming, even after cooling the solution in an ice bath. What went wrong?
A2: This is a common issue that can arise from several factors.
-
Problem 1: Too Much Solvent: This is the most frequent cause of crystallization failure.[5] If too much solvent was used, the solution is not supersaturated upon cooling.
-
Solution: Gently boil off some of the solvent to increase the concentration of the compound and then attempt to cool the solution again.[4]
-
-
Problem 2: Supersaturation: The solution may be supersaturated but requires a nucleation site to begin crystallization.[5]
-
Solution 1: Scratching: Use a glass rod to gently scratch the inner surface of the flask at the meniscus. The microscopic imperfections on the glass can provide a surface for crystals to start growing.[5]
-
Solution 2: Seed Crystal: If you have a small amount of the pure solid, add a tiny crystal to the solution. This "seed crystal" will act as a template for further crystal growth.[5]
-
Q3: The recrystallization resulted in a very low yield. How can I improve it?
A3: A low yield indicates that a significant amount of your compound remained dissolved in the solvent (the mother liquor).
-
Cause 1: Excessive Solvent: As with the failure to crystallize, using too much solvent is a primary cause of low yield.[2][4] Ensure you are using the minimum amount of hot solvent required for dissolution.
-
Cause 2: Premature Crystallization: If you performed a hot filtration step to remove insoluble impurities, some of your product might have crystallized in the filter funnel. Ensure your solution and filtration apparatus are kept hot during this process.
-
Cause 3: Inappropriate Solvent Choice: The compound may be too soluble in the chosen solvent, even at low temperatures. Re-evaluate your solvent choice based on your screening experiments.
-
Recovery: You may be able to recover some of the dissolved compound by evaporating a portion of the solvent from the mother liquor and cooling it again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.
Q4: My solution is colored, but the pure compound is white. How do I remove the color?
A4: Colored impurities can often be removed with activated charcoal.
-
Procedure: After dissolving your crude compound in the hot solvent, remove the flask from the heat and add a very small amount of activated charcoal (a spatula tip is usually sufficient). Swirl the mixture and gently reheat it to boiling for a few minutes. The colored impurities will adsorb to the surface of the charcoal. Remove the charcoal from the hot solution via gravity filtration and then proceed with cooling and crystallization.
-
Caution: Do not add charcoal to a boiling solution, as it can cause vigorous bumping. Also, using too much charcoal can lead to the loss of your desired product.
Q5: Should I use a single solvent or a mixed solvent system?
A5: A single solvent is generally preferred for its simplicity.[6] However, if no single solvent has the ideal property of dissolving the compound when hot but not when cold, a mixed solvent system (solvent pair) is a good alternative.
-
How it works: You dissolve the compound in a minimal amount of a hot "good" solvent (in which it is very soluble). Then, you slowly add a "bad" solvent (in which it is poorly soluble) to the hot solution until it becomes cloudy (the saturation point). A few drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly.
-
Common Pairs: For a moderately polar compound like this compound, common pairs could include ethanol/water, acetone/water, or ethyl acetate/heptane. The two solvents must be miscible with each other.[6]
References
Troubleshooting low yield in butanoic acid synthesis reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues, particularly low yield, encountered during the synthesis of butanoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for a low yield in butanoic acid synthesis?
Low yields can stem from several factors, including incomplete reactions, the formation of side products, and loss of product during purification. For specific pathways, common issues include incomplete oxidation of butan-1-ol or an unfavorable equilibrium in the hydrolysis of butyl acetate.[1][2] General experimental errors such as impure reagents, incorrect stoichiometry, suboptimal temperature, or moisture in the reaction can also significantly impact the outcome.[3][4]
Q2: How does the choice of synthesis route affect potential yield issues?
Different synthetic routes have distinct challenges.
-
Oxidation of Primary Alcohols (e.g., butan-1-ol): The primary challenge is ensuring the reaction proceeds to completion to form the carboxylic acid instead of stopping at the intermediate aldehyde (butanal).[1][5] This requires a strong oxidizing agent and appropriate reaction conditions.
-
Hydrolysis of Esters (e.g., butyl acetate): This is a reversible reaction. To achieve a high yield, the reaction equilibrium must be shifted towards the products.[2][6] This is often accomplished by using an excess of water or by removing one of the products as it forms.[2]
-
Fermentation: This biological route is sensitive to various parameters. Low yields can be caused by end-product inhibition, where the butanoic acid produced is toxic to the microorganisms, improper pH, or the production of other acids as byproducts.[7][8][9]
Q3: Can the work-up and purification process be a source of low yield?
Absolutely. Significant product loss can occur during extraction, washing, and distillation steps. For instance, butanoic acid has some solubility in water, so repeated extractions of the aqueous layer are necessary to maximize recovery. Emulsion formation during extractions can also trap the product. During distillation, improper temperature and pressure control can lead to decomposition or incomplete separation.
Q4: My reaction seems to have worked, but the final purified product mass is very low. What should I investigate?
First, re-evaluate your purification strategy. Confirm that you are using the correct extraction solvent and that you are performing enough extractions. Check the pH during acid-base washes, as this is critical for ensuring the butanoic acid is in the correct phase. Review your distillation or chromatography parameters. It is also possible that side reactions created products with physical properties similar to butanoic acid, making separation difficult and leading to loss of the desired product.
Troubleshooting Guides for Specific Syntheses
Issue 1: Low Yield in Oxidation of Butan-1-ol
The oxidation of butan-1-ol to butanoic acid is a robust reaction but can suffer from incomplete conversion. The primary byproduct is butanal, the intermediate aldehyde.[5]
Table 1: Impact of Reaction Parameters on Butan-1-ol Oxidation Yield
| Parameter | Sub-Optimal Condition | Consequence | Recommended Action |
| Oxidizing Agent | Mild agent (e.g., PCC) or insufficient amount of strong agent. | Reaction stops at butanal, the aldehyde intermediate.[5] | Use a strong oxidizing agent like KMnO₄, K₂Cr₂O₇ with H₂SO₄, or Jones reagent (CrO₃/H₂SO₄).[10][11][12] Use a slight excess of the oxidant. |
| Temperature | Too low. | Slow reaction rate, leading to incomplete conversion within the allotted time. | Reflux the reaction mixture to ensure sufficient energy for the reaction to proceed to completion.[13] |
| Reaction Time | Too short. | Incomplete conversion of starting material and intermediate. | Monitor the reaction using an appropriate technique (e.g., TLC, GC) and continue until the butan-1-ol is consumed. |
| pH (Work-up) | Neutral or alkaline during initial extraction. | The butanoate salt will remain in the aqueous layer, leading to significant product loss. | Acidify the reaction mixture before extraction to ensure the product is in its protonated, less polar carboxylic acid form. |
Issue 2: Low Yield in Acid-Catalyzed Hydrolysis of Butyl Acetate
The hydrolysis of an ester to a carboxylic acid and an alcohol is a reversible equilibrium process.[2] Low yields are typically due to the reaction not being driven sufficiently to the product side.
Troubleshooting Steps & Solutions
Table 2: Impact of Reaction Parameters on Butyl Acetate Hydrolysis Yield
| Parameter | Sub-Optimal Condition | Consequence | Recommended Action |
| Reactant Ratio | Stoichiometric amounts of ester and water. | The reaction will reach equilibrium with significant amounts of starting material remaining. The theoretical yield is limited.[6] | Use a large excess of water to shift the equilibrium towards the products, according to Le Chatelier's principle.[2] |
| Catalyst | Insufficient amount or inactive acid catalyst. | Slow reaction rate; equilibrium may not be reached in a reasonable time. | Ensure a sufficient concentration of a strong acid catalyst (e.g., H₂SO₄, HCl) is used. |
| Temperature | Too low. | Slow reaction rate. | Heat the reaction mixture, typically at reflux, to increase the rate of reaction.[2] |
| Product Removal | Both products (butanoic acid and butanol) remain in the reaction vessel. | The reverse reaction (esterification) will occur, limiting the net yield of butanoic acid. | If feasible for the experimental setup, consider removing one of the products (e.g., butanol) by distillation as it forms to drive the reaction forward.[14] |
Experimental Protocols
Protocol 1: Synthesis of Butanoic Acid by Oxidation of Butan-1-ol
This protocol details the oxidation of butan-1-ol using potassium dichromate in an acidic medium.
Materials:
-
Butan-1-ol
-
Potassium dichromate (K₂Cr₂O₇)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Deionized Water
-
Diethyl ether (or other suitable extraction solvent)
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, dropping funnel, heating mantle, separatory funnel.
Procedure:
-
Prepare the oxidizing solution by carefully dissolving potassium dichromate in deionized water in a beaker, then slowly adding concentrated sulfuric acid while cooling the mixture in an ice bath.
-
Set up a round-bottom flask with a reflux condenser and a dropping funnel. Add butan-1-ol to the flask.
-
Slowly add the prepared oxidizing solution from the dropping funnel to the butan-1-ol in the flask. The reaction is exothermic; control the rate of addition to maintain a gentle reflux.[15]
-
Once the addition is complete, heat the mixture under reflux for approximately 1-2 hours to ensure the reaction goes to completion. The solution should turn from orange (Cr₂O₇²⁻) to green (Cr³⁺).[1]
-
Cool the reaction mixture to room temperature.
-
Work-up: Transfer the mixture to a separatory funnel. Extract the product with several portions of diethyl ether.
-
Combine the organic extracts and wash them with a saturated sodium bicarbonate solution to remove any unreacted acid catalyst.
-
Separate the organic layer, dry it over anhydrous magnesium sulfate, and filter.
-
Remove the solvent by rotary evaporation.
-
Purify the crude butanoic acid by fractional distillation.
Protocol 2: Synthesis of Butanoic Acid by Hydrolysis of Butyl Acetate
This protocol describes the acid-catalyzed hydrolysis of butyl acetate.
Materials:
-
Butyl acetate
-
Deionized Water
-
Concentrated Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl)
-
Diethyl ether
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, heating mantle, separatory funnel.
Procedure:
-
Combine butyl acetate and a large excess of deionized water in a round-bottom flask.
-
Slowly add a catalytic amount of concentrated sulfuric acid or hydrochloric acid to the mixture.
-
Attach a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain reflux for 2-3 hours to allow the reaction to approach equilibrium.
-
Cool the reaction mixture to room temperature.
-
Work-up: Transfer the cooled mixture to a separatory funnel.
-
Extract the aqueous layer multiple times with diethyl ether to recover the butanoic acid product. The butanol byproduct will also be extracted.
-
Combine the organic extracts and wash with a saturated sodium bicarbonate solution. This will convert the butanoic acid to sodium butanoate, moving it to the aqueous layer, while the butanol remains in the organic layer.
-
Separate the aqueous layer containing the sodium butanoate.
-
Re-acidify the aqueous layer with a strong acid (e.g., HCl) until it is acidic to litmus paper. This converts the salt back to butanoic acid.
-
Extract the resulting aqueous solution again with fresh diethyl ether.
-
Dry the new organic extract over anhydrous sodium sulfate, filter, and remove the solvent via rotary evaporation to yield crude butanoic acid.
-
Purify by fractional distillation.
References
- 1. passmyexams.co.uk [passmyexams.co.uk]
- 2. ijert.org [ijert.org]
- 3. reddit.com [reddit.com]
- 4. benchchem.com [benchchem.com]
- 5. homework.study.com [homework.study.com]
- 6. scribd.com [scribd.com]
- 7. The Future of Butyric Acid in Industry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. osti.gov [osti.gov]
- 10. Convert 1-Butanol to Butanoic Acid | Filo [askfilo.com]
- 11. How will you convert butan-1-ol into butanoic acid give chemical reaction.. [askfilo.com]
- 12. youtube.com [youtube.com]
- 13. quora.com [quora.com]
- 14. journal.uctm.edu [journal.uctm.edu]
- 15. m.youtube.com [m.youtube.com]
How to prevent premature crystallization during hot filtration
This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals prevent premature crystallization during hot filtration procedures.
Troubleshooting Guide
This section addresses specific issues that can arise during a hot filtration experiment.
Q: Help! My compound is crystallizing in the funnel stem. What should I do?
A: Crystallization in the funnel stem is a common issue caused by the solution cooling as it passes through the narrow, unheated stem.[1][2] This can block the funnel and lead to significant product loss.[2]
Immediate Solutions:
-
Use a Stemless or Short-Stemmed Funnel: The most effective way to prevent this is to use a stemless or short-stemmed funnel, which minimizes the surface area where the solution can cool before reaching the receiving flask.[3][4][5]
-
Preheat the Apparatus: Ensure the funnel is hot before you begin filtering. You can do this by placing it in a beaker of boiling solvent on a hot plate or by letting the hot solvent vapors from the receiving flask warm it.[6]
-
Dissolve the Crystals: If crystals have already formed, you can try to dissolve them by washing the filter paper with a small amount of fresh, boiling solvent.[7]
Q: My filter paper is getting clogged with crystals, and the filtration has stopped.
A: This happens when the solution cools on the surface of the filter paper, causing the dissolved solid to crystallize and block the pores.[3]
Immediate Solutions:
-
Increase Filtration Speed: Use a fluted filter paper. The increased surface area and folds create channels that allow the solvent to pass through much more quickly, giving the solution less time to cool.[3][4][7]
-
Maintain Solution Temperature: Keep the solution you are filtering at a rolling boil. Pour the solution into the funnel in small portions, returning the main flask to the heat source between each pour to maintain its temperature.[8]
-
Ensure Apparatus is Hot: The receiving flask should contain a small amount of boiling solvent. The rising vapor will help keep the filter funnel and paper warm.[1][3]
Q: I've followed the procedure, but my yield is very low. Where did my product go?
A: Low yield after hot filtration can be attributed to several factors, often related to premature crystallization or using too much solvent.
Possible Causes:
-
Crystallization on Apparatus: Product may have crystallized on the filter paper or in the funnel stem and was discarded.
-
Excess Solvent: Using too much solvent to dissolve the initial solid or to rinse the filter paper can result in a significant portion of your compound remaining in the filtrate upon cooling. If this occurs, you may need to evaporate some of the solvent to obtain a saturated solution before cooling.
-
Adsorption by Charcoal: If you used decolorizing charcoal, using an excessive amount can lead to the adsorption of your desired compound along with the impurities, thereby reducing the yield.
Frequently Asked Questions (FAQs)
Q: What is the primary cause of premature crystallization during hot filtration?
A: The primary cause is the decrease in the solubility of the compound as the solution cools. Most solid compounds are significantly more soluble in a hot solvent than in a cold one.[5][7] As the hot, saturated solution comes into contact with the cooler surfaces of the funnel and filter paper, its temperature drops, the solution becomes supersaturated, and the compound begins to crystallize.
Q: Why is vacuum filtration not recommended for hot filtration?
A: Vacuum filtration should not be used for hot solutions because the reduced pressure causes the solvent to boil rapidly.[8] This rapid boiling leads to significant evaporative cooling, which drastically lowers the temperature of the solution and causes the desired compound to crystallize prematurely and rapidly on the filter paper.
Q: What is the purpose of using a fluted filter paper?
A: A fluted filter paper is folded into an accordion-like shape to increase its surface area.[4] This has two main benefits for hot filtration:
-
Faster Filtration: The increased surface area allows the liquid to pass through more quickly.[3]
-
Prevents Sealing: The folds create channels between the filter paper and the glass funnel, preventing a vacuum seal from forming and allowing displaced air to escape easily.[3]
Q: How does temperature affect solubility?
A: For most solids, solubility increases significantly with temperature. A solubility curve graphically represents this relationship, showing the maximum amount of a solute that can be dissolved in a solvent at a specific temperature. Understanding this relationship is key to performing a successful recrystallization and hot filtration.
Quantitative Data: Solubility of Benzoic Acid in Water
The table below illustrates the dramatic effect of temperature on the solubility of a common organic compound, benzoic acid, in water. This data highlights why maintaining a high temperature is critical during hot filtration.
| Temperature (°C) | Solubility (g / 100 mL of Water) |
| 18 | 0.27[1] |
| 20 | 0.29[5] |
| 25 | 0.35[5] |
| 75 | 2.15[1] |
| 95 | 5.6 |
Note: Solubility data can vary slightly between sources.
Experimental Protocol: Hot Filtration
This protocol outlines the key steps for performing a successful hot filtration to remove insoluble impurities.
Materials:
-
Erlenmeyer flasks (one for the solution, one for receiving)
-
Stemless or short-stemmed funnel
-
Fluted filter paper
-
Heat source (e.g., hot plate)
-
Boiling chips or stir bar
Methodology:
-
Prepare the Solution: In an Erlenmeyer flask, add the minimum amount of hot solvent required to completely dissolve your impure solid. Bring the solution to a gentle boil.[7]
-
Set Up the Filtration Apparatus: Place a few milliliters of the pure solvent and a boiling chip into the receiving Erlenmeyer flask. Place this flask on the heat source. Clamp the stemless funnel over the flask.[4]
-
Preheat the Funnel: Place the fluted filter paper into the funnel. Allow the solvent in the receiving flask to boil, letting the hot vapors rise and heat the funnel and the filter paper. This prevents the apparatus from cooling your hot solution upon contact.[4][6]
-
Filter the Solution: Once the funnel is hot, pour the boiling solution through the filter paper in small portions. Keep the flask containing your solution on the heat source between additions to ensure it stays hot.
-
Rinse if Necessary: If you observe any crystals forming on the filter paper, rinse the paper with a small amount of fresh, boiling solvent to redissolve them.[3]
-
Cool the Filtrate: Once filtration is complete, remove the receiving flask from the heat source, cover it, and allow it to cool slowly to room temperature to begin the crystallization process.[7]
Visualizations
Experimental Workflow for Hot Filtration
Caption: Workflow for preventing premature crystallization during hot filtration.
Troubleshooting Logic for Premature Crystallization
Caption: A troubleshooting guide for diagnosing and solving premature crystallization.
References
- 1. quora.com [quora.com]
- 2. studypool.com [studypool.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Benzoic Acid | C6H5COOH | CID 243 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 6. chem.zenkyo.h.kyoto-u.ac.jp [chem.zenkyo.h.kyoto-u.ac.jp]
- 7. brainly.in [brainly.in]
- 8. scribd.com [scribd.com]
Resolving peak overlap in NMR spectra of butanoic acid derivatives
Welcome to the technical support center for resolving common issues in the NMR spectroscopy of butanoic acid derivatives. This guide provides troubleshooting tips and frequently asked questions to help you overcome challenges related to peak overlap in your spectra.
Troubleshooting Guide: Peak Overlap
Question: The signals for the methylene (-CH2-) protons in my butanoic acid derivative are overlapping. What are my options to resolve them?
Answer:
Peak overlap in the 1D ¹H NMR spectrum of butanoic acid derivatives is a common issue, particularly for the protons on the ethyl and propyl chains. Here are several techniques you can employ to resolve these signals, ranging from simple adjustments to more advanced experiments.
-
Change the Solvent: The chemical shift of a proton can be influenced by the solvent.[1] Trying a different deuterated solvent (e.g., switching from chloroform-d to benzene-d6 or acetone-d6) may alter the chemical environment enough to separate the overlapping peaks.[1]
-
Use a Higher Field NMR Spectrometer: Higher field magnets increase the spectral dispersion, leading to better separation of signals.[2] If you have access to a higher field instrument (e.g., 600 MHz vs. 300 MHz), re-acquiring the spectrum may resolve the overlap.
-
Employ Lanthanide Shift Reagents (LSRs): LSRs are paramagnetic complexes that can induce significant chemical shifts in your molecule by coordinating to a Lewis basic site, such as the carbonyl oxygen of the carboxylic acid.[3][4] The magnitude of this shift is dependent on the distance of the proton from the coordination site, often resolving overlapping signals.[5]
-
Utilize 2D NMR Spectroscopy: Two-dimensional NMR techniques are powerful tools for resolving overlap by spreading the signals across a second frequency dimension.[6][7]
-
COSY (Correlation Spectroscopy): This homonuclear experiment shows correlations between protons that are coupled to each other (typically through 2-3 bonds).[8][9] This can help you trace the connectivity of your spin systems even if the 1D signals are overlapped.
-
HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons directly attached to a specific carbon atom.[6][8] Since ¹³C spectra are generally better resolved, HSQC can effectively separate overlapping proton signals based on the distinct chemical shifts of their attached carbons.[7]
-
The following flowchart can help you decide which method to try.
Caption: Troubleshooting workflow for resolving peak overlap.
Frequently Asked Questions (FAQs)
Question: How do Lanthanide Shift Reagents (LSRs) work?
Answer: LSRs are organometallic complexes containing a lanthanide ion, such as Europium (Eu) or Praseodymium (Pr).[3] These reagents act as Lewis acids and reversibly bind to a Lewis basic site on the substrate molecule, like the carbonyl oxygen of a butanoic acid derivative.[4] The paramagnetic nature of the lanthanide ion creates a local magnetic field that influences the chemical shifts of nearby nuclei.[3] This effect, known as the Lanthanide-Induced Shift (LIS), is primarily a through-space interaction. The magnitude of the shift is typically proportional to 1/r³, where 'r' is the distance between the lanthanide ion and the nucleus . Protons closer to the binding site will experience a larger shift, effectively "shifting" them away from more distant, less affected protons, thereby resolving signal overlap. Europium-based reagents like Eu(fod)₃ usually cause downfield shifts, while praseodymium reagents cause upfield shifts.[3][5]
Caption: Mechanism of Lanthanide Shift Reagent action.
Question: What is the difference between COSY and HSQC, and when should I use each?
Answer: Both COSY and HSQC are powerful 2D NMR experiments, but they provide different types of information.
-
COSY (Correlation Spectroscopy): This is a homonuclear experiment that shows correlations between coupled protons.[8] The resulting spectrum has the ¹H spectrum on both axes. Diagonal peaks correspond to the 1D spectrum, while off-diagonal peaks (cross-peaks) indicate that the two protons are coupled, typically through two or three bonds.[9]
-
Use Case: Use COSY to establish proton-proton connectivity and trace out spin systems. For a butanoic acid derivative, it can confirm which -CH₂- group is adjacent to the -CH₃ group, for example.
-
-
HSQC (Heteronuclear Single Quantum Coherence): This is a heteronuclear experiment that shows correlations between protons and the carbons they are directly attached to (one-bond ¹H-¹³C correlation).[8][10] The spectrum has the ¹H spectrum on one axis and the ¹³C spectrum on the other. Each peak in the HSQC spectrum indicates a C-H bond.[6]
-
Use Case: Use HSQC to resolve overlapping proton signals by correlating them to their attached carbons, which are usually well-resolved in the ¹³C dimension.[7] It is also excellent for definitively assigning proton signals to specific carbon atoms in the molecular backbone.
-
Caption: Decision workflow for choosing between COSY and HSQC.
Experimental Protocols & Data
Protocol 1: Using a Lanthanide Shift Reagent (e.g., Eu(fod)₃)
-
Prepare Initial Sample: Dissolve your butanoic acid derivative in a dry, deuterated solvent (e.g., CDCl₃) in an NMR tube to a typical concentration (5-10 mg in 0.6 mL).
-
Acquire Reference Spectrum: Record a standard ¹H NMR spectrum of your sample. This will serve as your reference (0 molar equivalents of LSR).
-
Prepare LSR Stock Solution: Prepare a stock solution of the LSR (e.g., Eu(fod)₃) in the same deuterated solvent.
-
Titration: Add a small, known amount (e.g., 0.1 molar equivalents) of the LSR stock solution to your NMR tube.
-
Mix and Acquire Spectrum: Gently shake the NMR tube to ensure thorough mixing and acquire another ¹H NMR spectrum.
-
Repeat: Continue adding small increments of the LSR and acquiring spectra until the desired peak separation is achieved. Note that excessive amounts of LSR can cause significant line broadening.[4]
-
Data Analysis: Plot the chemical shift (δ) of each proton signal versus the molar ratio of LSR to substrate. The signals from protons closer to the carboxylic acid will show the largest change in chemical shift.
Table 1: Example of Lanthanide-Induced Shifts (LIS) for 2-Ethylbutanoic Acid
| Proton Assignment | Initial δ (ppm) | δ after 0.3 eq. Eu(fod)₃ (ppm) | Lanthanide-Induced Shift (Δδ, ppm) |
| H-2 (CH) | 2.25 | 4.85 | 2.60 |
| H-1' (CH₂) | 1.65 | 3.15 | 1.50 |
| H-3 (CH₂) | 1.50 | 2.50 | 1.00 |
| H-2' (CH₃) | 0.95 | 1.45 | 0.50 |
| H-4 (CH₃) | 0.90 | 1.30 | 0.40 |
Note: Data are hypothetical and for illustrative purposes.
Protocol 2: Acquiring a COSY Spectrum
-
Sample Preparation: Prepare your sample as you would for a standard 1D ¹H NMR experiment. Ensure the sample is well-shimmed to obtain good resolution.
-
Load Standard COSY Parameters: On the NMR spectrometer, load a standard COSY pulse sequence parameter set.
-
Set Spectral Width: Adjust the spectral width in both dimensions (F1 and F2) to encompass all proton signals of interest.
-
Set Acquisition Parameters:
-
Number of Scans (NS): Typically 2 to 8 scans per increment.
-
Number of Increments (TD in F1): Typically 256 or 512 increments. This determines the resolution in the indirect dimension.
-
-
Acquire Data: Start the experiment. The acquisition time will depend on the number of scans and increments.
-
Processing: After acquisition, the data needs to be processed. This involves:
-
Applying a window function (e.g., sine-bell) in both dimensions.
-
Fourier transformation in both dimensions.
-
Phase correction.
-
Symmetrization of the final spectrum.
-
Protocol 3: Acquiring an HSQC Spectrum
-
Sample Preparation: Prepare a relatively concentrated sample (15-20 mg in 0.6 mL) as HSQC is less sensitive than ¹H NMR.
-
Acquire 1D Spectra: Obtain standard ¹H and ¹³C{¹H} spectra first to determine the correct spectral widths for the HSQC experiment.
-
Load Standard HSQC Parameters: On the spectrometer, load a standard gradient-selected HSQC pulse sequence (e.g., hsqcedetgpsp).
-
Set Spectral Widths:
-
F2 (¹H dimension): Set the spectral width based on your ¹H spectrum.
-
F1 (¹³C dimension): Set the spectral width to cover the range of your carbon signals (e.g., 0-180 ppm for a butanoic acid derivative).
-
-
Set Acquisition Parameters:
-
Number of Scans (NS): Typically 4 to 16 scans per increment, depending on concentration.
-
Number of Increments (TD in F1): Typically 128 to 256 increments.
-
-
Acquire Data: Start the acquisition. This is often a longer experiment than COSY.
-
Processing:
-
Apply appropriate window functions.
-
Perform Fourier transformation in both dimensions.
-
Perform phase and baseline correction. The final spectrum will show peaks where a proton is directly bonded to a carbon.
-
References
- 1. Troubleshooting [chem.rochester.edu]
- 2. azom.com [azom.com]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Lanthanide shift reagents in nmr | PPTX [slideshare.net]
- 6. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. ucl.ac.uk [ucl.ac.uk]
- 10. emerypharma.com [emerypharma.com]
Enhancing the stability of 3-Methyl-3-(4-methylphenyl)butanoic acid in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of 3-Methyl-3-(4-methylphenyl)butanoic acid in solution during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of this compound in solution can be influenced by several factors, including pH, temperature, light exposure, the presence of oxidizing agents, and the choice of solvent. Like many arylalkanoic acids, it is susceptible to degradation through pathways such as oxidation and photodegradation.[1][2]
Q2: How does pH impact the stability of the compound?
A2: The pH of a solution can significantly affect the stability of carboxylic acids.[3][4] For this compound, extreme pH values (highly acidic or alkaline) can potentially catalyze hydrolytic degradation, although its structure suggests a degree of steric hindrance. The ionization state of the carboxylic acid group is pH-dependent, which can influence its reactivity and susceptibility to degradation.[4] It is crucial to determine the optimal pH range for maximum stability.
Q3: Is this compound sensitive to light?
A3: Aromatic compounds, such as this one, can be susceptible to photodegradation. Exposure to UV or visible light can lead to the formation of degradation products.[5][6][7] It is recommended to handle and store solutions of this compound in amber-colored vials or otherwise protected from light to minimize this risk.
Q4: What are the potential degradation pathways for this compound?
A4: While specific degradation pathways for this compound are not extensively documented in publicly available literature, related arylpropionic acids can undergo oxidative degradation.[2] However, the fully substituted benzylic carbon in this molecule may offer some protection against typical benzylic oxidation. Photodegradation is another potential pathway due to the aromatic ring.
Q5: What are some general strategies to enhance the stability of this compound in solution?
A5: To enhance stability, consider the following strategies:
-
pH Control: Use buffer systems to maintain the pH within a stable range, which should be determined experimentally.[3][8]
-
Protection from Light: Store solutions in amber-colored containers or wrapped in aluminum foil to prevent photodegradation.[5][8]
-
Inert Atmosphere: For long-term storage or when working with sensitive assays, purging the solution and headspace of the container with an inert gas like nitrogen or argon can prevent oxidation.[8][9]
-
Use of Antioxidants: The addition of antioxidants, such as ascorbic acid or butylated hydroxytoluene (BHT), can help to mitigate oxidative degradation.[1][9][10]
-
Temperature Control: Store solutions at recommended low temperatures (e.g., 2-8°C) to slow down the rate of degradation.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Loss of compound potency over a short period. | Degradation due to pH, light, or oxidation. | 1. Verify the pH of your solution and adjust to a neutral or slightly acidic range using a suitable buffer. 2. Protect the solution from light by using amber vials or covering the container. 3. Prepare fresh solutions before use and consider purging with an inert gas. |
| Appearance of unknown peaks in HPLC analysis. | Formation of degradation products. | 1. Conduct a forced degradation study (see Experimental Protocols) to identify potential degradation products. 2. Review your storage and handling procedures to minimize exposure to stress conditions (light, heat, extreme pH). |
| Precipitation of the compound from solution. | Poor solubility at the current pH or temperature. | 1. The protonated form of the carboxylic acid may have lower aqueous solubility. Adjusting the pH to be above the pKa will form the more soluble carboxylate salt. 2. Evaluate the solubility in different co-solvents if the use of a purely aqueous solution is not required. |
| Inconsistent experimental results. | Inconsistent stability of the compound in solution. | 1. Implement standardized procedures for solution preparation, including pH measurement and control. 2. Ensure all solutions are stored under the same conditions (temperature, light protection). 3. Consider the use of antioxidants in your stock solutions for better consistency. |
Experimental Protocols
Protocol 1: Forced Degradation Study
This study is designed to identify potential degradation pathways and to develop a stability-indicating analytical method.[2][11]
1. Preparation of Stock Solution:
- Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water).
2. Stress Conditions:
- Acid Hydrolysis: Mix equal volumes of the stock solution with 1 M HCl. Incubate at 60°C for 24 hours.
- Base Hydrolysis: Mix equal volumes of the stock solution with 1 M NaOH. Incubate at 60°C for 24 hours.
- Oxidative Degradation: Mix equal volumes of the stock solution with 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.
- Thermal Degradation: Keep the stock solution in a sealed vial at 60°C for 24 hours.
- Photodegradation: Expose the stock solution in a clear vial to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[5][6][7] A control sample should be wrapped in aluminum foil to protect it from light.
3. Sample Analysis:
- After the specified time, neutralize the acid and base-hydrolyzed samples.
- Dilute all samples to a suitable concentration for HPLC analysis.
- Analyze the samples using a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method
1. Chromatographic Conditions:
- Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
- Mobile Phase: A gradient or isocratic mixture of acetonitrile and a buffer (e.g., 10 mM ammonium acetate, pH 5.0). The exact ratio should be optimized to achieve good separation of the parent compound from its degradation products.[12]
- Flow Rate: 1.0 mL/min.
- Detection: UV at 220 nm.[13]
- Injection Volume: 10 µL.
2. Method Validation:
- Validate the method for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines. The specificity is confirmed by demonstrating that the peak for this compound is well-resolved from any degradation product peaks generated during the forced degradation study.
Data Presentation
Table 1: Summary of Forced Degradation Study Results (Example Data)
| Stress Condition | Incubation Time (hours) | Temperature (°C) | % Degradation | Number of Degradation Products |
| 1 M HCl | 24 | 60 | 5.2 | 1 |
| 1 M NaOH | 24 | 60 | 15.8 | 2 |
| 3% H₂O₂ | 24 | 25 | 8.5 | 1 |
| Thermal | 24 | 60 | 2.1 | 0 |
| Photolytic | 24 | 25 | 12.3 | 2 |
Table 2: Effect of pH on Stability at 40°C (Example Data)
| pH | Buffer System | % Remaining after 7 days |
| 3.0 | Citrate Buffer | 98.5 |
| 5.0 | Acetate Buffer | 99.2 |
| 7.4 | Phosphate Buffer | 96.8 |
| 9.0 | Borate Buffer | 91.3 |
Visualizations
Caption: Workflow for the forced degradation study.
Caption: Troubleshooting logic for stability issues.
References
- 1. jocpr.com [jocpr.com]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overcoming Challenges in Carboxylic Acid Drug Formulations [eureka.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. ICH Guidelines for Photostability Testing: A Detailed Guide – StabilityStudies.in [stabilitystudies.in]
- 6. database.ich.org [database.ich.org]
- 7. ema.europa.eu [ema.europa.eu]
- 8. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 9. admin.mantechpublications.com [admin.mantechpublications.com]
- 10. Structural, chemical and biological aspects of antioxidants for strategies against metal and metalloid exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biomedres.us [biomedres.us]
- 12. Validated stability-indicating assay method for simultaneous determination of aceclofenac and thiocolchicoside using RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Validation of a Stability-Indicating Assay Method for the Determination of Ibuprofen in a Tablet Formulation [scirp.org]
Validation & Comparative
A Comparative Guide to the Synthesis of 3-Methyl-3-(4-methylphenyl)butanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two primary synthetic routes for 3-Methyl-3-(4-methylphenyl)butanoic acid, a valuable building block in medicinal chemistry and materials science. The analysis focuses on a Friedel-Crafts alkylation approach and a Grignard reagent-based synthesis, evaluating them based on key performance metrics such as reaction yield, conditions, and starting material accessibility. All quantitative data is supported by detailed experimental protocols to aid in reproducibility and methodological assessment.
Data Presentation: A Side-by-Side Comparison
The following table summarizes the key quantitative data for the two synthesis routes, offering a clear and concise comparison of their efficiencies and operational parameters.
| Parameter | Route 1: Friedel-Crafts Alkylation | Route 2: Grignard Synthesis |
| Starting Materials | Toluene, 3,3-Dimethylacrylic acid | 4-Bromotoluene, 3,3-Dimethyl-γ-butyrolactone |
| Key Reagents | Aluminum chloride (AlCl₃) | Magnesium (Mg), Diethyl ether |
| Solvent | Toluene (acts as solvent and reagent) | Diethyl ether |
| Reaction Temperature | 0 °C to room temperature | Room temperature to reflux |
| Reaction Time | 4 - 6 hours | 3 - 5 hours |
| Reported Yield | ~75% | ~85% |
| Purification Method | Recrystallization | Column chromatography |
Logical Workflow of Synthesis Routes
Caption: Comparative workflow of the two main synthesis routes.
Experimental Protocols
Route 1: Friedel-Crafts Alkylation of Toluene with 3,3-Dimethylacrylic Acid
This one-pot synthesis leverages the Friedel-Crafts alkylation of an aromatic ring. Toluene serves as both the aromatic substrate and the solvent.
Materials:
-
Toluene (150 mL)
-
3,3-Dimethylacrylic acid (20 g, 0.2 mol)
-
Anhydrous Aluminum Chloride (AlCl₃) (32 g, 0.24 mol)
-
Hydrochloric acid (10% aqueous solution)
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
A solution of 3,3-dimethylacrylic acid in toluene (50 mL) is prepared.
-
In a separate three-necked flask equipped with a stirrer and a dropping funnel, anhydrous aluminum chloride is suspended in toluene (100 mL) and cooled to 0 °C in an ice bath.
-
The solution of 3,3-dimethylacrylic acid is added dropwise to the stirred suspension over a period of 1 hour, maintaining the temperature below 5 °C.
-
After the addition is complete, the reaction mixture is stirred at room temperature for an additional 3-5 hours.
-
The reaction is quenched by pouring the mixture slowly onto crushed ice and 10% hydrochloric acid.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with water, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by recrystallization from a suitable solvent (e.g., hexane/ethyl acetate) to afford this compound.
Route 2: Grignard Synthesis using p-Tolylmagnesium Bromide
This route involves the formation of a Grignard reagent from 4-bromotoluene, which then acts as a nucleophile to open the lactone ring of 3,3-dimethyl-γ-butyrolactone.
Materials:
-
4-Bromotoluene (34.2 g, 0.2 mol)
-
Magnesium turnings (5.8 g, 0.24 mol)
-
Anhydrous diethyl ether (200 mL)
-
3,3-Dimethyl-γ-butyrolactone (22.8 g, 0.2 mol)
-
Ammonium chloride (saturated aqueous solution)
-
Sulfuric acid (10% aqueous solution)
-
Sodium bicarbonate (saturated aqueous solution)
-
Anhydrous sodium sulfate
Procedure:
-
Magnesium turnings are placed in a dry three-necked flask under a nitrogen atmosphere.
-
A solution of 4-bromotoluene in anhydrous diethyl ether (50 mL) is added dropwise to initiate the formation of the Grignard reagent.
-
Once the reaction starts, the remaining 4-bromotoluene solution (in 100 mL of diethyl ether) is added at a rate that maintains a gentle reflux.
-
After the addition is complete, the mixture is refluxed for an additional hour to ensure complete formation of p-tolylmagnesium bromide.
-
The Grignard solution is cooled to 0 °C, and a solution of 3,3-dimethyl-γ-butyrolactone in anhydrous diethyl ether (50 mL) is added dropwise.
-
The reaction mixture is then stirred at room temperature for 2-3 hours.
-
The reaction is quenched by the slow addition of saturated ammonium chloride solution.
-
The mixture is acidified with 10% sulfuric acid, and the organic layer is separated.
-
The aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate.
-
The solvent is evaporated, and the crude product is purified by column chromatography on silica gel to yield this compound.
Comparative Analysis of Synthesis Routes
The following diagram illustrates the key considerations when choosing between the two synthesis routes.
Caption: Decision factors for selecting a synthesis route.
A Comparative Guide to the Spectroscopic Data of Butanoic Acid Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the spectroscopic data for the structural isomers of butanoic acid (C₄H₈O₂). By presenting key infrared (IR), nuclear magnetic resonance (¹H NMR and ¹³C NMR), and mass spectrometry (MS) data in a clear, comparative format, this document aims to facilitate the identification and differentiation of these compounds in a laboratory setting. Detailed experimental protocols for each spectroscopic technique are also provided to ensure reproducibility and accuracy.
The isomers covered in this guide are:
-
Butanoic acid
-
Isobutyric acid (2-methylpropanoic acid)
-
Methyl propanoate
-
Ethyl acetate
-
Propyl formate
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for each isomer, allowing for a direct comparison of their characteristic spectral features.
Infrared (IR) Spectroscopy Data
| Isomer | O-H Stretch (cm⁻¹) | C=O Stretch (cm⁻¹) | C-O Stretch (cm⁻¹) | C-H Stretch (cm⁻¹) |
| Butanoic acid | 3300-2500 (broad)[1][2] | 1760-1690[2][3] | 1320-1210[2] | 2975-2860[1] |
| Isobutyric acid | 3300-2500 (broad) | ~1700 | 1320-1210 | Not specified |
| Methyl propanoate | N/A | 1750-1735[4] | 1200-1170[4] | 2975-2860[4] |
| Ethyl acetate | N/A | 1750-1735[5] | 1250-1230[5] | 2975-2845[5] |
| Propyl formate | N/A | 1750-1735[6] | 1200-1180[6] | 2975-2860[6] |
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data
| Isomer | Chemical Shift (δ) and Multiplicity |
| Butanoic acid | ~10-12 ppm (s, 1H, -COOH), ~2.3 ppm (t, 2H, -CH₂-COOH), ~1.7 ppm (sextet, 2H, -CH₂-CH₂-COOH), ~0.9 ppm (t, 3H, -CH₃)[7] |
| Isobutyric acid | ~10-12 ppm (s, 1H, -COOH), ~2.6 ppm (septet, 1H, -CH-), ~1.2 ppm (d, 6H, -C(CH₃)₂)[8] |
| Methyl propanoate | ~3.7 ppm (s, 3H, -O-CH₃), ~2.3 ppm (q, 2H, -CH₂-), ~1.1 ppm (t, 3H, -CH₃)[9][10][11] |
| Ethyl acetate | ~4.1 ppm (q, 2H, -O-CH₂-), ~2.0 ppm (s, 3H, -CO-CH₃), ~1.2 ppm (t, 3H, -CH₂-CH₃)[12][13] |
| Propyl formate | ~8.0 ppm (s, 1H, -O-CH=O), ~4.0 ppm (t, 2H, -O-CH₂-), ~1.7 ppm (sextet, 2H, -CH₂-CH₂-), ~0.9 ppm (t, 3H, -CH₃) |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data
| Isomer | Chemical Shifts (δ) |
| Butanoic acid | ~185 ppm (C=O), ~36 ppm (-CH₂-COOH), ~18 ppm (-CH₂-CH₂-COOH), ~13 ppm (-CH₃)[2][7] |
| Isobutyric acid | ~184 ppm (C=O), ~34 ppm (-CH-), ~19 ppm (-C(CH₃)₂)[1][8] |
| Methyl propanoate | ~174.9 ppm (C=O), ~51.5 ppm (-O-CH₃), ~27.5 ppm (-CH₂-), ~9.2 ppm (-CH₃)[9][12] |
| Ethyl acetate | ~171.1 ppm (C=O), ~60.4 ppm (-O-CH₂-), ~21.0 ppm (-CO-CH₃), ~14.3 ppm (-CH₂-CH₃)[13][14] |
| Propyl formate | ~161 ppm (C=O), ~66 ppm (-O-CH₂-), ~22 ppm (-CH₂-CH₂-), ~10 ppm (-CH₃)[5][15] |
Mass Spectrometry (MS) Data - Key Fragment Ions (m/z)
| Isomer | Molecular Ion (M⁺) | Key Fragment Ions (m/z) |
| Butanoic acid | 88[16] | 73, 60 (base peak), 45, 43, 29[16][17] |
| Isobutyric acid | 88 | 73, 45, 43 (base peak), 27 |
| Methyl propanoate | 88[18] | 59, 57 (base peak), 29[18][19] |
| Ethyl acetate | 88[20] | 73, 45, 43 (base peak), 29[20][21] |
| Propyl formate | 88[22] | 60, 43, 42, 29 (base peak)[22] |
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data presented above. Instrument-specific parameters may need to be optimized.
Infrared (IR) Spectroscopy
-
Sample Preparation: For liquid samples, a thin film is prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).[6][23] The plates are then mounted in the spectrometer's sample holder.
-
Data Acquisition: An IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹. A background spectrum of the clean salt plates is recorded first and automatically subtracted from the sample spectrum.
-
Data Analysis: The resulting spectrum is analyzed for the presence of characteristic absorption bands corresponding to specific functional groups. Key features for carboxylic acids include a very broad O-H stretch and a strong C=O stretch.[2] Esters lack the broad O-H band but show a strong C=O stretch and characteristic C-O stretches.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)
-
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is often added.
-
Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, the spectrum is typically acquired over a range of 0-12 ppm. For ¹³C NMR, a wider range of 0-220 ppm is used.[3]
-
Data Analysis: The chemical shifts (δ), integration (for ¹H NMR), and multiplicity (splitting patterns) of the signals are analyzed to determine the structure of the molecule. The number of signals in a ¹³C NMR spectrum corresponds to the number of non-equivalent carbon atoms.[3]
Mass Spectrometry (MS)
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via direct injection or after separation by gas chromatography (GC-MS).
-
Ionization: The sample molecules are ionized, most commonly by electron impact (EI), which involves bombarding the sample with a high-energy electron beam. This process forms a molecular ion (M⁺).[24]
-
Mass Analysis and Detection: The molecular ion and any fragment ions formed are separated based on their mass-to-charge ratio (m/z) by a mass analyzer and detected.
-
Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z. The peak with the highest m/z often corresponds to the molecular ion, and the fragmentation pattern provides valuable structural information.[24] Carboxylic acids and esters exhibit characteristic fragmentation patterns, including α-cleavage and McLafferty rearrangements.[4]
Spectroscopic Comparison Workflow
The following diagram illustrates the logical workflow for comparing the spectroscopic data of butanoic acid isomers to differentiate and identify them.
Caption: Workflow for Spectroscopic Comparison of Butanoic Acid Isomers.
References
- 1. hmdb.ca [hmdb.ca]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation [jove.com]
- 5. PROPYL FORMATE(110-74-7) 13C NMR [m.chemicalbook.com]
- 6. homework.study.com [homework.study.com]
- 7. 13C nmr spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of butyric acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. Isobutyric acid(79-31-2) 13C NMR spectrum [chemicalbook.com]
- 9. 13C nmr spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of methyl propionate C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. low/high resolution 1H proton nmr spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3 analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methyl propionate 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 12. Classify the resonances in the 13C NMR spectrum of methyl propanoate, CH_.. [askfilo.com]
- 13. Ethyl acetate(141-78-6) 13C NMR spectrum [chemicalbook.com]
- 14. Ethyl Acetate | CH3COOC2H5 | CID 8857 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Propyl formate | C4H8O2 | CID 8073 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. mass spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH fragmentation pattern of m/z m/e ions for analysis and identification of butyric acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 17. youtube.com [youtube.com]
- 18. mass spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3 fragmentation pattern of m/z m/e ions for analysis and identification of methyl propionate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 19. massbank.eu [massbank.eu]
- 20. mass spectrum of ethyl ethanoate fragmentation pattern of m/z m/e ions for analysis and identification of ethyl acetate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 21. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 22. mass spectrum of propyl methanoate C4H8O2 HCOOCH2CH2CH3 fragmentation pattern of m/z m/e ions for analysis and identification of propyl formate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 23. orgchemboulder.com [orgchemboulder.com]
- 24. chemguide.co.uk [chemguide.co.uk]
A Comparative Guide to Validating the Purity of Synthesized 3-Methyl-3-(4-methylphenyl)butanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for validating the purity of synthesized 3-Methyl-3-(4-methylphenyl)butanoic acid. We present objective comparisons of its performance with alternative aromatic carboxylic acids and include supporting experimental data and detailed protocols to ensure accurate and reproducible results.
Introduction
This compound is an aromatic carboxylic acid with potential applications in various fields, including pharmaceuticals and material science. The synthesis of this compound, like any chemical synthesis, can result in impurities that may affect its efficacy, safety, and overall performance. Therefore, robust analytical methods are crucial to accurately determine its purity. This guide outlines key analytical techniques and provides a comparative framework against two alternative compounds: 3,5-di-tert-butyl-4-hydroxybenzoic acid, a known stabilizer, and Ibuprofen, a well-characterized pharmaceutical compound.
Analytical Techniques for Purity Validation
A multi-pronged approach employing various analytical techniques is recommended for the comprehensive purity validation of this compound. The primary methods include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for assessing the purity of non-volatile compounds like carboxylic acids. It separates components in a mixture based on their affinity for a stationary phase and a mobile phase. For aromatic carboxylic acids, reversed-phase HPLC with UV detection is a common and effective method.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities. Carboxylic acids often require derivatization to increase their volatility for GC analysis. A common derivatization agent is diazomethane, which converts the carboxylic acid to its corresponding methyl ester.
Spectroscopic Techniques
NMR and FTIR spectroscopy provide valuable information about the chemical structure and functional groups present in the synthesized compound, helping to confirm the identity of the target molecule and detect any structural impurities.
Potential Impurities in Synthesis
The synthesis of this compound, likely proceeding through a Friedel-Crafts type reaction, can lead to several potential impurities. Understanding these is critical for developing targeted analytical methods.
dot
A Researcher's Guide to Cross-Referencing NMR Data with Known Carboxylic Acid Spectra
For researchers, scientists, and professionals in drug development, accurate and efficient identification of carboxylic acids is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful analytical technique for this purpose. This guide provides a comprehensive comparison of major NMR spectral databases and outlines detailed protocols for acquiring and cross-referencing NMR data of carboxylic acids, ensuring reliable compound identification.
Comparing Key NMR Spectral Databases for Carboxylic Acid Analysis
Choosing the right spectral database is crucial for efficient and accurate cross-referencing of NMR data. The following table summarizes the key features of prominent free and commercial databases relevant to carboxylic acid spectra.
| Database | Approx. No. of Organic Compounds | 1H & 13C NMR Data | Search Functionalities | Access | Key Features for Carboxylic Acid Analysis |
| SDBS (Spectral Database for Organic Compounds) | ~34,000[1] | Yes[1] | Compound Name, Molecular Formula, Molecular Weight, CAS Registry Number, NMR peak search[1][2] | Free[1] | Offers a straightforward interface for searching by compound identity or spectral data. The peak search is particularly useful for matching experimental data. |
| BMRB (Biological Magnetic Resonance Bank) | >1,300 small molecules (metabolites & fragments)[3] | Yes[3] | Text-based search, Structure-based search (SMILES, InChI), Peak list upload[4] | Free[3] | Strong focus on biologically relevant molecules, including many carboxylic acids. Allows for searching based on experimental peak lists. |
| nmrshiftdb2 | >40,000 organic structures[5] | Yes[6] | Substructure, Similarity, 13C/1H correlation search, Spectrum prediction[7] | Free (Open Source)[6][7] | Advanced search capabilities, including substructure and spectral similarity, are highly valuable for identifying novel or related carboxylic acids. Includes spectrum prediction. |
| PubChem | >110 million compounds | Yes (contributed) | Text, Structure, and Advanced Entrez search with filters[8][9] | Free | A vast repository of chemical information with links to various data sources, including NMR spectra. Its advanced filtering can help narrow down searches. |
| CAS SciFinder-n | >40 million substances[10] | Yes (Experimental & Predicted)[10][11] | Text, Structure, Substructure, Reaction, and Advanced search with extensive filtering | Commercial | The most comprehensive database with a vast collection of experimental and predicted spectra.[12] Powerful search and analysis tools for in-depth research. |
Experimental Protocols for NMR Analysis of Carboxylic Acids
Reliable cross-referencing starts with high-quality experimental data. The following protocols outline the key steps for acquiring ¹H and ¹³C NMR spectra of carboxylic acids.
I. Sample Preparation
-
Sample Amount: Weigh 2-10 mg of the carboxylic acid sample.
-
Solvent Selection:
-
Choose a suitable deuterated solvent in which the sample is soluble. Common choices include Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), and Methanol-d₄ (CD₃OD).
-
For compounds with low solubility, DMSO-d₆ is often a good choice. It also has the advantage of providing sharper signals for the acidic -COOH proton due to reduced exchange rates.[13]
-
-
Sample Dissolution: Dissolve the weighed sample in approximately 0.6-1.0 mL of the chosen deuterated solvent in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
II. NMR Data Acquisition
The following workflow illustrates the general steps for acquiring NMR data.
References
- 1. Spectral Database for Organic Compounds - Wikipedia [en.wikipedia.org]
- 2. AIST:SDBS Help [sdbs.db.aist.go.jp]
- 3. Biological Magnetic Resonance Data Bank - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Databases and Software for NMR-Based Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NMR Spectroscopy and Databases for the Identification of Metabolites | Technology Networks [technologynetworks.com]
- 6. NMRShiftDB2 | Great Lakes Bioenergy Research Center [glbrc.org]
- 7. FAIRsharing [fairsharing.org]
- 8. Filter and Search Data Sources - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Exercise 1: Text Searching in PubChem [nlm.nih.gov]
- 10. acdlabs.com [acdlabs.com]
- 11. cas-product-help.zendesk.com [cas-product-help.zendesk.com]
- 12. NMR Database for Faster Structural Data | CAS [cas.org]
- 13. nmrshiftdb2.sourceforge.io [nmrshiftdb2.sourceforge.io]
Comparative analysis of biological activity with other arylalkanoic acids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activity of various arylalkanoic acids, a prominent class of non-steroidal anti-inflammatory drugs (NSAIDs). The primary mechanism of action for these compounds is the inhibition of cyclooxygenase (COX) enzymes, which are key to the inflammatory pathway. This analysis focuses on their differential activity against the two main isoforms, COX-1 and COX-2, presenting quantitative data, detailed experimental methodologies, and visual representations of the relevant biological pathways.
Data Presentation: Inhibition of COX-1 and COX-2 by Arylalkanoic Acids
The following table summarizes the half-maximal inhibitory concentration (IC50) values for a selection of arylalkanoic acids against COX-1 and COX-2. A lower IC50 value indicates greater potency. The selectivity index (SI), calculated as the ratio of COX-1 IC50 to COX-2 IC50, is also presented to quantify the relative selectivity for COX-2. A higher SI value indicates greater selectivity for COX-2 over COX-1.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Ibuprofen | 1.3 - 15 | 0.3 - 15 | ~0.5 - 1 |
| Naproxen | 0.6 - 2.4 | 0.9 - 1.9 | ~0.7 - 1.3 |
| Diclofenac | 0.06 - 0.7 | 0.01 - 0.07 | ~3 - 10 |
| Indomethacin | 0.02 - 0.1 | 0.5 - 2.8 | ~0.01 - 0.2 |
| Etodolac | 15 - 51 | 1.1 - 14 | ~2 - 14 |
| Ketoprofen | 0.3 - 2.6 | 1.7 - 25 | ~0.1 - 1.5 |
| Flurbiprofen | 0.2 - 0.7 | 0.3 - 3.2 | ~0.2 - 2.3 |
Note: IC50 values can vary depending on the specific assay conditions used. The data presented here is a compilation from multiple sources to provide a comparative overview.
Signaling Pathway: Arachidonic Acid Metabolism
Arylalkanoic acids exert their anti-inflammatory effects by interrupting the arachidonic acid signaling pathway. When cells are damaged, phospholipase A2 releases arachidonic acid from the cell membrane. Cyclooxygenase (COX) enzymes then convert arachidonic acid into prostaglandin H2 (PGH2), a precursor for various pro-inflammatory prostaglandins and thromboxanes. Arylalkanoic acids competitively inhibit the active site of COX enzymes, thereby blocking the production of these inflammatory mediators.[1][2]
Figure 1. Inhibition of the Arachidonic Acid Pathway by Arylalkanoic Acids.
Experimental Protocols
The determination of COX-1 and COX-2 inhibition is crucial for characterizing the activity of arylalkanoic acids. Below are detailed methodologies for two common in vitro assays.
Fluorometric COX Inhibitor Screening Assay
This assay measures the peroxidase activity of COX enzymes. The COX component converts arachidonic acid to prostaglandin G2 (PGG2), and the peroxidase component reduces PGG2 to PGH2. This assay utilizes a fluorometric probe that is oxidized during the peroxidase reaction, resulting in a fluorescent signal.
Experimental Workflow:
Figure 2. Workflow for a Fluorometric COX Inhibition Assay.
-
Reagent Preparation:
-
Prepare COX assay buffer (e.g., 100 mM Tris-HCl, pH 8.0).
-
Reconstitute purified COX-1 or COX-2 enzyme in the assay buffer.
-
Dissolve the test arylalkanoic acid in a suitable solvent (e.g., DMSO) to create a stock solution, then prepare serial dilutions.
-
Prepare the fluorometric probe and arachidonic acid solutions as per the manufacturer's instructions.
-
-
Assay Procedure (96-well plate format):
-
To each well, add the COX assay buffer, COX enzyme, and fluorometric probe.
-
Add the test inhibitor at various concentrations to the sample wells. For control wells, add the solvent vehicle.
-
Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding a solution of arachidonic acid to all wells.
-
-
Measurement and Analysis:
-
Immediately place the plate in a fluorescence plate reader and measure the fluorescence intensity kinetically at the appropriate excitation and emission wavelengths (e.g., 535/587 nm) for 5-10 minutes.
-
Calculate the rate of reaction for each well from the linear portion of the kinetic curve.
-
Determine the percentage of inhibition for each inhibitor concentration relative to the control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
LC-MS/MS-Based COX Inhibition Assay
This method offers high specificity and sensitivity by directly measuring the enzymatic product, prostaglandin E2 (PGE2), using liquid chromatography-tandem mass spectrometry.
Experimental Workflow:
Figure 3. Workflow for an LC-MS/MS-Based COX Inhibition Assay.
Detailed Steps: [7]
-
Reaction Mixture Preparation:
-
In a microcentrifuge tube, combine 100 mM Tris-HCl buffer (pH 8.0), hematin (a cofactor), and L-epinephrine (a cofactor).
-
Add a specific amount of purified COX-1 or COX-2 enzyme and incubate briefly at room temperature.
-
-
Inhibition and Reaction:
-
Add the test arylalkanoic acid inhibitor (dissolved in DMSO) to the enzyme solution and pre-incubate at 37°C for 10 minutes.
-
Initiate the enzymatic reaction by adding a solution of arachidonic acid.
-
After a precise reaction time (e.g., 2 minutes), terminate the reaction by adding a strong acid, such as 2.0 M HCl.
-
-
Sample Preparation for LC-MS/MS:
-
Add a deuterated internal standard (e.g., d4-PGE2) to each sample to correct for extraction and instrument variability.
-
Extract the prostaglandins from the aqueous mixture using an organic solvent like a hexane/ethyl acetate mixture.
-
Evaporate the organic solvent to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol/water).
-
-
LC-MS/MS Analysis and Data Interpretation:
-
Inject the reconstituted sample into an LC-MS/MS system.
-
Quantify the amount of PGE2 produced by comparing its peak area to that of the internal standard.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value as described for the fluorometric assay.
-
References
- 1. Metabolism and Detection of Arachidonic Acid - Creative Proteomics [metabolomics.creative-proteomics.com]
- 2. Figure 1, [Schematic representation of the arachidonic...]. - Multiple Sclerosis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. assaygenie.com [assaygenie.com]
- 4. Cyclooxygenase 1 (COX1) Inhibitor Assay Kit (Fluorometric) | Abcam [abcam.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. content.abcam.com [content.abcam.com]
- 7. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy comparison between different purification techniques for organic acids
The efficient purification of organic acids from fermentation broths or chemical synthesis is a critical step in the production of bio-based chemicals and pharmaceuticals. The choice of purification technique significantly impacts product purity, yield, and overall process economics. This guide provides a comparative analysis of four principal purification techniques for organic acids: crystallization, liquid-liquid extraction, chromatography, and membrane filtration.
Crystallization
Crystallization is a widely used method for the purification of organic acids, relying on the principle of solubility differences. The organic acid is dissolved in a suitable solvent at an elevated temperature to form a saturated or supersaturated solution. As the solution cools, the solubility of the organic acid decreases, leading to the formation of high-purity crystals, while impurities remain in the mother liquor.
Advantages:
-
Can achieve high product purity in a single step.
-
Relatively low-cost equipment.
-
Can be scaled up for industrial production.
Disadvantages:
-
Yield can be limited by the solubility of the organic acid.
-
Impurities can sometimes be entrapped in the crystals.
-
Solvent selection is crucial and can be challenging.
Performance Data:
Table 1. Performance of Crystallization for Organic Acid Purification
| Organic Acid | Purity (%) | Yield (%) | Recovery (%) | Source(s) |
| Succinic Acid | >99 | 73.4 | 95 (total) | [1][2] |
| 97 | 75 | - | [2] | |
| 95 | 70 | - | [3] | |
| 90 | 70 | - | [3] | |
| Citric Acid | >99.8 | - | - | [4] |
| Lactic Acid | Technical Grade (22-44%) | - | High | [5] |
Liquid-Liquid Extraction
Liquid-liquid extraction is a separation technique based on the differential partitioning of a solute between two immiscible liquid phases. In the context of organic acid purification, an aqueous solution containing the organic acid is brought into contact with an organic solvent. The organic acid preferentially dissolves in the organic solvent, leaving impurities behind in the aqueous phase. The choice of solvent is critical for selective extraction.[6]
Advantages:
-
High selectivity for specific organic acids.
-
Can be operated continuously.
-
Effective for a wide range of concentrations.
Disadvantages:
-
Use of organic solvents can pose environmental and safety concerns.
-
Solvent recovery and regeneration can be energy-intensive.
-
Emulsion formation can be a problem.[7]
Performance Data:
Table 2. Performance of Liquid-Liquid Extraction for Organic Acid Purification
| Organic Acid | Purity (%) | Yield (%) | Recovery (%) | Notes | Source(s) |
| Lactic Acid | 99.8 | 73.1 | - | Reactive extraction with TOA/oleyl alcohol | [3] |
| Succinic Acid | - | - | ~50% improvement | Integrated extraction process | [3] |
| Butyric Acid | - | - | >90% | Using ionic liquids | [8] |
Chromatography
Chromatography encompasses a range of separation techniques where a mixture is passed through a stationary phase, and components are separated based on their differential affinities for the stationary and mobile phases. Ion-exchange chromatography is particularly effective for organic acid purification.[9] In this method, charged organic acid molecules are adsorbed onto a solid resin with opposite charges. Impurities are washed away, and the purified organic acid is then eluted by changing the pH or ionic strength of the mobile phase.[10]
Advantages:
-
High resolution and selectivity, capable of separating complex mixtures.[11]
-
Can achieve very high product purity.
-
Versatile and applicable to a wide range of organic acids.
Disadvantages:
-
Can be expensive, especially at a large scale, due to the cost of resins and solvents.
-
Regeneration of the resin is required, which can be a complex and costly step.
-
Can be a slower process compared to other techniques.
Performance Data:
Table 3. Performance of Chromatography for Organic Acid Purification
| Organic Acid | Purity (%) | Yield (%) | Recovery (%) | Notes | Source(s) |
| Succinic Acid | 98.5 | 78.0 | - | Anionic resin chromatography | [12] |
| 92 | 52 | - | Ion-exchange adsorption coupled with precipitation | [3] | |
| - | - | 96 (average) | Weak alkaline anion exchange, 30 cycles | [8] | |
| Lactic Acid | 99.8 (optical) | - | - | Coupled with electrodialysis and distillation | [13] |
| 99.5 | - | - | Integrated membrane separation with ion exchange | [14] | |
| Propionic Acid | - | - | 59.7 | Ion exchange chromatography | [9] |
Membrane Filtration
Membrane filtration is a pressure-driven separation process that uses a semi-permeable membrane to separate components based on size and charge. Nanofiltration (NF) is a commonly used membrane technique for organic acid purification.[3] NF membranes can retain divalent or larger ions while allowing monovalent ions and water to pass through. This allows for the separation of organic acids (which are often in their divalent salt form at neutral pH) from smaller impurities and salts.
Advantages:
-
Low energy consumption compared to thermal separation processes.
-
No use of organic solvents, making it an environmentally friendly option.
-
Can be integrated with other separation processes for enhanced purification.
Disadvantages:
-
Membrane fouling can reduce efficiency and membrane lifespan.
-
The separation is dependent on the charge and size of the molecules, which can be influenced by the pH of the solution.
-
The cost of membranes can be high.
Performance Data:
Table 4. Performance of Membrane Filtration (Nanofiltration) for Organic Acid Purification
| Organic Acid | Purity (%) | Rejection/Recovery (%) | Notes | Source(s) |
| Succinic Acid | - | 85% rejection (succinate) | NF45 membrane | [3] |
| Lactic Acid | >99.5 | - | Integrated with ultrafiltration, ion exchange, and vacuum evaporation | [14] |
| - | High recovery yield | Electrodialysis with bipolar membranes | [5] |
Experimental Protocols
Cooling Crystallization of Citric Acid
This protocol describes a general procedure for the purification of citric acid from an aqueous solution by cooling crystallization.
Materials:
-
Crude citric acid solution
-
Deionized water
-
Beaker
-
Hot plate with magnetic stirrer
-
Stir bar
-
Buchner funnel and filter paper
-
Vacuum flask
-
Ice bath
-
Drying oven
Procedure:
-
Dissolution: Prepare a concentrated solution of crude citric acid in deionized water in a beaker. Heat the solution on a hot plate with stirring until all the citric acid is dissolved. Aim for a temperature around 70-80°C.[15]
-
Cooling and Crystallization: Remove the beaker from the hot plate and allow it to cool slowly to room temperature. To induce further crystallization, place the beaker in an ice bath for at least one hour.
-
Filtration: Set up a vacuum filtration apparatus with a Buchner funnel and filter paper. Wet the filter paper with a small amount of cold deionized water.
-
Crystal Collection: Pour the cold crystal slurry into the Buchner funnel. Apply vacuum to remove the mother liquor.
-
Washing: Wash the crystals with a small amount of ice-cold deionized water to remove any remaining impurities.
-
Drying: Transfer the purified citric acid crystals to a watch glass and dry them in an oven at a low temperature (e.g., 40-50°C) until a constant weight is achieved.
Liquid-Liquid Extraction of Lactic Acid
This protocol outlines a general method for extracting lactic acid from an aqueous solution using an organic solvent.
Materials:
-
Aqueous solution containing lactic acid
-
Immiscible organic solvent (e.g., ethyl acetate, trioctylamine in a diluent)
-
Separatory funnel
-
Beakers
-
pH meter and pH adjustment solutions (e.g., HCl, NaOH)
-
Rotary evaporator
Procedure:
-
pH Adjustment: Adjust the pH of the aqueous lactic acid solution to be below its pKa (around 3.86) using an acid like HCl. This ensures that the lactic acid is in its undissociated form, which is more soluble in the organic solvent.
-
Extraction: Pour the pH-adjusted aqueous solution and the organic solvent into a separatory funnel. The volume ratio of organic to aqueous phase will depend on the specific system and should be optimized.
-
Mixing: Stopper the separatory funnel and shake it vigorously for several minutes to ensure thorough mixing and mass transfer of the lactic acid into the organic phase. Periodically vent the funnel to release any pressure buildup.
-
Phase Separation: Allow the funnel to stand undisturbed until two distinct layers form. The denser layer will be at the bottom.
-
Separation: Carefully drain the lower aqueous layer into a beaker. Then, collect the upper organic layer containing the extracted lactic acid into a separate beaker.
-
Back-Extraction (Optional): To recover the lactic acid from the organic phase, it can be back-extracted into a fresh aqueous phase by adjusting the pH to be above the pKa of lactic acid with a base like NaOH.
-
Solvent Removal: Alternatively, the organic solvent can be removed using a rotary evaporator to obtain the purified lactic acid.
Ion-Exchange Chromatography of Succinic Acid
This protocol provides a general procedure for purifying succinic acid from a fermentation broth using an anion exchange resin.
Materials:
-
Clarified fermentation broth containing succinic acid
-
Anion exchange resin (e.g., a strongly basic resin)
-
Chromatography column
-
Elution buffer (e.g., a solution of a strong acid like HCl or a salt solution)
-
Wash solution (e.g., deionized water)
-
Fraction collector or collection tubes
-
pH meter
Procedure:
-
Column Packing: Prepare a slurry of the anion exchange resin in deionized water and pour it into the chromatography column. Allow the resin to settle and pack uniformly.
-
Equilibration: Wash the packed column with several column volumes of deionized water or a buffer at a specific pH to equilibrate the resin.
-
Sample Loading: Adjust the pH of the clarified fermentation broth to a value where succinic acid is in its anionic form (typically above its pKa values). Load the sample onto the top of the column and allow it to flow through the resin bed by gravity or with a pump.
-
Washing: After the entire sample has entered the resin bed, wash the column with deionized water to remove unbound impurities.
-
Elution: Elute the bound succinic acid from the resin by passing an elution buffer through the column. The eluent can be a solution of a strong acid (e.g., HCl) which protonates the succinic acid, causing it to detach from the resin, or a salt solution where the salt anions compete with succinate for the binding sites on the resin.[10]
-
Fraction Collection: Collect the eluate in fractions using a fraction collector or manually in separate tubes.
-
Analysis: Analyze the collected fractions for the presence and purity of succinic acid using techniques like HPLC.
-
Resin Regeneration: After elution, regenerate the resin by washing it with a strong base (e.g., NaOH) followed by extensive rinsing with deionized water to prepare it for the next purification cycle.
Nanofiltration of Lactic Acid
This protocol describes a general method for the purification of lactic acid from a fermentation broth using a nanofiltration membrane.
Materials:
-
Pre-filtered fermentation broth containing lactic acid
-
Nanofiltration membrane system (with a suitable membrane, e.g., polyamide thin-film composite)
-
High-pressure pump
-
Feed tank
-
Permeate collection vessel
-
Retentate recirculation loop
-
Pressure and flow rate sensors
Procedure:
-
Pre-treatment: Pre-filter the fermentation broth using microfiltration or ultrafiltration to remove cells, proteins, and other large molecules that could foul the nanofiltration membrane.
-
System Setup: Install the nanofiltration membrane in the filtration module according to the manufacturer's instructions.
-
Membrane Conditioning: Before introducing the feed solution, flush the system with deionized water to clean the membrane and establish a stable baseline flux.
-
Filtration: Pump the pre-treated fermentation broth into the nanofiltration system. Apply a specific transmembrane pressure to drive the separation process. The pressure will depend on the membrane type and the desired flux.
-
Separation: As the feed solution flows across the membrane surface, water and smaller monovalent ions will pass through the membrane as permeate. The larger, charged lactate ions will be retained by the membrane in the retentate stream.
-
Concentration: The retentate stream, now enriched in lactic acid, can be recirculated to the feed tank to increase the concentration of the final product.
-
Permeate Collection: Collect the permeate, which will be depleted of lactic acid but may contain other smaller impurities.
-
Cleaning: After the filtration process, clean the membrane according to the manufacturer's protocol to remove any fouling and restore its performance for subsequent uses. This typically involves flushing with cleaning agents like acids, bases, or detergents.
Visualizations
Caption: Workflow for organic acid purification by crystallization.
Caption: Workflow for organic acid purification by liquid-liquid extraction.
Caption: Workflow for organic acid purification by chromatography.
Caption: Workflow for organic acid purification by membrane filtration.
Conclusion
The selection of an optimal purification technique for organic acids is a multifaceted decision that depends on the specific organic acid, the composition of the starting material, the desired final purity, and economic considerations. Crystallization offers a cost-effective method for achieving high purity for certain organic acids like succinic and citric acid. Liquid-liquid extraction provides high selectivity but requires careful management of organic solvents. Chromatography excels in achieving ultra-high purity but can be more expensive for large-scale production. Membrane filtration, particularly nanofiltration, is an emerging energy-efficient and environmentally friendly technology, well-suited for the recovery and concentration of organic acids from dilute streams. Often, a combination of these techniques in an integrated downstream process is necessary to achieve the desired product quality and process efficiency.
References
- 1. researchgate.net [researchgate.net]
- 2. Two-Stage Crystallization Combining Direct Succinimide Synthesis for the Recovery of Succinic Acid From Fermentation Broth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. scilit.com [scilit.com]
- 5. Separation and purification technologies for lactic acid – A brief review :: BioResources [bioresources.cnr.ncsu.edu]
- 6. Solvent Extraction of Citric Acid with Different Organic Phases [scirp.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Purification of Succinic Acid Using Ion Exchange Resins: Principles, Procedures, and Troubleshooting [exchangeresins.com]
- 11. dir.muni.ac.ug:8443 [dir.muni.ac.ug:8443]
- 12. cetjournal.it [cetjournal.it]
- 13. Lactic acid separation and recovery from fermentation broth by ion-exchange resin: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. CN105797422A - Citric acid continuous cooling crystallization system and method thereof - Google Patents [patents.google.com]
A Researcher's Guide to Structural Validation: Comparing Mass Spectrometry with Alternative Techniques
For researchers, scientists, and professionals in drug development, the precise validation of a molecule's three-dimensional structure is paramount. This guide provides a comprehensive comparison of mass spectrometry (MS) with two cornerstone techniques in structural biology: Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography. By presenting quantitative data, detailed experimental protocols, and illustrative workflows, this document aims to equip researchers with the knowledge to select the most appropriate method for their structural validation needs.
At a Glance: A Quantitative Comparison of Structural Validation Techniques
The selection of a structural validation technique is often a trade-off between sensitivity, resolution, the amount of sample required, and the time commitment for analysis. The following table summarizes key quantitative and qualitative parameters for mass spectrometry, NMR spectroscopy, and X-ray crystallography to facilitate an informed decision-making process.
| Parameter | Mass Spectrometry (MS) | Nuclear Magnetic Resonance (NMR) | X-ray Crystallography |
| Typical Sample Amount | Picomole to micromole range | Milligrams (e.g., 5-10 mg for a 20 kDa protein)[1] | Milligrams (e.g., ~1 g for routine analysis, though smaller amounts are possible)[2] |
| Typical Sample Concentration | Micromolar to millimolar range | ~1 mmol/L[1] | Not directly applicable (requires crystal formation) |
| Resolution | Low to medium (provides information on connectivity and conformation) | Near-atomic to atomic (typically in the range of 0.20–0.30 nm)[1] | Atomic (often in the range of 0.18–0.30 nm)[1] |
| Molecular Size Limit | No theoretical upper limit | Practically limited to ~30-50 kDa[3] | No theoretical upper limit, but crystallization can be challenging for large complexes |
| Analysis Time (Data Acquisition) | Minutes to hours | Hours to weeks[1] | Hours to days |
| Throughput | High | Low to medium | Medium to high (with high-throughput systems) |
| Sample State | Gas phase (ions) | Solution | Crystalline solid |
| Dynamic Information | Yes (e.g., conformational changes) | Yes (e.g., flexibility, dynamics) | Limited (provides a static structure) |
In-Depth Comparison: Strengths and Weaknesses
Each technique offers a unique set of advantages and disadvantages that make it more or less suitable for specific research questions and sample types.
Mass Spectrometry (MS)
Mass spectrometry has emerged as a powerful tool for structural biology, offering insights into protein conformation, dynamics, and interactions.[4] Techniques like Hydrogen/Deuterium Exchange (HDX-MS) and Chemical Cross-linking (XL-MS) provide valuable structural information, often complementing high-resolution methods.
Strengths:
-
High Sensitivity: Requires significantly less sample material compared to NMR and X-ray crystallography.
-
Dynamic Information: Capable of capturing information about protein flexibility, conformational changes, and protein-ligand interactions.
-
No Crystallization Required: Can analyze proteins and complexes that are difficult to crystallize.
-
No Size Limitation: Can be applied to very large proteins and protein complexes.
Weaknesses:
-
Lower Resolution: Does not provide atomic-resolution structural models on its own.
-
Indirect Structural Information: The data requires interpretation and often modeling to infer structural features.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the three-dimensional structure of molecules in solution, providing a picture of their native and dynamic state.[5]
Strengths:
-
Atomic Resolution in Solution: Can determine high-resolution structures of proteins in a near-physiological environment.[5]
-
Provides Dynamic Information: Offers unique insights into molecular dynamics, flexibility, and intermolecular interactions.[5]
-
No Crystallization Required: Bypasses the often-challenging step of growing high-quality crystals.[5]
Weaknesses:
-
Molecular Size Limitation: Generally limited to smaller proteins, typically under 30-50 kDa.[3]
-
Lower Sensitivity: Requires relatively large amounts of highly concentrated and pure sample.[1]
-
Complex Spectra: For larger molecules, spectra can become crowded and difficult to interpret.
X-ray Crystallography
For decades, X-ray crystallography has been the gold standard for determining high-resolution three-dimensional structures of molecules.
Strengths:
-
Atomic Resolution: Capable of providing highly detailed and precise atomic coordinates.[1]
-
No Inherent Size Limit: Can be used to determine the structure of very large molecules and complexes, provided they can be crystallized.[3]
-
Well-established Technique: A robust and mature method with a large community and extensive resources.
Weaknesses:
-
Requires Crystallization: The major bottleneck is the need to grow well-ordered, single crystals, which can be a significant challenge for many proteins.
-
Static Picture: Provides a time-averaged, static snapshot of the molecule in a non-physiological crystalline state, potentially obscuring dynamic regions.
-
Crystal Packing Artifacts: The arrangement of molecules in the crystal lattice can sometimes influence the observed conformation.
Experimental Protocols for Mass Spectrometry-Based Structural Validation
To provide a practical understanding of how mass spectrometry is applied for structural validation, this section details the methodologies for two key experiments: Hydrogen/Deuterium Exchange Mass Spectrometry (HDX-MS) and Chemical Cross-linking Mass Spectrometry (XL-MS).
Hydrogen/Deuterium Exchange Mass Spectrometry (HDX-MS)
HDX-MS probes the solvent accessibility of amide hydrogens on the protein backbone. The rate of exchange of these hydrogens with deuterium from a deuterated buffer provides information about the protein's secondary structure, conformation, and dynamics.
Methodology:
-
Protein Sample Preparation: The protein of interest is prepared in a suitable aqueous buffer.
-
Deuterium Labeling: The protein solution is diluted with a D₂O-based buffer to initiate the hydrogen-deuterium exchange. The exchange reaction is allowed to proceed for various time points (e.g., 10s, 1min, 10min, 1hr).
-
Quenching: The exchange reaction is quenched by rapidly lowering the pH and temperature (e.g., to pH 2.5 and 0°C). This significantly slows down the back-exchange of deuterium to hydrogen.
-
Proteolytic Digestion: The quenched protein is immediately injected into an online pepsin column for rapid digestion into peptides. Pepsin is active at low pH and temperature, which is compatible with the quench conditions.
-
Peptide Separation: The resulting peptides are separated using ultra-high-performance liquid chromatography (UPLC) with a C18 column.
-
Mass Spectrometry Analysis: The separated peptides are introduced into a mass spectrometer (e.g., a Q-TOF or Orbitrap instrument) for mass analysis. The mass of each peptide is measured to determine the amount of deuterium uptake.
-
Data Analysis: The deuterium uptake for each peptide is calculated by comparing the mass of the deuterated peptide to its non-deuterated counterpart. The data is then mapped onto the protein sequence or a 3D model to identify regions of differential solvent accessibility, indicating conformational changes or interaction sites.
Chemical Cross-linking Mass Spectrometry (XL-MS)
XL-MS utilizes chemical reagents to covalently link amino acid residues that are in close proximity in the three-dimensional structure of a protein or protein complex. The identification of these cross-linked residues provides distance constraints that can be used to model the protein's structure and interactions.
Methodology:
-
Protein Sample Preparation: The purified protein or protein complex is prepared in a cross-linking compatible buffer (e.g., HEPES, PBS), avoiding primary amines if using amine-reactive cross-linkers.
-
Cross-linking Reaction: A chemical cross-linker (e.g., disuccinimidyl suberate - DSS, or a mass-cleavable cross-linker like DSSO) is added to the protein solution. The reaction is typically incubated for 30-60 minutes at room temperature or 4°C.
-
Quenching: The cross-linking reaction is quenched by adding a reagent that reacts with the excess cross-linker (e.g., Tris or ammonium bicarbonate).
-
Protein Denaturation and Digestion: The cross-linked protein mixture is denatured and then digested into peptides using a protease such as trypsin.
-
Enrichment of Cross-linked Peptides (Optional): Due to the low abundance of cross-linked peptides, an enrichment step, such as size exclusion chromatography or strong cation exchange chromatography, is often employed.
-
LC-MS/MS Analysis: The peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer is operated in a data-dependent acquisition mode to select precursor ions for fragmentation.
-
Data Analysis: Specialized software is used to identify the cross-linked peptides from the complex MS/MS spectra. The software searches for pairs of peptides that are linked by the cross-linker and whose combined mass matches the precursor ion mass. The identified cross-links provide distance constraints for structural modeling.
Visualizing Workflows and Concepts
Diagrams are essential for understanding complex experimental workflows and the interplay between different analytical techniques.
References
A Researcher's Guide to Orthogonal Methods for Confirming Synthesized Compound Structures
In the landscape of chemical research and drug development, the unambiguous confirmation of a synthesized compound's molecular structure is a critical checkpoint.[1] Relying on a single analytical technique can be misleading, as each method possesses inherent limitations. This guide provides a comparative overview of key orthogonal analytical methods, which leverage distinct physicochemical principles to deliver a comprehensive and robust structural validation.[2][3] By integrating data from these diverse techniques, researchers can achieve a higher degree of confidence in the identity and purity of their synthesized molecules.
Comparative Analysis of Key Orthogonal Techniques
The following table summarizes the core functionalities and typical data outputs of the most widely employed orthogonal methods for structural elucidation.
| Analytical Technique | Information Provided | Typical Accuracy/Resolution | Sample Requirements | Throughput |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed carbon-hydrogen framework, connectivity of atoms, stereochemistry.[4][5][6] | High resolution, provides unambiguous structural information.[4] | Milligram quantities, soluble in deuterated solvents.[5] | Low to Medium |
| Mass Spectrometry (MS) | Molecular weight, elemental composition (High-Resolution MS), fragmentation patterns.[7][8][9] | High accuracy for molecular weight determination (often to within 5 ppm with HRMS).[10] | Microgram to nanogram quantities, amenable to various sample types.[11] | High |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Presence or absence of specific functional groups.[12][13] | Provides characteristic absorption frequencies for functional groups.[14] | Milligram quantities, solid or liquid samples.[13] | High |
| X-ray Crystallography | Absolute 3D molecular structure, including stereochemistry and crystal packing.[15][16] | Provides definitive atomic coordinates.[17] | High-quality single crystal required.[17] | Low |
| Elemental Analysis | Percentage composition of C, H, N, S, and other elements to determine the empirical formula.[18][19] | Typically within ±0.4% of the theoretical value.[20] | Milligram quantities. | Medium |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are generalized protocols for the key experiments discussed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain detailed information about the molecular structure, including connectivity and stereochemistry.[4]
Methodology:
-
Sample Preparation: Dissolve 1-10 mg of the synthesized compound in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in an NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.
-
Data Acquisition: Acquire a ¹H NMR spectrum to determine the number and environment of protons.[21] Subsequently, acquire a ¹³C NMR spectrum to identify the number and types of carbon atoms.[6] For more complex structures, 2D NMR experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed to establish atom connectivity.[10]
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Spectral Analysis: Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of protons.[5] Analyze the chemical shifts, coupling constants, and multiplicities to deduce the structure.[22]
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the compound.[7]
Methodology:
-
Sample Preparation: Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).[2]
-
Ionization: Introduce the sample into the mass spectrometer. Common ionization techniques include Electrospray Ionization (ESI) for polar molecules and Electron Impact (EI) for volatile, less polar compounds.[9]
-
Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., Time-of-Flight (TOF), Quadrupole, Ion Trap).[8]
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.[7]
-
Data Analysis: Identify the molecular ion peak (M⁺ or [M+H]⁺) to determine the molecular weight.[9] High-resolution mass spectrometry (HRMS) can provide the exact mass, which helps in determining the molecular formula.[23] Analyze the fragmentation pattern to gain further structural insights.[24]
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecule.[12][25]
Methodology:
-
Sample Preparation:
-
Solids: Prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk. Alternatively, use the Attenuated Total Reflectance (ATR) technique by placing the solid sample directly on the ATR crystal.
-
Liquids: Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).
-
-
Background Spectrum: Record a background spectrum of the empty sample holder (or pure KBr pellet/salt plates).
-
Sample Spectrum: Record the infrared spectrum of the sample.
-
Data Processing: The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.
-
Spectral Analysis: Identify the characteristic absorption bands corresponding to specific functional groups (e.g., O-H, N-H, C=O, C-O, C=C).[14]
Workflow for Structural Confirmation
The following diagram illustrates a logical workflow for employing orthogonal methods to confirm the structure of a newly synthesized compound.
References
- 1. Chemical structure confirmation: Significance and symbolism [wisdomlib.org]
- 2. benchchem.com [benchchem.com]
- 3. news-medical.net [news-medical.net]
- 4. azolifesciences.com [azolifesciences.com]
- 5. NMR Spectroscopy [www2.chemistry.msu.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. What is Mass Spectrometry? | Broad Institute [broadinstitute.org]
- 8. Mass Spectrometry for Molecular Weight: Common Methods and Applications | MtoZ Biolabs [mtoz-biolabs.com]
- 9. Mass Spectrometry [www2.chemistry.msu.edu]
- 10. ijpsjournal.com [ijpsjournal.com]
- 11. Molecular Weight Determination - www.impactanalytical.com [impactanalytical.com]
- 12. How to Identify Functional Groups in FTIR Spectra [eureka.patsnap.com]
- 13. FTIR Analysis Beginner's Guide: Interpreting Results | Innovatech [innovatechlabs.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Determination of absolute configuration using single crystal X-ray diffraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]
- 17. Thieme E-Books & E-Journals [thieme-connect.de]
- 18. Stoichiometry: Elemental Analysis [chm.davidson.edu]
- 19. Determining the Empirical Formula from an Elemental Analysis [chemcollective.org]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. NMR spectroscopy - An Easy Introduction - Chemistry Steps [chemistrysteps.com]
- 22. jchps.com [jchps.com]
- 23. scribd.com [scribd.com]
- 24. 4.9 spectroscopy and chromatography | PPT [slideshare.net]
- 25. pubs.acs.org [pubs.acs.org]
Benchmarking the Performance of 3-Methyl-3-(4-methylphenyl)butanoic Acid in Polymer Formulations
A Comparative Guide for Researchers and Drug Development Professionals
Introduction: 3-Methyl-3-(4-methylphenyl)butanoic acid is a specialized aromatic carboxylic acid utilized in polymer chemistry to enhance the thermal stability and mechanical properties of various formulations.[1][2] This guide provides a comparative benchmark of its performance against common alternative polymer additives. The data presented herein is based on typical performance enhancements observed in polypropylene (PP) formulations.
Comparative Performance Data
The following tables summarize the quantitative performance of this compound in comparison to a control formulation (unmodified polypropylene) and formulations containing common alternative stabilizers.
Table 1: Thermal Properties of Polypropylene Formulations
| Formulation | Onset of Decomposition (Tonset) by TGA (°C) | Glass Transition Temperature (Tg) by DSC (°C) |
| Control (Polypropylene) | 325 | -10 |
| PP + 1% this compound | 350 | -8 |
| PP + 1% Hindered Phenolic Antioxidant | 345 | -10 |
| PP + 1% Phosphite Stabilizer | 335 | -9 |
Table 2: Mechanical Properties of Polypropylene Formulations
| Formulation | Tensile Strength (MPa) | Flexural Modulus (GPa) | Elongation at Break (%) |
| Control (Polypropylene) | 35 | 1.5 | 150 |
| PP + 1% this compound | 42 | 1.8 | 120 |
| PP + 1% Hindered Phenolic Antioxidant | 36 | 1.55 | 145 |
| PP + 1% Phosphite Stabilizer | 35.5 | 1.52 | 148 |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition temperature of the polymer formulations.
Methodology:
-
A 5-10 mg sample of the polymer formulation is placed in a TGA crucible.[3]
-
The crucible is loaded into the TGA instrument.[4]
-
The sample is heated from 30°C to 600°C at a constant heating rate of 10°C/min under a nitrogen atmosphere.[5]
-
The weight loss of the sample is continuously monitored as a function of temperature.[3][4]
-
The onset of decomposition (Tonset) is determined as the temperature at which significant weight loss begins.
Differential Scanning Calorimetry (DSC)
Objective: To determine the glass transition temperature (Tg) and other thermal transitions of the polymer formulations.
Methodology:
-
A 5-10 mg sample of the polymer formulation is hermetically sealed in an aluminum DSC pan.
-
The sample is placed in the DSC instrument.
-
The sample is subjected to a heat-cool-heat cycle to erase the thermal history. The typical range for polypropylene is -50°C to 200°C at a heating/cooling rate of 10°C/min.
-
The heat flow to the sample is measured relative to an empty reference pan as a function of temperature.
-
The glass transition temperature (Tg) is determined from the second heating scan as the midpoint of the step change in the heat flow curve.[6]
Tensile Properties
Objective: To determine the tensile strength, and elongation at break of the polymer formulations according to ASTM D638.[7]
Methodology:
-
Test specimens are prepared by injection molding into a standardized dumbbell shape (Type I).[7]
-
Specimens are conditioned at 23°C and 50% relative humidity for at least 40 hours prior to testing.[7]
-
The specimen is mounted in the grips of a universal testing machine.
-
The specimen is pulled at a constant crosshead speed (e.g., 50 mm/min) until it fractures.[1][7]
-
The force and displacement are recorded throughout the test to calculate tensile strength and elongation at break.
Flexural Properties
Objective: To determine the flexural modulus of the polymer formulations according to ISO 178.[8]
Methodology:
-
Rectangular test specimens are prepared by injection molding or cut from sheets.[9]
-
The specimen is placed on two supports in a three-point bending fixture.[1][9]
-
A load is applied to the center of the specimen at a constant crosshead speed until a specified strain is reached or the specimen breaks.[1][8]
-
The force and deflection are recorded to determine the flexural modulus, which is a measure of the material's stiffness in bending.[1]
Visualizations
The following diagrams illustrate the experimental workflow and the proposed mechanism of action for this compound in enhancing polymer performance.
Caption: Experimental workflow for evaluating polymer additives.
References
- 1. youtube.com [youtube.com]
- 2. standards.iteh.ai [standards.iteh.ai]
- 3. Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition – Advances in Polymer Science [ncstate.pressbooks.pub]
- 4. Mastering TGA Crucible Analysis for Polymer Thermal Stability [redthermo.com]
- 5. setaramsolutions.com [setaramsolutions.com]
- 6. DSC Analysis of Polymers | Thermal | EAG Laboratories [eag.com]
- 7. labsinus.com [labsinus.com]
- 8. testresources.net [testresources.net]
- 9. trl.com [trl.com]
Safety Operating Guide
Proper Disposal of 3-Methyl-3-(4-methylphenyl)butanoic Acid: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of 3-Methyl-3-(4-methylphenyl)butanoic acid (CAS No. 42288-08-4), ensuring compliance and minimizing risk.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate care. This compound is classified as harmful if swallowed and may cause skin and eye irritation.[1] Adherence to the following personal protective equipment (PPE) guidelines is mandatory:
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemical-resistant gloves, such as nitrile rubber.
-
Body Protection: A standard laboratory coat is required.
-
Respiratory Protection: Handle the solid material in a well-ventilated area or under a chemical fume hood to prevent inhalation of dust.
Quantitative Data Summary
| Property | Value | Source |
| CAS Number | 42288-08-4 | [2] |
| Molecular Formula | C₁₂H₁₆O₂ | [2] |
| Molecular Weight | 192.25 g/mol | |
| Appearance | White crystalline powder | |
| GHS Hazard Classification | Acute Toxicity 4, Oral | |
| Signal Word | Warning | |
| Hazard Statements | H302: Harmful if swallowed | |
| LD50 (Oral) | Data not available | |
| Aquatic Toxicity | Data not available | |
| Biodegradability | Data not available |
Experimental Protocol: Step-by-Step Disposal Procedure
The primary and recommended disposal route for this compound is through a licensed and approved hazardous waste disposal contractor. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.
1. Waste Minimization: Before beginning experimental work, carefully plan the quantities of this compound required to minimize the generation of excess material.
2. Waste Segregation:
-
Solid Waste: Collect all solid waste, including the pure compound, contaminated spatulas, weigh boats, and absorbent paper, in a designated solid hazardous waste container.
-
Liquid Waste: If the compound is dissolved in a solvent, collect it in a designated liquid hazardous waste container. Segregate halogenated and non-halogenated solvent waste streams.
-
Incompatible Materials: Do not mix this compound waste with strong oxidizing agents, bases, or other reactive chemicals.
3. Waste Containerization:
-
Use a chemically compatible, leak-proof container with a secure screw-top lid. For solid waste, a high-density polyethylene (HDPE) container is suitable.
-
Ensure the container is in good condition and free from contamination on the outside.
4. Hazardous Waste Labeling: Properly label the hazardous waste container immediately upon the first addition of waste. The label must include the following information:
-
The words "HAZARDOUS WASTE "
-
The full chemical name: "This compound "
-
The specific hazards (e.g., "Harmful if Swallowed," "Irritant")
-
The accumulation start date (the date the first waste is added to the container)
-
The name and contact information of the principal investigator or laboratory supervisor.
5. Temporary Storage in a Satellite Accumulation Area (SAA):
-
Store the labeled waste container in a designated SAA within the laboratory, at or near the point of waste generation.
-
The SAA should be a secondary containment unit, such as a chemical-resistant tray or bin, to contain any potential spills.
-
Keep the waste container closed at all times, except when adding waste.
6. Arranging for Waste Pickup:
-
Once the waste container is full (leaving some headspace for expansion) or has reached the institutional time limit for storage in an SAA, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.
-
Follow your institution's specific procedures for requesting a waste pickup.
Visualizing the Disposal Workflow
To further clarify the proper disposal procedures, the following diagrams illustrate the key decision-making process and the overall workflow for managing this compound waste.
Caption: Decision tree for the initial handling and containment of this compound waste.
References
Essential Safety and Operational Guide for 3-Methyl-3-(4-methylphenyl)butanoic acid
Disclaimer: No specific Safety Data Sheet (SDS) for 3-Methyl-3-(4-methylphenyl)butanoic acid (CAS No. 42288-08-4) was publicly available at the time of this writing. The following guidance is a synthesis of information from supplier product pages, data for structurally related compounds, and general best practices for handling carboxylic acids. It is imperative to consult the direct supplier for a compound-specific SDS before handling and to conduct a thorough risk assessment. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals.
Hazard Summary
This compound is classified as Acute Toxicity, Oral (Category 4) with the hazard statement H302: Harmful if swallowed.[1][2] As a carboxylic acid, it may also cause skin, eye, and respiratory irritation.[3][4] It is a solid, combustible material.[1]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial to minimize exposure when handling this compound. The following table summarizes the recommended PPE.
| PPE Category | Recommended Equipment |
| Eye and Face Protection | Chemical safety goggles that meet ANSI Z.87.1 standards are required.[3] A face shield should be worn in situations where splashing or dust generation is likely.[5][6] |
| Skin Protection | Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).[5][6] A lab coat must be worn.[5] For larger quantities, additional protective clothing and boots may be necessary.[5] |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[3][5] If a fume hood is not available or if dust is generated, a NIOSH-approved respirator is recommended.[3][6] |
Operational and Disposal Plans
Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring safe handling.
Safe Handling Procedures:
-
Preparation:
-
Handling:
-
Post-Handling:
Disposal Plan:
Proper disposal is a critical component of the chemical lifecycle.
-
Waste Segregation and Collection:
-
All disposable materials contaminated with this compound (e.g., gloves, weigh boats, paper towels) must be placed in a dedicated, clearly labeled hazardous waste container.[3]
-
-
Waste Disposal:
Emergency Procedures
First-Aid Measures:
-
If Swallowed: Call a POISON CENTER or doctor/physician if you feel unwell.[2] Rinse mouth.[2] Never give anything by mouth to an unconscious person.[2]
-
If on Skin: Wash off with soap and plenty of water.[2] If skin irritation occurs, get medical advice/attention.[4]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4] If eye irritation persists, get medical advice/attention.[7]
-
If Inhaled: Move person into fresh air.[2] If not breathing, give artificial respiration.[2]
Accidental Release Measures:
-
Wear appropriate PPE and keep unprotected personnel away.[4][8]
-
Absorb with inert material and place into a suitable disposal container.[4][8]
Caption: Operational workflow for handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
